L-Penicillamine
描述
Structure
3D Structure
属性
IUPAC Name |
2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044687 | |
| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.65e+00 g/L | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52-66-4, 25526-04-9, 1113-41-3, 52-67-5 | |
| Record name | (±)-Penicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC81988 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-β-mercaptovaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOP7Y1H98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198.5 °C | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dichotomy of a Chiral Molecule: A Technical Guide to the Stereoisomerism and Biological Activity of Penicillamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillamine, a chiral molecule with a single stereocenter, exists as two enantiomers: D-penicillamine and L-penicillamine. This technical guide provides an in-depth exploration of the profound impact of stereoisomerism on the biological activity of penicillamine. While the D-enantiomer is a valuable therapeutic agent with applications in Wilson's disease, cystinuria, and rheumatoid arthritis, the L-enantiomer is markedly toxic. This document will dissect the distinct pharmacological and toxicological profiles of each stereoisomer, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction: The Significance of Chirality in Penicillamine
Penicillamine is a trifunctional organic compound, structurally similar to the amino acid cysteine, but with geminal dimethyl substituents α to the thiol group.[1] Its chirality is a critical determinant of its interaction with biological systems. The D- and L-isomers, while possessing identical physical and chemical properties in an achiral environment, exhibit dramatically different physiological effects.[2] The therapeutic utility of penicillamine is exclusively associated with the D-enantiomer, whereas the L-enantiomer is known for its toxicity, primarily through its interference with pyridoxine (vitamin B6) metabolism.[2][3] This stark difference underscores the importance of stereochemical purity in the pharmaceutical application of penicillamine.
Quantitative Analysis of Biological Activity
The differential biological activities of D- and this compound are most evident in their therapeutic efficacy and toxicity profiles. While comprehensive comparative quantitative data is limited in publicly available literature, the following tables summarize the known quantitative aspects.
Table 1: Comparative Toxicity of Penicillamine Stereoisomers
| Stereoisomer | Test Species | Route of Administration | LD50 | Toxic Effects | Reference(s) |
| D-penicillamine | Rat | Oral | >7,940 mg/kg | Low acute toxicity | [4] |
| D-penicillamine | Rat | Intraperitoneal | 3,300 mg/kg | - | [4] |
| This compound | Not specified | Not specified | Highly toxic | Antagonizes pyridoxine, neurological damage | [2][3] |
Table 2: Therapeutic and Adverse Effects of D-Penicillamine
| Parameter | Observation | Clinical Relevance | Reference(s) |
| Therapeutic Dosage | |||
| Wilson's Disease (adults) | 750-1500 mg/day | Effective copper chelation | [5] |
| Cystinuria (adults) | 2000 mg/day (range 1000-4000 mg/day) | Formation of soluble cysteine-penicillamine disulfide | [5] |
| Rheumatoid Arthritis (adults) | 125 mg/day initially, up to 750-1500 mg/day | Immunomodulation, reduction of rheumatoid factor | [1] |
| Adverse Effects Incidence | ~20-30% of patients | Limits therapeutic use | [1] |
| Common Side Effects | Rash, loss of appetite, nausea, diarrhea, low white blood cell levels | Patient discomfort and monitoring required | [1] |
| Serious Side Effects | Liver problems, obliterative bronchiolitis, myasthenia gravis, bone marrow suppression | May necessitate discontinuation of therapy | [1] |
Core Mechanisms of Action and Toxicity
D-Penicillamine: A Dual-Action Therapeutic Agent
D-penicillamine is a cornerstone in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation. Its therapeutic effect stems from its ability to chelate copper, forming a stable, soluble complex that is readily excreted in the urine.[6][7] The thiol group of D-penicillamine is crucial for this activity, reducing Cu(II) to Cu(I) and forming a stable complex.[2]
Figure 1. Copper Chelation by D-Penicillamine.
In the context of rheumatoid arthritis, D-penicillamine acts as a disease-modifying antirheumatic drug (DMARD). Its mechanism is not fully elucidated but is known to involve the modulation of the immune system. In vitro studies have shown that in the presence of copper ions, D-penicillamine inhibits the proliferation of T-lymphocytes.[1] This inhibitory action is believed to be mediated by the production of hydrogen peroxide, which affects helper T-cell function.[1]
Figure 2. Immunomodulatory Effect of D-Penicillamine.
This compound: The Toxic Enantiomer
The toxicity of this compound is primarily attributed to its potent antagonism of pyridoxine (vitamin B6).[2][3] this compound reacts with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, to form a stable thiazolidine ring.[3] This sequestration of PLP renders it unavailable as a cofactor for a multitude of essential enzymes, particularly those involved in amino acid metabolism. The disruption of these enzymatic reactions leads to severe neurological and developmental toxicity.
Figure 3. Mechanism of this compound Toxicity.
Experimental Protocols
In Vitro Assessment of Copper Chelation using Bathocuproinedisulfonic Acid (BCS) Assay
This protocol outlines a spectrophotometric method to assess the copper-chelating ability of penicillamine stereoisomers.
Materials:
-
D-penicillamine and this compound standards
-
Copper(II) sulfate (CuSO₄) solution
-
Bathocuproinedisulfonic acid disodium salt (BCS) solution
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of D- and this compound, CuSO₄, and BCS in phosphate buffer.
-
In a 96-well plate, add a fixed concentration of CuSO₄ to each well.
-
Add varying concentrations of D- or this compound to the wells.
-
Incubate the plate at room temperature for a specified time to allow for chelation.
-
Add the BCS solution to each well. BCS forms a colored complex with any remaining free Cu(I) (penicillamine reduces Cu(II) to Cu(I)).
-
Measure the absorbance at the wavelength of maximum absorbance for the BCS-Cu(I) complex.
-
A decrease in absorbance indicates a higher chelating activity of the penicillamine isomer.
-
Calculate the percentage of copper chelated at each concentration and determine the IC50 value for each isomer.
In Vivo Assessment of Pyridoxine Antagonism in a Rodent Model
This protocol describes a method to evaluate the vitamin B6 antagonist activity of this compound in rats.
Materials:
-
This compound
-
Pyridoxine-deficient diet
-
Control diet
-
Metabolic cages for urine collection
-
HPLC for xanthurenic acid analysis
Procedure:
-
House rats in individual metabolic cages and acclimate them for several days.
-
Divide the rats into three groups:
-
Group A: Control diet.
-
Group B: Pyridoxine-deficient diet.
-
Group C: Pyridoxine-deficient diet supplemented with this compound.
-
-
Administer the respective diets and this compound (e.g., via oral gavage) for a predetermined period (e.g., 2-4 weeks).
-
Collect 24-hour urine samples at regular intervals.
-
Administer a tryptophan load to the rats towards the end of the study.
-
Analyze the urine samples for xanthurenic acid levels using HPLC. Elevated levels of xanthurenic acid after a tryptophan load are indicative of vitamin B6 deficiency.
-
Monitor the animals for signs of neurotoxicity.
Conclusion
The stereoisomerism of penicillamine presents a classic and compelling case study in chiral pharmacology. The therapeutic benefits of D-penicillamine in treating debilitating diseases stand in stark contrast to the significant toxicity of its L-enantiomer. This dichotomy is a direct consequence of their differential interactions with specific biological targets, namely copper ions and pyridoxal-5'-phosphate. A thorough understanding of these stereospecific activities is paramount for the safe and effective use of penicillamine in clinical practice and for the continued development of chiral drugs. This guide provides a foundational resource for professionals in the field, emphasizing the critical need for stereochemical considerations in drug design, development, and therapy.
References
- 1. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. D-penicillamine and prussian blue as antidotes against thallium intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of D-penicillamine on the T cell phenotype in scleroderma. Comparison between treated and untreated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: An In-depth Toxicological Profile of L-Penicillamine versus D-Penicillamine
For Researchers, Scientists, and Drug Development Professionals
Penicillamine, a chelating agent with a broad range of therapeutic applications, exists as two stereoisomers: L-penicillamine and D-penicillamine. While chemically similar, these enantiomers exhibit remarkably different toxicological profiles, a critical consideration in drug development and clinical practice. This technical guide provides a comprehensive comparison of the toxicology of L- and D-penicillamine, incorporating quantitative data, detailed experimental methodologies, and visual representations of key toxicological pathways.
Executive Summary
The primary distinction in the toxicology of penicillamine isomers lies in the significantly greater toxicity of the L-isomer. This is predominantly attributed to its potent antagonism of pyridoxine (vitamin B6), a vital co-factor in numerous enzymatic reactions. D-penicillamine is the clinically utilized form; however, it is not without its own spectrum of adverse effects, which are primarily immunologically mediated and also involve effects on collagen synthesis. This guide will delve into the specifics of these toxicological differences, providing the necessary data and experimental context for a thorough understanding.
Comparative Quantitative Toxicology
A direct comparison of the acute toxicity of L- and D-penicillamine is essential for understanding their relative safety profiles. The following table summarizes available quantitative data.
| Compound | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | TDLo (Lowest Published Toxic Dose) |
| D-Penicillamine | Rat | Oral | >10,000 mg/kg | - |
| Mouse | Oral | 720 mg/kg | - | |
| Human | Oral | - | 21 mg/kg (woman, intermittent) | |
| This compound | Information on the LD50 of this compound is not readily available in the searched resources, which is indicative of its recognized higher toxicity and limited research application due to safety concerns. |
Core Toxicological Mechanisms and Experimental Evidence
The divergent toxicities of L- and D-penicillamine stem from their distinct interactions with biological systems.
This compound: The Antipyridoxine Effect
The most significant toxic effect of this compound is its interference with vitamin B6 metabolism.[1] this compound reacts with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, to form a stable thiazolidine ring structure. This complex inactivates PLP, rendering it unavailable as a coenzyme for numerous metabolic pathways.
Signaling Pathway: Inactivation of Pyridoxal-5'-Phosphate by this compound
Experimental Protocol: Demonstration of this compound-Induced Pyridoxine Deficiency in a Rat Model
This protocol is a composite based on principles from various studies investigating vitamin B6 deficiency.
-
Animal Model: Male Wistar rats (n=20), divided into two groups: control and this compound treated.
-
Diet: All animals are fed a standard laboratory chow.
-
Treatment: The this compound group receives a daily oral gavage of this compound (dose to be determined based on pilot studies, e.g., 50 mg/kg body weight) for a period of 4 weeks. The control group receives a vehicle (e.g., water).
-
Sample Collection: Weekly blood samples are collected for the analysis of plasma PLP levels. 24-hour urine samples are collected at the beginning and end of the study for the analysis of xanthurenic acid, a tryptophan metabolite that accumulates in vitamin B6 deficiency.
-
Biochemical Analysis:
-
Plasma PLP Measurement: Plasma PLP levels are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. The method involves deproteinization of the plasma, followed by derivatization of PLP to a fluorescent compound.
-
Urinary Xanthurenic Acid Measurement: Xanthurenic acid is measured in urine samples using HPLC with UV detection.
-
-
Expected Outcome: The this compound-treated group is expected to show a significant decrease in plasma PLP levels and a significant increase in urinary xanthurenic acid excretion compared to the control group, demonstrating the antipyridoxine effect of this compound.
D-Penicillamine: Impact on Collagen and Immune Modulation
While safer than its L-isomer, D-penicillamine's clinical use is associated with a distinct set of toxicities, primarily affecting connective tissue and the immune system.
D-penicillamine interferes with the formation of stable collagen cross-links. This is not due to direct inhibition of the enzyme lysyl oxidase, but rather by reacting with the aldehyde precursors on collagen and elastin that are formed by lysyl oxidase.[2] This chelation prevents the subsequent condensation reactions required for mature cross-link formation.
Experimental Workflow: In Vitro Assessment of D-Penicillamine's Effect on Collagen Cross-linking
Experimental Protocol: In Vitro Lysyl Oxidase Activity and Collagen Cross-linking Assay
This protocol is based on established methods for assessing lysyl oxidase activity and collagen cross-linking.
-
Materials: Purified soluble collagen (e.g., from rat tail tendon), purified lysyl oxidase, D-penicillamine solutions of varying concentrations, appropriate buffers, and reagents for SDS-PAGE and HPLC analysis.
-
Reaction Setup:
-
A reaction mixture containing soluble collagen and lysyl oxidase in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared.
-
The reaction is initiated by the addition of lysyl oxidase.
-
Parallel reactions are set up with the addition of varying concentrations of D-penicillamine.
-
Control reactions without D-penicillamine and without lysyl oxidase are also included.
-
-
Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 24 hours) to allow for collagen cross-linking.
-
Analysis:
-
SDS-PAGE: Aliquots of the reaction mixtures are analyzed by SDS-PAGE. The formation of high-molecular-weight collagen polymers (β- and γ-chains) indicates cross-linking. A reduction in these polymers in the presence of D-penicillamine would demonstrate its inhibitory effect.
-
HPLC Analysis: The collagen is hydrolyzed, and the hydrolysates are analyzed by HPLC to quantify the specific cross-link products (e.g., pyridinoline and deoxypyridinoline). A decrease in these cross-links in the D-penicillamine-treated samples would confirm the inhibition of mature cross-link formation.
-
D-penicillamine can induce a range of autoimmune phenomena, including drug-induced lupus erythematosus and myasthenia gravis.[3] The exact mechanisms are complex but are thought to involve the modulation of T-cell function and the generation of neoantigens.[4][5] In vitro studies have shown that D-penicillamine, in the presence of copper ions, can inhibit T-cell proliferation and immunoglobulin production.[4] This inhibitory effect on helper T-cells is mediated by the production of hydrogen peroxide.[4]
Signaling Pathway: Postulated Immunomodulatory Action of D-Penicillamine
Conclusion
The toxicological profiles of L- and D-penicillamine are starkly different, underscoring the critical importance of stereochemistry in pharmacology and toxicology. This compound's potent antipyridoxine activity renders it highly toxic and unsuitable for clinical use. D-penicillamine, while therapeutically valuable, possesses a significant potential for adverse effects, primarily through its impact on collagen metabolism and its complex immunomodulatory actions. A thorough understanding of these distinct toxicological mechanisms is paramount for the safe and effective use of D-penicillamine and for the development of future therapeutic agents with improved safety profiles. This guide provides a foundational resource for researchers and clinicians working with this intriguing and complex molecule.
References
- 1. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunobiology of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of D-penicillamine on lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Penicillamine's Interference with Pyridoxine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the biochemical interference of L-penicillamine with pyridoxine (vitamin B6) metabolism. This compound, the toxic enantiomer of penicillamine, acts as a potent antagonist of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. This antagonism arises from the formation of a stable thiazolidine adduct, leading to a functional vitamin B6 deficiency. This document summarizes the quantitative data on the impact of this compound on PLP-dependent enzymes and key metabolic markers, details relevant experimental protocols for studying this interaction, and provides visual representations of the involved pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in fields where this interaction is of toxicological or pharmacological relevance.
Introduction
Penicillamine is a chiral molecule, with the D- and L-enantiomers possessing distinct physiological effects. While D-penicillamine is utilized as a therapeutic agent, primarily in the treatment of Wilson's disease and rheumatoid arthritis, this compound is known for its toxicity.[1][2] This toxicity is largely attributed to its interference with the metabolism of pyridoxine (vitamin B6).[3][4]
Vitamin B6 is a crucial coenzyme in a multitude of metabolic pathways, particularly in amino acid metabolism. Its active form, pyridoxal 5'-phosphate (PLP), serves as a cofactor for a wide range of enzymes, including transaminases, decarboxylases, and racemases.[5] this compound's structural similarity to amino acids allows it to interact with PLP, leading to the formation of a stable thiazolidine ring structure.[6] This adduct formation effectively sequesters PLP, rendering it unavailable for its enzymatic functions and inducing a state of functional vitamin B6 deficiency.[6][7]
Understanding the quantitative aspects of this interaction and the experimental methods to assess it is critical for toxicological studies, drug development, and clinical management of potential exposures to this compound.
Mechanism of Interference
The primary mechanism by which this compound interferes with pyridoxine metabolism is through the formation of a stable thiazolidine derivative with pyridoxal 5'-phosphate (PLP).[6] The aldehyde group of PLP reacts with the thiol and amino groups of this compound to form a five-membered ring structure.[5] This reaction is a key factor in the depletion of the functional pool of PLP.
Signaling Pathway of Pyridoxine Metabolism and this compound Interference
The following diagram illustrates the normal metabolic activation of pyridoxine and the point of interference by this compound.
Quantitative Data
The interference of this compound with pyridoxine metabolism has been quantified through various in vitro and in vivo studies. This section summarizes the key quantitative findings.
Inhibition of PLP-Dependent Enzymes
This compound inhibits a range of PLP-dependent enzymes. The following table presents available data on the extent of this inhibition.
| Enzyme | Organism/Tissue | This compound Concentration | % Inhibition / Ki Value | Reference(s) |
| Serine Palmitoyltransferase (SPT) | Sphingomonas paucimobilis | 5 mM | 97% reduction in activity | [5] |
| Alanine Aminotransferase | - | - | Ki value not specified in abstracts | [8][9] |
| Aspartate Aminotransferase | - | - | Ki value not specified in abstracts | |
| Glutamate Decarboxylase | - | - | Ki value not specified in abstracts | |
| Kynureninase | - | - | Ki value not specified in abstracts |
Effects on Vitamin B6 Status and Metabolic Markers
Administration of penicillamine isomers has been shown to alter vitamin B6 status and related metabolic markers in both humans and animal models.
| Parameter | Species | Condition / Treatment | Observation | Reference(s) |
| Plasma PLP | Human (Wilson's Disease) | D-Penicillamine, no B6 supplement | Median: 64.9 nmol/L | [5][10] |
| Plasma PLP | Human (Wilson's Disease) | D-Penicillamine, with B6 supplement | Median: 137.2 nmol/L | [5][10] |
| Urinary Vitamin B6 Excretion | Rat | DL- and D-penicillamine | Increased excretion | [9] |
| Serum and Liver Vitamin B6 Levels | Rat | D-penicillamine (25-600 mg/kg) | Decreased levels | [11] |
| Urinary Xanthurenic Acid Excretion | Human (Healthy) | 5g L-tryptophan load | 68.8 ± 19.0 µmols/24h (Reference) | [12] |
| Urinary Xanthurenic Acid Excretion | Rat | D-penicillamine + Tryptophan load | Enhanced excretion with concurrent Cu administration | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interference of this compound with pyridoxine metabolism.
In Vitro Inhibition of PLP-Dependent Enzymes
This protocol describes a general method for assessing the inhibitory effect of this compound on a PLP-dependent enzyme, using a transaminase as an example.
Objective: To determine the inhibition kinetics (e.g., Ki or IC50) of this compound on a specific PLP-dependent enzyme.
Materials:
-
Purified PLP-dependent enzyme (e.g., alanine aminotransferase)
-
Pyridoxal 5'-phosphate (PLP)
-
Substrates for the enzyme (e.g., L-alanine and α-ketoglutarate for ALT)
-
This compound
-
Coupling enzyme and its substrate for spectrophotometric assay (e.g., lactate dehydrogenase and NADH for ALT assay)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the apoenzyme (enzyme without PLP) by dialysis against a buffer containing a PLP-binding agent, followed by dialysis against the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a cuvette, combine the assay buffer, PLP, NADH, and the coupling enzyme (lactate dehydrogenase).
-
Pre-incubation: Add the apoenzyme to the cuvette and incubate for a set period to allow for the formation of the holoenzyme.
-
Inhibition Assay: Add a specific concentration of this compound to the cuvette and pre-incubate for a defined time.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates (L-alanine and α-ketoglutarate).
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
-
Data Analysis: Calculate the initial reaction velocities from the kinetic data. Determine the type of inhibition and calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow Diagram:
Tryptophan Load Test for Vitamin B6 Deficiency
The tryptophan load test is a functional assay to assess vitamin B6 status by measuring the urinary excretion of tryptophan metabolites.
Objective: To evaluate functional vitamin B6 deficiency induced by this compound by measuring urinary xanthurenic acid levels after an L-tryptophan load.
Materials:
-
L-Tryptophan (pharmaceutical grade)
-
24-hour urine collection containers
-
HPLC system with a fluorescence or UV detector for xanthurenic acid analysis
-
Reagents for sample preparation and HPLC mobile phase
Procedure:
-
Baseline Urine Collection: The subject collects a 24-hour urine sample for baseline measurement of xanthurenic acid.
-
Tryptophan Administration: After an overnight fast, the subject ingests a standardized oral dose of L-tryptophan (e.g., 2 grams or 50 mg/kg body weight).[13]
-
Post-load Urine Collection: The subject collects all urine for the next 24 hours in a designated container.[12]
-
Sample Preparation: An aliquot of the 24-hour urine sample is prepared for HPLC analysis. This may involve filtration and dilution.
-
HPLC Analysis: The prepared urine sample is injected into the HPLC system for the quantification of xanthurenic acid.
-
Data Analysis: The concentration of xanthurenic acid in the urine is calculated based on a standard curve. The 24-hour excretion is then determined by multiplying the concentration by the total urine volume. An elevated excretion of xanthurenic acid compared to the baseline or established reference values is indicative of vitamin B6 deficiency.[14]
Logical Relationship Diagram:
Animal Model of this compound-Induced Pyridoxine Deficiency
This protocol outlines a general procedure for inducing and evaluating pyridoxine deficiency in a rat model using this compound.
Objective: To create an animal model of vitamin B6 deficiency using this compound to study its toxicological effects and potential interventions.
Materials:
-
Sprague-Dawley rats
-
Vitamin B6-deficient diet
-
This compound
-
Metabolic cages for urine collection
-
Equipment for blood collection and tissue harvesting
-
HPLC for PLP and metabolite analysis
Procedure:
-
Acclimation: Acclimate rats to the housing conditions and a standard diet for one week.
-
Induction of Deficiency:
-
Dietary: Feed the experimental group a vitamin B6-deficient diet.
-
Pharmacological: Administer this compound to the experimental group, either mixed in the diet or via oral gavage or injection. Doses can range from 25 to 600 mg/kg body weight.[11] A control group should receive a standard diet.
-
-
Monitoring: Monitor the animals daily for signs of vitamin B6 deficiency, such as reduced growth, skin lesions, and neurological symptoms. Record food intake and body weight regularly.
-
Sample Collection: At specified time points, collect blood samples for plasma PLP analysis and 24-hour urine samples for the measurement of tryptophan metabolites (e.g., xanthurenic acid).
-
Biochemical Analysis: Analyze plasma PLP levels and urinary metabolite concentrations using HPLC.
-
Tissue Analysis: At the end of the study, euthanize the animals and harvest tissues (e.g., liver, brain) for the analysis of PLP-dependent enzyme activities.
-
Data Analysis: Compare the biochemical and physiological parameters between the this compound-treated group and the control group to assess the extent of pyridoxine deficiency.
Experimental Workflow Diagram:
Conclusion
This compound poses a significant toxicological risk through its direct interference with pyridoxine metabolism. The formation of a stable thiazolidine adduct with pyridoxal 5'-phosphate leads to the depletion of this essential coenzyme and the subsequent inhibition of numerous vital metabolic pathways. This technical guide has provided a comprehensive overview of the mechanism of this interaction, summarized the available quantitative data, and detailed key experimental protocols for its investigation.
While the fundamental mechanism is well-established, there remains a need for more extensive quantitative data, particularly regarding the specific inhibition constants (Ki or IC50 values) of this compound for a broader range of PLP-dependent enzymes. Further research in this area will allow for a more precise risk assessment and a deeper understanding of the toxicological profile of this compound. The methodologies and information presented herein serve as a valuable resource for researchers and professionals dedicated to advancing our knowledge in this critical area of toxicology and drug development.
References
- 1. PYRIDOXINE DEFICIENCY IN THE RAT PRODUCED BY D-PENICILLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of urinary xanthurenic acid after oral loading of L-tryptophan in 88 cases of photodermatosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. PENICILLAMINE AND VITAMIN B6INTERRELATIONSHIPS IN THE RAT | Scilit [scilit.com]
- 5. Evaluation of vitamin B6 supplementation in Wilson’s disease patients treated with D-penicillamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of vitamin B-6 deficiency and tryptophan loading on urinary excretion of tryptophan metabolites in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of penicillamine on distribution of B6 vitamens in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of vitamin B6 supplementation in Wilson's disease patients treated with D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects of D-penicillamine on vitamin B6 and metal ions in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xanthurenic acid excretion in urine after oral intake of 5 grams L-tryptophan by healthy volunteers: standardisation of the reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the tryptophan load test in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xanthurenic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
synthesis and chemical properties of L-penicillamine
An In-depth Technical Guide to the Synthesis and Chemical Properties of L-Penicillamine
Introduction
This compound, systematically named (2R)-2-amino-3-methyl-3-sulfanylbutanoic acid, is the L-enantiomer of the chelating agent penicillamine. While its optical isomer, D-penicillamine, is a well-established pharmaceutical agent for treating Wilson's disease, cystinuria, and severe rheumatoid arthritis, the L-enantiomer is notably toxic. This toxicity arises from its antagonistic effect on pyridoxine (vitamin B6), a critical coenzyme in numerous metabolic pathways.
Structurally, this compound is a trifunctional, non-proteinogenic α-amino acid, featuring a thiol, an amine, and a carboxylic acid group. It is an analogue of the amino acid L-cysteine, distinguished by the presence of two methyl groups on the β-carbon. This structural feature imparts significant steric hindrance around the thiol group, influencing its chemical reactivity, particularly in disulfide exchange reactions. For researchers and drug development professionals, understanding the distinct properties and synthesis of this compound is crucial for toxicological studies, for use as a research chemical, and for developing stereoselective analytical methods. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reaction mechanisms of this compound.
Chemical Properties of this compound
The unique chemical and physical properties of this compound are dictated by its trifunctional nature and specific stereochemistry.
Structure and Stereochemistry
This compound possesses a single chiral center at the α-carbon with an (R) configuration. The presence of the thiol (-SH), amino (-NH2), and carboxylic acid (-COOH) groups allows it to exist as a zwitterion in physiological conditions. The L-(+)-penicillamine designation refers to its dextrorotatory optical activity in specific solvents.
Physicochemical Properties
The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-methyl-3-sulfanylbutanoic acid | |
| Molecular Formula | C₅H₁₁NO₂S | |
| Molecular Weight | 149.21 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~206 °C (with decomposition) | |
| pKa Values | Carboxyl (~1.8), α-Amino (~7.9), β-Thiol (~10.5) | |
| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in ether. | |
| Specific Optical Rotation | [α]D²⁵ = +63° (c=1 in 1N NaOH) |
Chemical Reactivity
Chelation: The thiol, amine, and carboxylate groups of this compound can act as ligands, allowing it to form stable chelate complexes with various heavy metals. It is particularly effective at binding copper (Cu²⁺), a property central to the therapeutic action of its D-isomer in Wilson's disease. The formation of these soluble penicillamine-metal complexes facilitates their renal excretion.
Disulfide Formation and Exchange: The thiol group is the most reactive site, readily undergoing oxidation to form a disulfide-linked dimer, this compound disulfide. It can also participate in thiol-disulfide exchange reactions with other sulfur-containing molecules like cystine. This reaction is the basis for the use of D-penicillamine in treating cystinuria, where it cleaves the disulfide bond in the poorly soluble cystine to form a mixed disulfide (penicillamine-cysteine), which is significantly more soluble and easily excreted. Studies have shown that under equilibrium conditions, the formation of a Cysteine-Penicillamine hetero-disulfide is favored over Cys-Cys or Pen-Pen homo-disulfides.
Toxicity via Pyridoxal-5'-Phosphate Inhibition: The toxicity of this compound is primarily due to its interaction with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. This compound acts as a mechanism-based inhibitor of PLP-dependent enzymes by reacting with the aldehyde group of PLP to form a stable thiazolidine adduct. This reaction effectively sequesters the essential coenzyme, inhibiting critical metabolic processes, including amino acid transamination and decarboxylation.
Synthesis of this compound
The synthesis of enantiomerically pure this compound typically involves the preparation of a racemic mixture of Dthis compound, followed by a chiral resolution step. Total synthesis is preferred over hydrolysis of penicillin, as the latter yields the D-isomer and can leave penicillin residues that cause allergic reactions.
Synthetic Route Overview
A scalable and efficient four-step synthesis begins with commercially available ethyl isocyanoacetate and acetone. The key steps involve a thia-Michael addition to form a β-sulfido carbonyl intermediate, followed by deprotection to yield racemic Dthis compound. The final and most critical step is the chiral resolution of this racemate using a chiral resolving agent, such as tartaric acid, to separate the D- and L-enantiomers.
Experimental Protocol: Synthesis and Chiral Resolution
The following protocol is adapted from Kumar et al. (2025) for the preparation of Dthis compound and subsequent resolution to obtain this compound.
Part A: Synthesis of Racemic (DL)-Penicillamine (Abridged)
-
Condensation: Acetone is condensed with ethyl isocyanoacetate to form an α-formylaminoacrylate intermediate.
-
Thia-Michael Addition: A disulfide compound is cleaved using Rongalite (sodium hydroxymethanesulfinate) and a base, followed by a thia-Michael addition of the resulting thiol to the acrylate intermediate to yield a key β-sulfido carbonyl compound.
-
Deprotection: The formyl and ester protecting groups are subsequently removed under acidic conditions to afford the final racemic Dthis compound product.
Part B: Chiral Resolution for this compound
-
Diastereomeric Salt Formation: Suspend Dthis compound (5 g, 33.5 mmol) in a mixture of acetic acid (15 mL) and methanol (30 mL).
-
Slowly add L-tartaric acid (7.54 g, 50.2 mmol) to the suspension under a nitrogen atmosphere.
-
Stir the reaction mixture for 3 hours at 40 °C. During this time, the this compound L-tartrate salt will preferentially precipitate.
-
Cool the reaction mass to room temperature and filter the precipitated salt.
-
Wash the crude salt with cold methanol (5 mL) and dry under vacuum.
-
Liberation of Free Amino Acid: Dissolve the dried salt in methanol (32 mL) under a nitrogen atmosphere.
-
Adjust the pH of the solution to approximately 6.9 by adding triethylamine (approx. 20 mL).
-
Stir the mixture for 1 hour at room temperature to precipitate the enantiomerically pure this compound.
-
Filter the solid product, wash with methanol, and dry to yield pure this compound.
Visualized Pathways and Mechanisms
The following diagrams, generated using DOT language, illustrate the key chemical and biochemical interactions of this compound.
Diagram 1: Copper Chelation
Caption: this compound acting as a tridentate ligand to chelate a copper(II) ion.
Diagram 2: Disulfide Exchange with Cystine
Caption: Thiol-disulfide exchange between this compound and cystine.
Diagram 3: Mechanism of Toxicity
Caption: this compound inactivates PLP by forming a stable thiazolidine adduct.
A Technical Guide to the Discovery and Historical Development of Penicillamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and historical development of penicillamine isomers. It details the pivotal moments from its initial identification as a penicillin byproduct to its establishment as a crucial therapeutic agent, with a focus on the distinct properties and applications of its stereoisomers. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and historical workflows to serve as a comprehensive resource for the scientific community.
Discovery and Early Development
Penicillamine was first identified in the early 1940s as a degradation product of penicillin.[1][2] Initially, it was a scientific curiosity, observed as an unexpected chemical in the urine of patients with liver disease who were being treated with penicillin.[1] The therapeutic potential of this compound remained unrecognized until the pioneering work of Dr. John Walshe in the 1950s.[2][3]
Dr. Walshe, aware of the debilitating effects of Wilson's disease, a genetic disorder leading to toxic copper accumulation, hypothesized that penicillamine's chemical structure could make it an effective copper chelating agent.[1][4] At the time, the standard treatment for Wilson's disease was British Anti-Lewisite (BAL), a heavy metal chelator developed during World War II, which was administered through painful injections and had severe side effects.[1]
In 1956, Dr. Walshe published his landmark findings, demonstrating that oral administration of penicillamine effectively increased the urinary excretion of copper in patients with Wilson's disease, offering a more manageable and effective treatment.[2][5] This discovery marked a turning point in the management of this rare and fatal condition.
The Critical Role of Stereoisomerism
A crucial development in the history of penicillamine was the recognition of its stereoisomers and their profoundly different physiological effects.[2][6] Penicillamine is a chiral molecule, existing as two enantiomers: D-penicillamine and L-penicillamine.[2][7]
-
D-(-)-(S)-penicillamine: This isomer is the therapeutically active form used in medicine.[2][8] It acts as a chelating agent for various heavy metals, particularly copper, and is also used in the treatment of cystinuria and rheumatoid arthritis.[2][8][9]
-
L-(+)-(R)-penicillamine: In stark contrast, the L-isomer is toxic.[2][8] Its toxicity stems from its ability to inhibit the action of pyridoxine (vitamin B6), an essential coenzyme for numerous metabolic processes.[2][9][10]
This discovery underscored the critical importance of stereochemistry in drug development and led to the exclusive use of D-penicillamine in clinical practice.[7][9] The racemic mixture (a mixture of both D- and L-isomers) is no longer used therapeutically due to the toxicity associated with the L-enantiomer.[9]
Quantitative Data Summary
The distinct physical and chemical properties of the penicillamine isomers are summarized below.
| Property | D-Penicillamine | This compound | Dthis compound | Reference(s) |
| Optical Rotation | -62.4° (c=2.5 in 1.0 M NaOH) | +62.8° (5% solution in NaOH) | Not Applicable | [11][12] |
| Melting Point (°C) | ~198.5 | 203-204 | ~201 (decomposes) | [8][12] |
| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform. | Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform. | Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform. | [8] |
| pKa (Carboxyl) | ~1.8 | ~1.8 | ~1.8 | [2][8] |
| pKa (α-Amino) | ~7.9 | ~7.9 | ~7.9 | [2][8] |
| pKa (β-Thiol) | ~10.5 | ~10.5 | ~10.5 | [2][8] |
Key Experimental Protocols
Chiral Resolution of Dthis compound
The separation of the therapeutic D-isomer from the toxic L-isomer is a critical step in the production of pharmaceutical-grade penicillamine. One common method involves the use of a chiral resolving agent, such as L-tartaric acid.
Protocol for Resolution with L-Tartaric Acid:
-
Suspension: Suspend Dthis compound in a mixture of acetic acid and methanol.
-
Addition of Resolving Agent: Slowly add L-tartaric acid to the suspension under a nitrogen atmosphere.
-
Stirring and Heating: Stir the reaction mixture at 40°C for approximately 3 hours to facilitate the formation of diastereomeric salts.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The less soluble diastereomeric salt of this compound with L-tartaric acid will precipitate out of the solution.
-
Filtration and Washing: Filter the precipitate and wash it with methanol to remove impurities.
-
Isolation of this compound: The filtered salt can be further processed to isolate pure this compound.
-
Isolation of D-Penicillamine: The D-penicillamine remains in the filtrate and can be recovered through further purification steps.
Synthesis of D- and this compound from Ethyl Isocyanoacetate
A scalable and efficient synthesis of penicillamine isomers has been developed to avoid the use of hazardous reagents.
Four-Step Synthesis Protocol:
-
Condensation: Acetone is condensed with ethyl isocyanoacetate to form α-formylaminoacrylate.
-
Thia-Michael Addition: A key intermediate, a β-sulfido carbonyl compound, is synthesized via a Rongalite and base-promoted cleavage of disulfides followed by a thia-Michael addition.
-
Deprotection: The formyl and p-methoxybenzyl ether protecting groups are removed to yield racemic penicillamine (Dthis compound).
-
Chiral Resolution: The resulting racemic mixture is then resolved using a chiral resolving agent, as described in the protocol above, to furnish the enantiomerically pure D- and L-penicillamines.[11]
Mechanisms of Action and Toxicity
Therapeutic Mechanism of D-Penicillamine: Copper Chelation
The primary therapeutic effect of D-penicillamine in Wilson's disease is its ability to chelate excess copper. The thiol group of D-penicillamine is crucial for this activity. The process involves the reduction of Cu(II) to Cu(I) and the formation of a stable complex that is then excreted in the urine.[13] This reaction can also lead to the generation of hydrogen peroxide.[13][14]
Toxic Mechanism of this compound: Pyridoxine Inhibition
The toxicity of this compound is attributed to its interaction with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. This compound forms a stable thiazolidine adduct with PLP, thereby inactivating this essential coenzyme.[15] This inactivation disrupts the function of numerous PLP-dependent enzymes involved in amino acid metabolism.
Historical Development Workflow
The journey of penicillamine from a laboratory curiosity to a life-saving medication involved several key stages, driven by serendipitous observations and dedicated research.
Conclusion
The history of penicillamine isomers is a compelling example of how a chance discovery, followed by insightful scientific investigation, can lead to significant medical advancements. The elucidation of the distinct biological activities of its D- and L-isomers was a landmark in understanding the importance of stereochemistry in pharmacology. Today, D-penicillamine remains an essential medication for several life-threatening conditions, a testament to the enduring legacy of the researchers who unveiled its therapeutic potential. This guide serves as a detailed repository of the key scientific milestones and technical data that have shaped our understanding and application of this remarkable molecule.
References
- 1. The Discovery of Penicillamine for Wilson's [rhondarowland.com]
- 2. Penicillamine - Wikipedia [en.wikipedia.org]
- 3. The story of penicillamine: a difficult birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of the therapeutic use of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An efficient, safe, and scalable method for the preparation of d- and l-penicillamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. CA1040205A - Process for the racemate splitting of d,this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. D-Penicillamine: analysis of the mechanism of copper-catalyzed hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
L-Penicillamine as a Metabolite of Penicillin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin, a cornerstone of antibiotic therapy for decades, undergoes a series of metabolic transformations within the body. While the primary focus has often been on its antibacterial action and the development of resistance, the characterization of its metabolites is crucial for a comprehensive understanding of its pharmacology, potential toxicities, and immunological responses. One such metabolite is L-penicillamine, a stereoisomer of the therapeutically used D-penicillamine. This technical guide provides a detailed exploration of this compound as a metabolite of penicillin, focusing on its formation, analytical detection, and physiological implications.
Metabolic Pathway of Penicillin to this compound
The in vivo degradation of penicillin to this compound is a multi-step process initiated by the enzymatic cleavage of the β-lactam ring, a hallmark of penicillin's structure. This is followed by subsequent decarboxylation and further transformation.
The primary pathway involves:
-
Hydrolysis to Penicilloic Acid: The first and most well-characterized step is the hydrolysis of the amide bond in the β-lactam ring of penicillin. This reaction is catalyzed by β-lactamase enzymes, which are produced by various bacteria and are a primary mechanism of antibiotic resistance.[1] This enzymatic action leads to the formation of the corresponding penicilloic acid, rendering the antibiotic inactive.[2][3] In humans, penicillins can also be metabolized to penicilloic acids, with the liver being a probable site of this inactivation.[4][5]
-
Decarboxylation to Penilloic Acid: Penicilloic acid can then undergo decarboxylation, a reaction that removes a carboxyl group. This process results in the formation of penilloic acid.[6][7] While this step is established in the chemical degradation of penicillin, the specific enzymes responsible for this conversion in biological systems are not well-defined in the current scientific literature.
-
Formation of this compound: Penilloic acid serves as a precursor to this compound. The precise enzymatic machinery catalyzing this final conversion in vivo is an area that requires further research for full elucidation. However, the formation of penicillamine from penicillin degradation has been confirmed.[8][9]
It is important to distinguish the metabolic fate of the penicillin molecule from the industrial synthesis of 6-aminopenicillanic acid (6-APA), a key intermediate for semi-synthetic penicillins. The enzyme penicillin amidase is central to 6-APA production by cleaving the acyl side chain of penicillin, a different metabolic route.[10]
Signaling Pathway Diagram
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 3. Penicilloate|Penicillin Metabolite|For Research [benchchem.com]
- 4. Metabolism of penicillins to penicilloic acids and 6-aminopenicillanic acid in man and its significance in assessing penicillin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicilloic acid: Significance and symbolism [wisdomlib.org]
- 8. A kinetic analysis of the acidic degradation of penicillin G and confirmation of penicillamine as a degradation product - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Penicillamine - Wikipedia [en.wikipedia.org]
- 10. A breakthrough in enzyme technology to fight penicillin resistance-industrial application of penicillin amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
biochemical pathways affected by L-penicillamine
An In-depth Technical Guide on the Biochemical Pathways Affected by L-Penicillamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillamine is a chiral molecule with two enantiomers, D-penicillamine and this compound, which exhibit distinct physiological effects.[1] While D-penicillamine is a pharmaceutical agent used as a chelator and immunomodulator in conditions such as Wilson's disease and rheumatoid arthritis, its enantiomer, this compound, is known to be toxic.[1][2] This guide focuses on the , providing a technical overview of its primary mechanism of toxicity and its impact on various metabolic processes. The core of this compound's toxicity lies in its potent antagonism of pyridoxine (Vitamin B6), a critical cofactor for a vast array of enzymatic reactions.[1][2]
Core Mechanism of Toxicity: Pyridoxine Antagonism
The primary toxic effect of this compound is the inactivation of pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6. This compound, possessing both an amino group and a sulfhydryl group, reacts with the aldehyde group of PLP to form a stable thiazolidine ring.[3][4] This reaction effectively sequesters PLP, rendering it unavailable to serve as a coenzyme for numerous PLP-dependent enzymes.[3] this compound is generally a more potent inhibitor of these enzymes than its D-isomer because it more closely mimics the L-amino acid substrates that these enzymes naturally recognize.[3] This inactivation of PLP is the root cause of the widespread metabolic disruptions observed with this compound exposure.
Affected Biochemical Pathways
The depletion of active PLP by this compound leads to the inhibition of all PLP-dependent enzymes, impacting several critical metabolic pathways.
Tryptophan Metabolism (Kynurenine Pathway)
A well-documented consequence of this compound's pyridoxine antagonism is the disruption of the kynurenine pathway, the major route of tryptophan catabolism. The enzyme kynureninase, which catalyzes the cleavage of kynurenine into anthranilic acid and 3-hydroxykynurenine into 3-hydroxyanthranilic acid, is PLP-dependent. Inhibition of kynureninase by this compound leads to a metabolic block, causing the accumulation and increased urinary excretion of the upstream metabolites, kynurenine and xanthurenic acid. This abnormal tryptophan metabolism is a classic indicator of vitamin B6 deficiency.[5]
Amino Acid Transamination
Transaminases (or aminotransferases), such as alanine transaminase (ALT) and aspartate transaminase (AST), are a major class of PLP-dependent enzymes. They are central to amino acid metabolism, catalyzing the transfer of amino groups. This compound has been shown to reduce the activity of both alanine-glutamic and aspartic-glutamic transaminases.[5] This inhibition can be reversed by the addition of pyridoxine in vivo or PLP in vitro, confirming the mechanism of antagonism.[1]
Sphingolipid Biosynthesis
This compound acts as a mechanism-based inhibitor of serine palmitoyltransferase (SPT), the PLP-dependent enzyme that catalyzes the first and rate-limiting step of de novo sphingolipid biosynthesis.[1][3][6] Sphingolipids are essential components of cell membranes and are involved in signal transduction. Inhibition of SPT by this compound can, therefore, disrupt these fundamental cellular processes. The inhibition is largely reversible upon removal of this compound and dialysis with fresh PLP, indicating that the mechanism involves the disabling of the PLP cofactor.[3]
Other Potential Pathways
While the effects of this compound on the following pathways are less specifically documented than for its D-isomer, the underlying chemical reactivity of the penicillamine molecule suggests potential interactions.
-
Collagen and Elastin Metabolism: D-penicillamine is known to interfere with the cross-linking of collagen and elastin. It can form thiazolidine rings with the lysyl-derived aldehydes on collagen fibers, preventing the formation of stable intermolecular cross-links.[7] At high doses, D-penicillamine may also inhibit the copper-dependent enzyme lysyl oxidase.[8] While it is plausible that this compound could have similar effects due to its chemical structure, specific studies on the L-isomer's impact on collagen are lacking. One study on lysyl oxidase showed that penicillamine (isomer not specified) had no direct inhibitory effect on the enzyme.[9]
-
Immunomodulation: The immunomodulatory effects of D-penicillamine are complex, involving the depression of T-cell activity and the activation of macrophages.[10][11][12] The activation of macrophages is hypothesized to result from the irreversible reaction of penicillamine with aldehyde groups on the macrophage cell surface, leading to cell activation.[13][14] Given that this compound also readily forms thiazolidine rings, a similar interaction with immune cells is chemically plausible, but this has not been specifically demonstrated for the L-isomer in the reviewed literature.
Quantitative Data Summary
Quantitative kinetic data on the inhibition of PLP-dependent enzymes specifically by this compound are scarce in the literature. Most studies describe the inhibitory effects qualitatively. The table below summarizes the available information.
| Target Enzyme/Pathway | Organism/System | This compound Effect | Quantitative Data (IC₅₀, Kᵢ) | Citation(s) |
| PLP-Dependent Enzymes | ||||
| Alanine Transaminase | Rat Liver | Inhibition | Not Reported | [5][15] |
| Aspartate Transaminase | Rat Liver | Inhibition | Not Reported | [5] |
| Kynureninase | Human | Inhibition (Inferred) | Not Reported | [5] |
| Serine Palmitoyltransferase (SPT) | S. paucimobilis | Reversible Inhibition | Not Reported | [3] |
| PLP-Independent Enzymes | ||||
| L-Homoserine O-acetyltransferase | C. albicans | Inhibition | IC₅₀ ≈ 2.0 mM | [16] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Pyridoxine Antagonism via the Tryptophan Load Test
Objective: To determine the effect of this compound on tryptophan metabolism in vivo as an indicator of pyridoxine deficiency.
Principle: Administration of a loading dose of L-tryptophan will overwhelm the metabolic capacity of a PLP-deficient system. This leads to the shunting of tryptophan metabolites down the kynurenine pathway and, due to the inhibition of kynureninase, results in the accumulation and excretion of kynurenine and xanthurenic acid in the urine.
Methodology:
-
Subject Preparation:
-
Use an appropriate animal model (e.g., rats).
-
House subjects individually in metabolic cages to allow for 24-hour urine collection.
-
Provide a standard diet and water ad libitum.
-
Divide subjects into a control group (vehicle administration) and a test group (this compound administration). Administer this compound or vehicle for a predetermined period (e.g., several days).
-
-
Tryptophan Loading and Sample Collection:
-
Following the treatment period, administer an oral loading dose of L-tryptophan (e.g., 50 mg/kg body weight) to all subjects.[17]
-
Begin a 10- to 24-hour urine collection immediately following tryptophan administration.[17]
-
Collect urine into containers kept on ice and containing a preservative (e.g., toluene) to prevent degradation of metabolites.
-
At the end of the collection period, measure the total urine volume and store an aliquot at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Thaw urine samples. Perform a protein precipitation step by adding a solvent like methanol or acetonitrile containing internal standards (e.g., deuterated analogs of the analytes) to a specific volume of urine. Vortex and centrifuge to pellet proteins.[18]
-
Chromatography: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).[18]
-
Mass Spectrometry: Detect the eluting metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for kynurenine and xanthurenic acid.
-
Quantification: Generate a standard curve using known concentrations of kynurenine and xanthurenic acid. Calculate the concentration of each metabolite in the urine samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
-
Data Analysis:
-
Express the results as the total amount of metabolite excreted over the collection period (µmol/24h).
-
Compare the excretion of kynurenine and xanthurenic acid between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test). A significant increase in these metabolites in the treated group indicates inhibition of the kynurenine pathway.
-
Protocol 2: In Vitro Kynureninase Inhibition Assay
Objective: To determine the inhibitory potential (e.g., IC₅₀) of this compound on kynureninase activity in vitro.
Principle: This fluorometric assay measures the activity of recombinant kynureninase by monitoring the formation of its product, anthranilic acid, which is fluorescent. A decrease in the fluorescence signal in the presence of this compound indicates enzyme inhibition.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.0).
-
Enzyme: Use purified, recombinant human kynureninase. Dilute the enzyme stock in assay buffer to the desired working concentration.
-
Substrate: Prepare a stock solution of L-kynurenine in the assay buffer.
-
Inhibitor: Prepare a stock solution of this compound in the assay buffer. Perform a serial dilution to obtain a range of inhibitor concentrations to be tested.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a black 96-well microplate, add the following:
-
Test Wells: Assay buffer, diluted kynureninase enzyme, and varying concentrations of this compound.
-
Positive Control (No Inhibition): Assay buffer, diluted kynureninase enzyme, and vehicle (assay buffer).
-
Negative Control (No Enzyme): Assay buffer, substrate, and vehicle.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the L-kynurenine substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at timed intervals (kinetic mode) or after a fixed incubation period (e.g., 30-60 minutes) at room temperature. Use an excitation wavelength of ~315 nm and an emission wavelength of ~415 nm for anthranilic acid.[19]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all other readings.
-
Calculate the rate of reaction (enzyme activity) for each well from the kinetic data, or use the endpoint fluorescence values.
-
Determine the percent inhibition for each this compound concentration relative to the positive control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of kynureninase activity.
-
Conclusion
The biochemical impact of this compound is predominantly driven by its role as a potent antagonist of vitamin B6. Through the formation of a stable thiazolidine adduct with pyridoxal-5'-phosphate, this compound systemically inhibits PLP-dependent enzymes. This leads to significant disruptions in major metabolic pathways, most notably the metabolism of tryptophan, amino acids, and sphingolipids. While its structural similarity to D-penicillamine suggests potential effects on connective tissue and the immune system, these areas require further specific investigation for the L-enantiomer. The methodologies and pathways detailed in this guide provide a framework for researchers to further explore the toxicological profile of this compound and the broader consequences of severe vitamin B6 deficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and rat liver transaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a mechanism-based inhibitor of serine palmitoyltransferase by forming a pyridoxal-5′-phosphate-thiazolidine adduct - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis | MDPI [mdpi.com]
- 9. Inhibition of chick embryo lysyl oxidase by various lathyrogens and the antagonistic effect of pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of D-penicillamine on mitogen-induced human lymphocyte proliferation: synergistic inhibition by D-penicillamine and copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-penicillamine, lymphocytes, and macrophages: an account of experimental investigations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro monocyte-lymphocyte interaction influenced by d-penicillamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent binding of penicillamine to macrophages: implications for penicillamine-induced autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-penicillamine-induced autoimmunity: relationship to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of alanine aminotransferase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Effect of Penicillamine Due to the Selective Targeting of L-Homoserine O-Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies on the tryptophan load test in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iris.uniupo.it [iris.uniupo.it]
- 19. bpsbioscience.com [bpsbioscience.com]
In Vitro Effects of L-penicillamine on Enzyme Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-penicillamine, the levorotatory stereoisomer of penicillamine, is a sulfur-containing amino acid known for its chelating and pharmacological properties. While its clinical use is limited due to higher toxicity compared to its D-isomer, understanding its in vitro effects on enzyme kinetics is crucial for elucidating its mechanism of action and potential toxicological pathways. This technical guide provides a comprehensive overview of the known in vitro effects of this compound on various enzymes, with a focus on quantitative kinetic data, detailed experimental protocols, and the underlying biochemical mechanisms.
Introduction
This compound's chemical structure, characterized by a free sulfhydryl group, makes it a reactive molecule capable of interacting with various biological components, including enzymes. Its primary mechanisms of action at the enzymatic level often involve chelation of essential metal cofactors, interaction with sulfhydryl groups in the enzyme's active site, and interference with pyridoxal-5'-phosphate (PLP)-dependent enzymes. This guide will delve into the specifics of these interactions, presenting available quantitative data and methodologies for their study.
Effects on Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes
This compound is known to interfere with enzymes that require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a cofactor. This interference is a key aspect of its biochemical activity and toxicity.
Inhibition of Alanine Aminotransferase (ALT)
This compound has been shown to inhibit alanine aminotransferase (ALT), a PLP-dependent enzyme crucial for amino acid metabolism. The proposed mechanism involves the formation of a thiazolidine ring with the aldehyde group of PLP, effectively sequestering the cofactor and rendering the enzyme inactive.
Quantitative Data on this compound Inhibition of Alanine Aminotransferase
| Enzyme Source | Inhibitor | Substrate(s) | Kinetic Parameter | Value | Reference |
| Not Specified | This compound | L-alanine, α-ketoglutarate | % Inhibition | Varies with concentration | [1] |
Experimental Protocol: Assay of Alanine Aminotransferase Activity
The following is a generalized protocol for measuring ALT activity and its inhibition by this compound, based on common spectrophotometric methods.
Materials:
-
Purified alanine aminotransferase
-
L-alanine solution
-
α-ketoglutarate solution
-
NADH solution
-
Lactate dehydrogenase (LDH) (as a coupling enzyme)
-
This compound solutions of varying concentrations
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-alanine, NADH, and lactate dehydrogenase.
-
Add a specific concentration of this compound to the experimental cuvettes and an equivalent volume of buffer to the control cuvette.
-
Pre-incubate the mixtures at a constant temperature (e.g., 37°C) for a defined period to allow for any interaction between this compound and the enzyme/cofactor.
-
Initiate the reaction by adding α-ketoglutarate to all cuvettes.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ALT activity.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of this compound.
-
To determine kinetic parameters such as Kᵢ, the experiment should be repeated with varying concentrations of both the substrate (L-alanine or α-ketoglutarate) and the inhibitor (this compound).
Logical Relationship of this compound Inhibition of PLP-Dependent Enzymes
References
Structural Analysis of L-Penicillamine Metal Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of metal complexes formed with L-penicillamine. This compound, a trifunctional chelating agent with thiol, amine, and carboxylic acid groups, readily forms stable complexes with a variety of metal ions.[1] Understanding the structural characteristics of these complexes is crucial for elucidating their mechanisms of action in various therapeutic applications, including the treatment of Wilson's disease and rheumatoid arthritis. This guide details the key structural features, experimental protocols for their characterization, and the logical workflows involved in their analysis.
Structural Characteristics of this compound Metal Complexes
This compound acts as a versatile ligand, capable of coordinating with metal ions in various modes, primarily through its sulfur, nitrogen, and oxygen donor atoms. The resulting complexes exhibit diverse coordination geometries and stoichiometries, which are highly dependent on the metal ion, pH, and reaction conditions.
Coordination Chemistry
The coordination of this compound to metal ions typically involves the formation of chelate rings, which enhances the stability of the resulting complexes. The most common coordination modes involve the sulfhydryl and amino groups, forming a stable five-membered ring. The carboxylate group can also participate in coordination, leading to different structural arrangements. For instance, in some complexes, one penicillamine molecule can act as a monodentate carboxylate ligand while another coordinates through the sulfhydryl and amino groups.[2]
The stoichiometry of these complexes is frequently found to be 1:2 (metal:ligand).[3] However, other stoichiometries and more complex structures, such as polynuclear clusters, have also been reported, particularly with copper.[1][4]
Quantitative Structural Data
The precise structural parameters of this compound metal complexes, such as bond lengths and angles, are determined experimentally, primarily through X-ray crystallography. This data is essential for understanding the nature of the metal-ligand interactions and the overall geometry of the complex.
| Metal Ion | Complex Stoichiometry (M:L) | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| Copper (Cu) | 1:2 and others | Distorted Octahedral, Square Pyramidal, and complex clusters | Cu-N: ~2.0, Cu-O: 2.2-2.5 | [1][5] |
| Ruthenium (Ru) | 1:2 | Octahedral | - | [3] |
| Cobalt (Co) | 1:1 (with L-Histidine) | Distorted Octahedral | Co-S: 2.281, Co-N: 1.973, Co-O: 1.921 | [1] |
| Zinc (Zn) | 1:1, 1:2 | Tetrahedral, Octahedral | Zn-O: ~2.1 | [6] |
| Cadmium (Cd) | 1:1 | - | - | [7] |
| Lead (Pb) | - | - | - | [8] |
| Silver (Ag) | 1:1 | - | - | [9] |
| Gold (Au) | 1:1 | - | - | [9] |
Stability of Complexes
The stability of this compound metal complexes is a critical factor in their biological activity. Stability constants (log K) provide a quantitative measure of the strength of the metal-ligand interaction.
| Metal Ion | log K₁ | log K₂ | Overall Stability Order | Reference |
| Lead (Pb) | - | - | Pb > Cd > Ni > Be > Zn > Co (for 1:1) | [10] |
| Cadmium (Cd) | - | - | Ni > Zn > Be > Pb > Co (for 1:2) | [10] |
| Nickel (Ni) | - | - | [10] | |
| Beryllium (Be) | - | - | [10] | |
| Zinc (Zn) | - | - | [10] | |
| Cobalt (Co) | - | - | [10] | |
| Ruthenium (Ru) | 4.40 (log Kf) | - | - | [3] |
Experimental Protocols for Structural Analysis
A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure of this compound metal complexes.
Synthesis and Crystallization
Protocol:
-
Synthesis: this compound is typically dissolved in an aqueous or alcoholic solution. A salt of the desired metal ion (e.g., chloride, nitrate, or acetate salt) is dissolved in a suitable solvent and added to the this compound solution. The reaction is often carried out under controlled pH and temperature.[1][9]
-
Purification: The resulting complex can be purified by recrystallization from an appropriate solvent system.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent, vapor diffusion, or by cooling a supersaturated solution.[11]
X-ray Crystallography
Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is collected at various crystal orientations.[12]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: The purified metal complex is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For certain metal nuclei (e.g., ¹¹³Cd, ¹⁹⁹Hg), direct observation of the metal NMR signal can provide valuable information.
-
Spectral Analysis: Chemical shifts, coupling constants, and relaxation times are analyzed to determine the coordination environment of the metal ion and the conformation of the ligand in solution.[14] For paramagnetic complexes, specialized NMR techniques are required due to the significant shifting and broadening of signals.[15]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Protocol:
-
Sample Preparation: Solutions of this compound and the metal salt of known concentrations are prepared in a suitable buffer.
-
Titration: The UV-Vis spectrum of the this compound solution is recorded. Aliquots of the metal salt solution are then incrementally added, and the spectrum is recorded after each addition.
-
Data Analysis: Changes in the absorbance at specific wavelengths are monitored. The data can be used to determine the stoichiometry of the complex (e.g., by the mole-ratio method or Job's method of continuous variation) and to calculate the stability constants of the complex.[16][17] For example, the complex of Ru(III) with penicillamine shows a maximum absorbance at 545 nm.[3]
Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: The sample is dissolved in a solvent compatible with the ionization technique (e.g., electrospray ionization - ESI). For native MS, buffer exchange to a volatile buffer like ammonium acetate is often necessary.[18]
-
Data Acquisition: The mass spectrum is acquired using an appropriate mass spectrometer (e.g., ESI-MS).
-
Data Analysis: The mass-to-charge ratio (m/z) of the ions is analyzed to determine the molecular weight of the complex and confirm its stoichiometry.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Solid samples are typically prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed in a liquid cell.[20][21]
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Analysis: The vibrational frequencies of the functional groups in this compound are compared with those in the metal complex. Shifts in the characteristic bands for the -SH, -NH₂, and -COOH groups provide evidence for their involvement in coordination to the metal ion. For instance, in the Ru(III)-penicillamine complex, the disappearance of the S-H stretching band and shifts in the N-H stretching bands indicate coordination through the sulfur and nitrogen atoms.
Conclusion
The structural analysis of this compound metal complexes requires a multi-faceted approach, combining various spectroscopic and crystallographic techniques. This guide has provided an overview of the key structural features of these complexes and detailed the experimental methodologies used for their characterization. The quantitative data and protocols presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, bioinorganic chemistry, and drug development, facilitating a deeper understanding of the structure-activity relationships of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. andreabellelli.it [andreabellelli.it]
- 3. Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex – Oriental Journal of Chemistry [orientjchem.org]
- 4. Metal-binding in chelation therapy: X-ray crystal structure of a copper(I)–copper(II) complex of D-penicillamine | Semantic Scholar [semanticscholar.org]
- 5. Stability constants of metal complexes of L-cysteine, D-penicillamine, N-acetyl-D-penicillamine and some biguanides. Determination of stoichiometric stability constants by an accurate method for pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. excillum.com [excillum.com]
- 13. Crystallographic Determination of Small Molecule Metal Complexes and Teaching Crystallography to Undergraduates | ScholarWorks [scholarworks.calstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. ijpras.com [ijpras.com]
- 17. Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy - STEMart [ste-mart.com]
- 18. Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. heffernlab.com [heffernlab.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. eng.uc.edu [eng.uc.edu]
Methodological & Application
Application Notes and Protocols for L-Penicillamine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of L-penicillamine (specifically the therapeutically active D-enantiomer, D-penicillamine) in rodent models. This document is intended to guide researchers in designing and executing experiments involving D-penicillamine for studies related to copper chelation, Wilson's disease, and other relevant pathological conditions.
Introduction
D-penicillamine is a chelating agent used to treat conditions associated with excess copper, such as Wilson's disease.[1] It is also utilized in studies of rheumatoid arthritis and cystinuria.[1] In rodent models, D-penicillamine is a valuable tool for investigating the pathophysiology of copper metabolism disorders and for evaluating the efficacy and safety of novel therapeutic interventions. The L-enantiomer of penicillamine is toxic and should not be used for in vivo studies.[2]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data related to the administration of D-penicillamine in rodent models.
Table 1: Recommended Dosage of D-Penicillamine in Rodent Models
| Rodent Model | Application | Dosage Range | Route of Administration | Reference(s) |
| Mouse | Wilson's Disease Model (tx mice) | 200 mg/kg/day | Oral Gavage | [3][4] |
| General Copper Chelation | 20-40 mg/kg/day | Oral | [5] | |
| Seizure Induction (High Dose) | 250 mg/kg | Intraperitoneal | [6] | |
| Anticonvulsant Effect (Low Dose) | 0.5 mg/kg | Intraperitoneal | [6] | |
| Neonatal Mortality Study | 250-2000 mg/kg/day | Oral Gavage | [7] | |
| Rat | General Copper Chelation | 0.67 mmol/kg/day | In Diet | [8] |
| Prevention of Peritoneal Adhesions | 35 mg/kg/day | Oral | [9] | |
| Angiopathy Study | 500 mg/kg/day | In Diet | [10] | |
| Teratogenicity Study | 0.17-1.66% of diet | In Diet | [11] |
Table 2: Pharmacokinetic Parameters of D-Penicillamine
| Parameter | Value | Species | Reference(s) |
| Oral Bioavailability | 40-70% | General | [12] |
| Time to Peak Plasma Concentration | 1-3 hours | General | [12] |
| Plasma Protein Binding | ~80% | General | [12] |
| Primary Route of Excretion | Renal | General | [2] |
Table 3: Effects of D-Penicillamine on Biochemical Parameters in Rodent Models
| Parameter | Model/Species | Treatment Regimen | Observed Effect | Reference(s) |
| Free Copper | Wilson's Disease Model (tx mice) | 200 mg/kg/day (oral) for 3 days | Increased in serum | [3][4][6] |
| Protein-Bound Copper | Wilson's Disease Model (tx mice) | 200 mg/kg/day (oral) for 3-14 days | Increased in serum | [4] |
| Malondialdehyde (MDA) | Wilson's Disease Model (tx mice) | 200 mg/kg/day (oral) for 10-14 days | Increased in cortex and basal ganglia | [3][13] |
| GSH/GSSG Ratio | Wilson's Disease Model (tx mice) | 200 mg/kg/day (oral) for 3-14 days | Decreased in cortex and basal ganglia | [3][13] |
| ATP7A mRNA Expression | Wilson's Disease Model (tx mice) | 200 mg/kg/day (oral) for 3 days | Increased in cortex and basal ganglia | [4][6] |
| CTR1 mRNA Expression | Wilson's Disease Model (tx mice) | 200 mg/kg/day (oral) for 3 days | Increased in cortex and basal ganglia | [4][6] |
| Superoxide Dismutase (SOD) | Rat | In vivo treatment | Altered activity | [14] |
| Catalase | Rat | In vivo treatment | Altered activity | [14] |
| Lipid Peroxidation | Rat | In vivo treatment | Decreased | [14] |
Experimental Protocols
Preparation of D-Penicillamine Solution
Materials:
-
D-Penicillamine powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile vials and syringes
Protocol:
-
Stock Solution Preparation: D-penicillamine has limited solubility in aqueous buffers.[8] A stock solution can be prepared by dissolving D-penicillamine in DMSO. The solubility in DMSO is approximately 30 mg/mL.[8]
-
Working Solution Preparation:
-
For maximum solubility in aqueous buffers, first dissolve the D-penicillamine in DMSO.[8]
-
The stock solution can then be diluted with a suitable vehicle such as PBS (pH 7.2). A 1:7 solution of DMSO:PBS has been used.[8]
-
Purge the solvent with an inert gas before dissolving the D-penicillamine.[8]
-
It is recommended not to store the aqueous solution for more than one day.[8]
-
-
Sterilization: For parenteral administration, the final solution should be sterilized by filtration through a 0.22 µm syringe filter.
Administration Protocols
3.2.1. Oral Gavage (Mice and Rats)
Materials:
-
Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats)[15]
-
Syringe
-
Prepared D-penicillamine solution
Protocol:
-
Animal Restraint: Properly restrain the animal to prevent movement and injury.[16]
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.[16] Ensure the animal can breathe normally.
-
Administration: Slowly administer the calculated dose of the D-penicillamine solution. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.[15]
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.[16]
3.2.2. Intraperitoneal (IP) Injection (Mice and Rats)
Materials:
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)[17]
-
Prepared and sterile-filtered D-penicillamine solution
-
70% ethanol for disinfection
Protocol:
-
Animal Restraint: Position the animal on its back and gently restrain it.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.[17]
-
Disinfection: Disinfect the injection site with 70% ethanol.[18]
-
Injection: Insert the needle at a 30-40° angle into the peritoneal cavity.[17] Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.[18]
-
Administration: Slowly inject the solution. The maximum recommended volume for IP injection is less than 10 mL/kg for both mice and rats.[17]
-
Post-Administration Monitoring: Observe the animal for any signs of discomfort or adverse reactions.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: D-Penicillamine's mechanism of action in copper chelation.
Experimental Workflow Diagram
Caption: General experimental workflow for D-penicillamine studies.
Safety and Toxicity Considerations
-
Toxicity: The L-enantiomer of penicillamine is toxic and should not be used.[2] High doses of D-penicillamine can be teratogenic in rats, potentially due to induced copper and zinc deficiency.[11] In mice, high doses have been associated with neonatal mortality.[7]
-
Side Effects: In rats, D-penicillamine administration has been shown to induce alterations in the renal mesangium and aortic wall.[10][19]
-
Pyridoxine (Vitamin B6) Supplementation: D-penicillamine can increase the requirement for pyridoxine.[20] Co-administration of pyridoxine may be considered in long-term studies.
By following these detailed application notes and protocols, researchers can effectively and safely administer D-penicillamine to rodent models, ensuring the generation of reliable and reproducible data for their studies.
References
- 1. CN102627592A - Preparation method of high-purity D-penicillamine - Google Patents [patents.google.com]
- 2. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice | PLOS One [journals.plos.org]
- 4. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oral administration of D-penicillamine causes neonatal mortality without morphological defects in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Effect of oral D-penicillamine vs. colchicine on experimentally induced peritoneal adhesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-penicillamine-induced angiopathy in rats. The effect of high dose D-penicillamine treatment on aortic permeability to albumin and on the ultrastructure of the vessel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Teratogenic effects of D-penicillamine in rats: relation to copper deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Penicillamine increases free copper and enhances oxidative stress in the brain of toxic milk mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of D-penicillamine on some oxidative enzymes of rat organs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 19. Effects of D-penicillamine administration to rats, induction of renal changes: preliminary communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
Application Notes: Determination of L-Penicillamine Concentration in Cell Culture Media
Introduction
L-penicillamine, the R-enantiomer of penicillamine, is a thiol-containing amino acid. While its counterpart, D-penicillamine, is a well-established chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis, the L-isomer is known to be more toxic.[1] Research into its specific cellular effects, toxicity, and mechanism of action is critical. Accurate quantification of this compound in in vitro models, such as cell culture systems, is fundamental for these studies. This application note provides detailed protocols for the determination of this compound concentration in cell culture media using High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods.
Principle of Methods
Two primary methods are presented for the quantification of this compound.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization: This is the method of choice for specific and sensitive quantification. This compound, lacking a strong chromophore, is derivatized prior to analysis. Derivatization with an agent such as N-(1-pyrenyl)maleimide (NPM) attaches a fluorescent moiety to the thiol group of this compound.[2] This allows for highly sensitive fluorescence detection. Furthermore, HPLC allows for the separation of this compound from other media components and, if necessary, from its D-isomer, ensuring high specificity.[3][4]
-
Spectrophotometry: This method is based on a color-forming reaction. For instance, this compound can react with specific reagents to produce a colored complex that can be quantified by measuring its absorbance at a specific wavelength.[5] A kinetic spectrophotometric method based on the inhibitory effect of penicillamine on a catalyzed reaction has also been developed.[1] While simpler and more accessible, this method may be less specific than HPLC and susceptible to interference from other thiol-containing compounds in the media.
Data Presentation
The following table summarizes the key quantitative parameters for the recommended analytical methods. These values are derived from literature and may vary based on specific instrumentation and experimental conditions.
| Parameter | HPLC with Fluorescence Detection (NPM Derivatization) | Inhibitory Kinetic Spectrophotometry |
| Analyte | This compound | Total Penicillamine (D- and L-isomers) |
| Linearity Range | 4 nM - 2500 nM[2] | 1.0 µM - 100 µM[1] |
| Limit of Detection (LOD) | ~0.05 µg/mL (plasma)[4] | Not explicitly stated, but quantifies down to 1.0 µM[1] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Precision (RSD%) | Within-run: 2.27%, Between-run: 2.23%[2] | Good reproducibility reported[1] |
| Specificity | High (can resolve stereoisomers)[3][4] | Moderate (potential interference from other thiols) |
| Primary Advantage | High sensitivity and specificity | Simplicity and accessibility |
Experimental Protocols
Protocol 1: RP-HPLC with Pre-column NPM Derivatization and Fluorescence Detection
This protocol is adapted for the analysis of this compound in cell culture supernatant.
1. Materials and Reagents:
-
This compound standard (Sigma-Aldrich or equivalent)
-
N-(1-pyrenyl)maleimide (NPM) (Thermo Fisher Scientific or equivalent)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
o-phosphoric acid
-
Acetic acid
-
Tris-EDTA buffer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
0.2 µm syringe filters
2. Sample Preparation:
-
Collect the cell culture plate or flask.
-
Aspirate the cell culture medium containing the cells and transfer to a 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant (cell culture medium) without disturbing the cell pellet.
-
If the medium contains a high concentration of protein (e.g., >1% FBS), perform protein precipitation by adding an equal volume of ice-cold acetonitrile, vortexing, and centrifuging at 10,000 x g for 10 minutes. Collect the supernatant. For most standard cell culture media with ≤10% FBS, this step may be omitted, but validation is required.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.
3. Derivatization Procedure:
-
Prepare a 1 mM NPM solution in acetonitrile.
-
In an HPLC vial, mix 10 µL of the filtered sample (or standard) with 240 µL of Tris-EDTA buffer.[2]
-
Add 750 µL of the 1 mM NPM solution.[2]
-
Vortex the mixture and incubate at room temperature for 10 minutes, protected from light. The reaction forms a stable, fluorescent NPM-penicillamine adduct.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: 40% acetonitrile, 60% water, containing 1 mL/L o-phosphoric acid and 1 mL/L acetic acid.[6]
-
Flow Rate: 0.50 mL/min[6]
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 380 nm.
-
Column Temperature: 25 °C
5. Calibration and Quantification:
-
Prepare a stock solution of this compound in HPLC-grade water.
-
Create a series of working standards by diluting the stock solution in the same type of cell culture medium used for the experiment (this creates a matrix-matched calibration curve).
-
Derivatize the standards using the same procedure as the samples (Step 3).
-
Inject the derivatized standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Inhibitory Kinetic Spectrophotometric Method
This protocol provides a simpler, alternative method for estimating penicillamine concentration.
1. Materials and Reagents:
-
This compound standard
-
Potassium hexacyanoruthenate(II) (K₄[Ru(CN)₆])
-
Pyrazine
-
Mercuric chloride (HgCl₂) or other Hg²⁺ source
-
Potassium chloride (KCl)
-
Buffer solution (pH 4.0)
-
Deionized water
2. Principle: This method is based on the inhibitory effect of this compound on the Hg²⁺-catalyzed substitution reaction between hexacyanoruthenate(II) and pyrazine. The reaction produces a colored complex, [Ru(CN)₅Pz]³⁻, which can be monitored spectrophotometrically at 370 nm.[1] Penicillamine forms a stable complex with the Hg²⁺ catalyst, reducing the reaction rate. The degree of inhibition is proportional to the concentration of penicillamine.
3. Procedure:
-
Prepare stock solutions of all reagents in deionized water as described in the literature.[1]
-
Set up a series of reactions in cuvettes. Each reaction should contain the catalyst (Hg²⁺), reactants (hexacyanoruthenate(II) and pyrazine), and buffer under optimized conditions (e.g., 45°C, pH 4.0).[1]
-
For the calibration curve, add varying known concentrations of this compound standard solution to the reaction mixtures.
-
For samples, prepare the cell culture supernatant as described in Protocol 1, Step 2 (centrifugation and filtration). Add a fixed volume of the supernatant to the reaction mixture.
-
Initiate the reaction and monitor the increase in absorbance at 370 nm over a fixed time period (e.g., 15-20 minutes).[1]
-
The change in absorbance (ΔA) over the fixed time is recorded.
4. Calibration and Quantification:
-
Plot the change in absorbance (ΔA) against the known concentrations of the this compound standards. A linear relationship should be observed where a higher concentration of penicillamine results in a smaller ΔA (less color formation).
-
This plot serves as the calibration curve.
-
Determine the concentration of this compound in the unknown samples by comparing their ΔA values to the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in cell culture media.
Mechanism of Action of Penicillamine
Caption: Key mechanisms and cellular effects of this compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine after spirocyclization with ninhydrin and by using copper(II)-L-proline complex as a chiral selector in the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex – Oriental Journal of Chemistry [orientjchem.org]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes & Protocols for HPLC-Based Quantification of L-Penicillamine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-penicillamine, a chelating agent derived from penicillin, is utilized in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2] Its therapeutic action involves metal chelation, immunomodulation, and disulfide exchange.[3][4] Given its variable absorption and metabolism, accurate quantification of this compound and its major metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The primary metabolites include penicillamine disulfide, mixed disulfides (e.g., with cysteine), and S-methyl-D-penicillamine.[5][6] The quantification is complicated by the presence of multiple forms in vivo, including free thiol, various disulfides, and protein-bound penicillamine.[5][7] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, often requiring a derivatization step to enhance detection and selectivity.[7][8]
Metabolic Pathway of this compound
This compound undergoes several metabolic transformations after administration. A significant portion is rapidly absorbed and can bind to proteins like albumin or form disulfides.[6] The free thiol group is reactive and can form a disulfide with another penicillamine molecule (penicillamine disulfide) or with other thiols like cysteine. Another metabolic route involves methylation to form S-methyl-D-penicillamine.[6] These metabolites are then primarily excreted in the urine.[1]
Experimental Protocols
A generalized workflow for the HPLC-based analysis of this compound involves sample collection, preparation (including deproteinization and derivatization), chromatographic separation, and detection.
Protocol 1: Sample Preparation from Biological Fluids (Plasma)
This protocol describes the deproteinization of plasma samples, a critical step to prevent column clogging and interference.
-
Sample Collection: Collect whole blood in EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.[9]
-
Aliquoting: Transfer the supernatant (plasma) to a new microfuge tube. Samples can be stored at -80°C until analysis.[9]
-
Deproteinization:
-
To a 100 µL aliquot of plasma, add 100 µL of cold 10% perchloric acid to precipitate proteins.[8]
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate on ice for 10 minutes.
-
-
Clarification:
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter or a microcentrifuge filter tube before injection into the HPLC system.[9]
Protocol 2: HPLC Method with UV Detection (Post-derivatization)
This method uses 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) for derivatization, allowing for UV detection.
-
Derivatization:
-
To the deproteinized supernatant from Protocol 1, add an equal volume of DTNB solution (e.g., 1 mM in phosphate buffer).
-
Vortex the mixture and incubate at room temperature for 5 minutes.[8]
-
-
HPLC System & Conditions:
-
Quantification: Create a calibration curve using standards of known concentrations prepared in a similar matrix and processed through the same derivatization and analysis steps. The linear range is typically 0.1-10.0 mg/L.[8]
Protocol 3: HPLC Method with Fluorescence Detection (Pre-column Derivatization)
This protocol uses N-(1-pyrenyl)maleimide (NPM) to form a fluorescent adduct with the thiol group of penicillamine, enabling highly sensitive detection.
-
Derivatization:
-
To 10 µL of diluted sample (plasma or tissue homogenate), add 240 µL of Tris–EDTA buffer and 750 µL of 1 mM NPM solution.[5]
-
Vortex and incubate the mixture at room temperature for a specified time (e.g., 10 minutes) in the dark.
-
Stop the reaction by adding a small volume of acid (e.g., perchloric acid).
-
-
HPLC System & Conditions:
-
HPLC Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic system, typically involving acetonitrile and an aqueous buffer (e.g., acetate or phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the NPM-penicillamine adduct (e.g., Ex: 340 nm, Em: 380 nm).
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a calibration curve using standards treated with the NPM derivatizing agent. This method is highly sensitive, with linearity reported in the range of 4 to 2500 nM.[5]
Data Presentation
The following tables summarize the conditions and performance metrics for various HPLC methods used in the quantification of penicillamine.
Table 1: Summary of HPLC Methods for Penicillamine Quantification
| Parameter | Method 1 (UV Detection)[8] | Method 2 (Fluorescence Detection)[5][10] | Method 3 (Enantiomeric Separation)[7][11] |
| Analyte(s) | Penicillamine | D-Penicillamine | This compound (enantiomer) |
| Derivatizing Agent | 5, 5′-dithiobis (2-nitrobenzoic acid) | N-(1-pyrenyl)maleimide (NPM) | Marfey's Reagent |
| Column | Shimadzu VP-ODS C18 (150 x 4.6 mm, 5 µm) | Reversed-Phase C18 | Poroshell HPH C18 |
| Mobile Phase | Methanol:0.05 M Sodium Acetate (12:88) | Acetonitrile and aqueous buffer | Acetonitrile and 0.5% Orthophosphoric Acid |
| Detection | UV at 320 nm | Fluorescence (Ex/Em specific to NPM) | UV at 340 nm |
| Linearity Range | 0.1 - 10.0 mg/L | 4 - 2500 nM | 0.03 – 0.30 µg/mL |
| Limit of Quantification (LOQ) | 0.1 mg/L | Not specified, LOD is low nM range | 0.03 µg/mL |
| Precision (RSD%) | < 6% (Intra- and Inter-day) | < 2.3% (Within- and Between-run) | Not Specified |
Table 2: Overview of Sample Preparation Techniques
| Matrix | Preparation Steps | Key Reagents | Purpose | Reference |
| Plasma | 1. Centrifugation2. Protein Precipitation3. Centrifugation4. Supernatant collection | EDTA (anticoagulant), Perchloric Acid | Isolate plasma, Remove interfering proteins | [8][9] |
| Tissue (Liver, Kidney, Brain) | 1. Homogenization2. Derivatization3. Centrifugation4. Supernatant collection | Tris-EDTA buffer, NPM | Extract analyte, Form detectable adduct, Clarify sample | [5] |
| Urine | 1. Dilution2. Filtration | Buffer (as needed) | Reduce matrix effects, Remove particulates | [9] |
Conclusion
The quantification of this compound and its metabolites by HPLC is a powerful tool for pharmaceutical and clinical research. The choice of method, particularly the derivatization agent and detection technique, depends on the required sensitivity, selectivity, and the specific analytes of interest. The protocols outlined provide a robust framework for developing and implementing reliable analytical procedures for penicillamine in various biological matrices. Proper sample preparation, including deproteinization, is critical for achieving accurate and reproducible results.
References
- 1. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Penicillamine used for? [synapse.patsnap.com]
- 3. Penicillamine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 5. scispace.com [scispace.com]
- 6. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cores.emory.edu [cores.emory.edu]
- 10. High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectrophotometric Assays for the Detection of L-Penicillamine: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for three distinct spectrophotometric methods for the quantitative determination of L-penicillamine. These methods are suitable for researchers, scientists, and professionals involved in drug development and quality control. The protocols are based on different chemical principles: derivatization with a chromogenic agent, metal complexation, and a kinetic-redox reaction.
Method 1: Determination of this compound using 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL)
Application Note
This method is based on the reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL) in an alkaline medium (pH 10.5) to form a highly colored, deep brown-purple adduct.[1][2] The resulting product exhibits a maximum absorption wavelength (λmax) at 468 nm, which allows for the sensitive spectrophotometric quantification of the drug.[1][2] The reaction stoichiometry between this compound and NBD-CL has been determined to be 1:2.[1][2] This method is simple, sensitive, and has been successfully applied to the determination of this compound in pharmaceutical dosage forms.[1][2]
Experimental Protocol
1. Reagents and Solutions:
-
This compound (PA) Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of distilled water.
-
This compound (PA) Standard Solution (100 µg/mL): Dilute 10.0 mL of the PA stock solution to 100.0 mL with distilled water.[1]
-
NBD-CL Solution (0.3% w/v): Freshly prepare by dissolving 300 mg of NBD-CL in 100 mL of methanol.[1][2]
-
Buffer Solution (pH 10.5): Prepare by adding 22.6 mL of 0.1 mol/L NaOH to 100 mL of 0.025 mol/L Borax solution (Na₂B₄O₇·10H₂O). Adjust the pH as needed.[2]
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
1 cm quartz cells
-
pH meter
-
Volumetric flasks and pipettes
3. Construction of Calibration Curve:
-
Into a series of 10 mL volumetric flasks, pipette aliquots (0.10-1.5 mL) of the 100 µg/mL this compound standard solution.[1][2]
-
To each flask, add 1.0 mL of the pH 10.5 buffer solution, followed by 1.5 mL of the 0.3% NBD-CL solution.[1]
-
Bring the volume in each flask to 10 mL with distilled water and mix well.[1][2]
-
Allow the reaction to proceed for 30 minutes at room temperature (25°C).[1]
-
Measure the absorbance of each solution at 468 nm against a reagent blank prepared in the same manner but without this compound.[1][2]
-
Plot the absorbance versus the concentration of this compound to obtain the calibration curve.
4. Analysis of Pharmaceutical Formulations (Capsules):
-
Weigh and finely powder the contents of ten this compound capsules.
-
Accurately weigh a portion of the powder equivalent to 41.7 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add distilled water, sonicate to dissolve, and dilute to the mark with distilled water to obtain a concentration of approximately 1000 µg/mL.
-
Filter the solution.
-
Dilute 5.0 mL of the filtrate to 50.0 mL with distilled water to get a concentration of 100 µg/mL.[1][2]
-
Transfer a suitable aliquot of this solution into a 10 mL volumetric flask and proceed as described in step 3 for the calibration curve.
-
Determine the concentration of this compound from the regression equation of the calibration curve.[1]
Signaling Pathway
Caption: Reaction of this compound with NBD-CL.
Method 2: Complexation with Ruthenium (III)
Application Note
This spectrophotometric method is based on the formation of a stable, orange-colored complex between this compound and Ruthenium (III) chloride.[3] The complex exhibits maximum absorbance at 545 nm. The reaction is typically carried out at room temperature and the color develops within 20 minutes. The stoichiometry of the metal-to-ligand ratio in the complex is 1:2 (Ru:Penicillamine).[3] This method offers good sensitivity and can be applied for the determination of this compound in bulk and pharmaceutical preparations.[3]
Experimental Protocol
1. Reagents and Solutions:
-
This compound (PA) Stock Solution (0.005 M): Prepare by dissolving an accurately weighed amount of this compound in deionized water. Store in a refrigerator.[3]
-
Ruthenium (III) Chloride (RuCl₃) Stock Solution: Prepare by dissolving 1 g of hydrated RuCl₃ in 2 M HCl and making the volume up to 1 L. Standardize the solution gravimetrically. Prepare lower concentrations by appropriate dilution of the stock solution.[3]
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
1 cm quartz cells
-
Volumetric flasks and pipettes
3. Construction of Calibration Curve:
-
In a series of volumetric flasks, add increasing aliquots of the this compound standard solution.
-
Add a fixed, excess amount of the Ru(III) solution to each flask.
-
Allow the reaction to stand for 20 minutes at room temperature for complete complex formation.[3]
-
Dilute to the mark with deionized water.
-
Measure the absorbance of the resulting orange-colored complex at 545 nm against a reagent blank.[3]
-
Plot the absorbance values against the corresponding concentrations of this compound to construct the calibration curve.
4. Analysis of Pharmaceutical Formulations:
-
Prepare a sample solution from the pharmaceutical dosage form as described in Method 1, ensuring the final concentration is within the Beer's law range of this method.
-
Take a suitable aliquot of the sample solution and proceed as described in step 3.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Experimental Workflow
Caption: Workflow for this compound detection via Ru(III) complexation.
Method 3: Kinetic Spectrophotometry based on Reduction of Cu(II)-Neocuproine Complex
Application Note
This kinetic spectrophotometric method is based on the reduction of the Cu(II)-neocuproine complex by the thiol group of this compound to form the colored Cu(I)-neocuproine complex.[4] The rate of formation of the Cu(I)-neocuproine complex, which has a maximum absorbance at 458 nm, is proportional to the concentration of this compound.[4] The measurement can be performed using either the initial rate method or the fixed-time method. This approach offers the advantages of high sensitivity, short analysis time, and low cost.[4]
Experimental Protocol
1. Reagents and Solutions:
-
This compound (PA) Stock Solution: Prepare a stock solution of this compound in water. For pharmaceutical analysis, a powder quantity equivalent to 300 mg of penicillamine can be dissolved in 300 mL of water, filtered, and diluted in a 500-mL volumetric flask. These solutions should be analyzed within 24 hours.[4]
-
Copper (II) Solution (e.g., 1.0 x 10⁻⁴ mol/L): Prepare by dissolving the appropriate amount of a copper salt (e.g., CuSO₄·5H₂O) in water.
-
Neocuproine Solution (e.g., 2.4 x 10⁻⁴ mol/L): Prepare by dissolving neocuproine in water.
-
Buffer Solution (pH 3.0): A suitable buffer, such as a Britton-Robinson buffer, should be used to maintain the optimal pH.[4]
2. Instrumentation:
-
UV-Vis Spectrophotometer with kinetic measurement capabilities
-
1 cm quartz cells
-
Thermostatted cell holder (optional, reaction can be run at room temperature, e.g., 25°C)[4]
-
Stopwatch
3. Kinetic Measurement Procedure:
-
Set the spectrophotometer to measure the absorbance at 458 nm.
-
In a cuvette, mix the Cu(II) solution, neocuproine solution, and pH 3.0 buffer.
-
Initiate the reaction by adding a known volume of the this compound standard or sample solution.
-
Immediately start recording the absorbance as a function of time.
-
For the initial rate method: Determine the slope of the initial linear portion of the absorbance-time curve.
-
For the fixed-time method: Measure the absorbance at a pre-determined time (e.g., 1 minute) after the addition of the analyte.[4]
-
Construct a calibration curve by plotting the initial rate or the fixed-time absorbance against the concentration of this compound standards.
4. Analysis of Pharmaceutical Formulations:
-
Prepare a sample solution from the pharmaceutical dosage form as described in step 1.
-
Perform the kinetic measurement as described in step 3 using an aliquot of the sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
Logical Relationship
Caption: Principle of the kinetic assay for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described spectrophotometric assays for this compound detection.
| Parameter | Method 1: NBD-CL | Method 2: Ru(III) Complexation | Method 3: Kinetic (Cu(II)-Neocuproine) |
| λmax | 468 nm[1][2] | 545 nm[3] | 458 nm[4] |
| Linear Range | 1-15 µg/mL[1][2] | 0.099-1.399 ppm[3] | 6.0 x 10⁻⁷ to 6.0 x 10⁻⁵ mol/L (Fixed Time)[4] |
| Limit of Detection (LOD) | 0.11 µg/mL[2] | Not explicitly stated | 1.4 x 10⁻⁷ mol/L (Fixed Time)[4] |
| Limit of Quantification (LOQ) | 0.38 µg/mL[2] | Not explicitly stated | Not explicitly stated |
| Molar Absorptivity (ε) | Not explicitly stated | 2.1 x 10⁴ L mol⁻¹ cm⁻¹[3] | Not applicable (kinetic method) |
| Reaction Time | 30 minutes[1] | 20 minutes[3] | ~1 minute (Fixed Time)[4] |
| pH | 10.5[1][2] | Not specified (aqueous medium)[3] | 3.0[4] |
References
- 1. sciepub.com [sciepub.com]
- 2. Development and Validation of Spectrophotometric Method for Determination of Penicillamine (PA) in Pharmaceutical Formulation Using 4-Choro-Nitrobenzo-2-Oxa-1, 3-Diazol (NBD-CL) [pubs.sciepub.com]
- 3. Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex – Oriental Journal of Chemistry [orientjchem.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols: Inducing Copper Deficiency In Vitro Using L-Penicillamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for a myriad of physiological processes, acting as a critical cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation. The study of copper homeostasis and the consequences of its dysregulation is crucial for understanding various pathological conditions, including genetic disorders like Wilson's disease, neurodegenerative diseases, and cancer. Inducing a state of copper deficiency in vitro is a valuable tool for researchers to investigate the cellular and molecular mechanisms governed by copper availability. L-penicillamine, a chelating agent, can be employed to sequester copper ions and create a copper-deficient environment in cell culture systems.
These application notes provide a comprehensive guide to utilizing this compound for inducing copper deficiency in vitro. This document outlines the mechanism of action of this compound, detailed protocols for its application, and methods to assess the downstream effects on cellular physiology, including the activity of key copper-dependent enzymes and the induction of oxidative stress. Furthermore, the impact of copper chelation on the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway is discussed.
Mechanism of Action of this compound
This compound is a metabolite of penicillin and a potent chelating agent, meaning it can form stable complexes with metal ions.[1] Its primary therapeutic use is in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation.[1] In an in vitro setting, this compound binds to copper ions present in the cell culture medium and intracellularly, making them unavailable for cellular processes. This sequestration of copper leads to a functional copper deficiency, allowing for the study of its physiological consequences. It is important to note that while both D- and L-isomers of penicillamine chelate copper, the L-isomer has been associated with higher toxicity in some contexts.[2]
Experimental Protocols
Protocol 1: Induction of Copper Deficiency in Cell Culture
This protocol provides a general framework for inducing copper deficiency using this compound. The optimal concentration and incubation time will vary depending on the cell type and the desired level of copper depletion. It is recommended to perform a dose-response and time-course experiment for each specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile, deionized water
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and resume proliferation for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in deionized water or PBS. A common stock concentration is 100 mM. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Treatment with this compound:
-
Remove the existing culture medium from the cells.
-
Add fresh complete culture medium containing the desired final concentration of this compound. A starting concentration range of 100-500 µM can be tested.
-
Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution).
-
-
Incubation: Incubate the cells for a predetermined period. Incubation times can range from 24 to 72 hours, depending on the experimental goals.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis. For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
Protocol 2: Measurement of Intracellular Copper Concentration
To confirm the induction of copper deficiency, it is essential to measure the intracellular copper levels. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for this purpose. Alternatively, colorimetric assay kits are commercially available.
Materials:
-
This compound-treated and control cells
-
PBS
-
Nitric acid (trace metal grade)
-
ICP-MS instrument or a commercial colorimetric copper assay kit (e.g., from Thermo Fisher Scientific)
Procedure (ICP-MS):
-
Cell Lysis: After harvesting, wash the cell pellet three times with ice-cold PBS to remove any extracellular copper. Lyse the cells in a known volume of trace metal-grade nitric acid.
-
Digestion: Heat the samples to digest the cellular components and release the copper into the solution.
-
Analysis: Analyze the samples using an ICP-MS instrument according to the manufacturer's instructions. The results are typically normalized to the protein concentration of the cell lysate.
Protocol 3: Assessment of Copper-Dependent Enzyme Activity
The activity of copper-dependent enzymes is expected to decrease in a copper-deficient state. Superoxide Dismutase 1 (SOD1) and Cytochrome c Oxidase are two key enzymes to assess.
A. Superoxide Dismutase 1 (SOD1) Activity Assay (Colorimetric)
Principle: This assay is based on the ability of SOD1 to inhibit the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.
Materials:
-
Cell lysate from treated and control cells
-
SOD Assay Kit (e.g., from Cayman Chemical or similar) containing:
-
Tetrazolium salt solution
-
Xanthine oxidase
-
Hypoxanthine
-
-
Microplate reader
Procedure:
-
Prepare cell lysates according to the kit's instructions.
-
Add the reagents and cell lysate to a 96-well plate as described in the kit protocol.
-
Initiate the reaction by adding xanthine oxidase.
-
Measure the absorbance at the recommended wavelength using a microplate reader at multiple time points.
-
Calculate the SOD1 activity based on the rate of inhibition of the tetrazolium salt reduction.
B. Cytochrome c Oxidase Activity Assay (Colorimetric)
Principle: This assay measures the oxidation of reduced cytochrome c, which is accompanied by a decrease in absorbance at 550 nm.
Materials:
-
Mitochondrial fraction isolated from treated and control cells
-
Cytochrome c Oxidase Assay Kit (e.g., from Abcam, ab239711) containing:
-
Reduced cytochrome c
-
Assay buffer
-
-
Microplate reader
Procedure:
-
Isolate the mitochondrial fraction from the cells.
-
Add the mitochondrial sample and assay buffer to a 96-well plate.
-
Initiate the reaction by adding reduced cytochrome c.
-
Immediately measure the decrease in absorbance at 550 nm over time using a microplate reader.
-
Calculate the cytochrome c oxidase activity based on the rate of cytochrome c oxidation.
Protocol 4: Measurement of Oxidative Stress Markers
Copper deficiency can lead to an increase in oxidative stress due to the reduced activity of antioxidant enzymes like SOD1.
A. Measurement of Reactive Oxygen Species (ROS)
Materials:
-
This compound-treated and control cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Harvest the cells and resuspend them in PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or flow cytometer.
B. Measurement of Glutathione (GSH) Levels
Materials:
-
Cell lysate from treated and control cells
-
GSH Assay Kit (e.g., from Cayman Chemical or similar)
-
Microplate reader
Procedure:
-
Prepare cell lysates according to the kit's instructions.
-
Perform the assay according to the kit protocol, which typically involves a reaction that produces a colored or fluorescent product in the presence of GSH.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the GSH concentration based on a standard curve.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of penicillamine-induced copper modulation. It is important to note that most of the available quantitative data is for D-penicillamine. While the copper-chelating mechanism is the same, the specific cellular effects of this compound may differ.
| Cell Line | Compound | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Human Glioblastoma (U251) | D-Penicillamine + 50 µM CuSO₄ | 250 µM | 24 h | Significant decrease | [3] |
| Human Fibroblasts | D-Penicillamine + 4 µM CuSO₄ | 60 µM | Not specified | Significant inhibition of proliferation | [4] |
| Human Endothelial Cells | D-Penicillamine + CuSO₄ | Dose-dependent | Not specified | Suppression of proliferation | [5] |
| Cell Line/System | Compound | Concentration | Incubation Time | Effect on Oxidative Stress Markers | Reference |
| Human Glioblastoma (U251) | D-Penicillamine + 50 µM CuSO₄ | 250 µM | 24 h | ~50% increase in ROS | [3] |
| Human Glioblastoma (U251) | D-Penicillamine + 50 µM CuSO₄ | 250 µM | 24 h | ~49% decrease in GSH | [3] |
| Human Spermatozoa | Penicillamine | Not specified | Not specified | Decreased ROS levels induced by ionomycin and H₂O₂ | [6] |
| Enzyme | System | Compound | Effect on Activity | Reference |
| Superoxide Dismutase (CuZn-SOD) | Erythrocytes (long-term therapy) | Penicillamine | Levels down to ~50% of control | [7] |
| Cytochrome c Oxidase | Not specified | Copper Deficiency | Decreased activity | Not specified in provided context |
Signaling Pathway and Visualization
Copper Deficiency and HIF-1α Signaling
Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which are copper- and iron-dependent enzymes. This hydroxylation leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. Under hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in angiogenesis, glucose metabolism, and cell survival.
Copper chelation has been shown to suppress the transcriptional activity of HIF-1.[8][9] This is thought to occur because copper is required for the proper binding of HIF-1α to the HREs of its target genes.[9] Therefore, inducing copper deficiency with this compound can be a tool to modulate the HIF-1α signaling pathway.
Caption: this compound chelates copper, leading to HIF-1α modulation.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for in vitro copper deficiency studies.
Conclusion
The use of this compound to induce copper deficiency in vitro provides a powerful model for investigating the multifaceted roles of copper in cellular biology. By following the detailed protocols and application notes provided, researchers can effectively create a copper-deficient environment and analyze its impact on various cellular processes. The ability to modulate the HIF-1α signaling pathway through copper chelation opens up new avenues for research in cancer biology and other fields where this pathway plays a critical role. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining reliable and reproducible results.
References
- 1. Copper activates HIF-1α/GPER/VEGF signalling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-penicillamine-induced increase in intracellular glutathione correlating to clinical response in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemosensitivity of U251 Cells to the Co-treatment of D-Penicillamine and Copper: Possible Implications on Wilson Disease Patients [frontiersin.org]
- 4. Suppression of human fibroblast proliferation by D-penicillamine and copper sulfate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human endothelial cell proliferation in vitro and neovascularization in vivo by D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant effects of penicillamine against in vitro-induced oxidative stress in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of long-term penicillamine therapy on erythrocyte CuZn superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper Regulation of Hypoxia-Inducible Factor-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper affects the binding of HIF-1α to the critical motifs of its target genes - Metallomics (RSC Publishing) [pubs.rsc.org]
Experimental Application of L-Penicillamine in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-penicillamine, the levorotatory isomer of penicillamine, is a compound of significant interest in neurobiology research, primarily due to its established neurotoxic properties. Unlike its D-isomer, which is utilized therapeutically as a chelating agent, this compound serves as a valuable tool to induce specific neurochemical deficits, thereby enabling the study of various neurological processes and the exploration of potential neuroprotective strategies. Its primary mechanism of neurotoxicity involves the antagonism of pyridoxine (vitamin B6), a critical cofactor for numerous enzymatic reactions in the central nervous system. This antagonism leads to the inhibition of pyridoxal-5'-phosphate (PLP)-dependent enzymes, disrupting amino acid metabolism, neurotransmitter synthesis, and cellular energy production.
These application notes provide a comprehensive overview of the experimental use of this compound in neurobiology, detailing its mechanisms of action and providing protocols for its application in both in vitro and in vivo models.
Mechanisms of this compound Neurotoxicity
The neurotoxic effects of this compound are multifaceted, stemming from its potent antagonism of vitamin B6. This leads to a cascade of downstream effects that are of significant interest in neurobiological research.
1. Pyridoxine (Vitamin B6) Antagonism: this compound readily forms a thiazolidine ring with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. This reaction inactivates PLP, rendering it unavailable as a cofactor for a multitude of enzymes essential for neuronal function.[1] The L-isomer of penicillamine is a significantly more potent vitamin B6 antagonist than the D-isomer.[2]
2. Inhibition of PLP-Dependent Enzymes: The depletion of functional PLP leads to the inhibition of numerous enzymes critical for neurotransmitter synthesis and amino acid metabolism. This includes:
-
Transaminases: Enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are involved in amino acid metabolism and the malate-aspartate shuttle, which is crucial for mitochondrial energy production.[3]
-
Decarboxylases: Aromatic L-amino acid decarboxylase, essential for the synthesis of dopamine and serotonin, and glutamate decarboxylase, which synthesizes the inhibitory neurotransmitter GABA, are PLP-dependent.
-
Kynurenine Pathway Enzymes: Kynureninase and kynurenine aminotransferase, key enzymes in the kynurenine pathway of tryptophan metabolism, are PLP-dependent.[4]
3. Disruption of the Kynurenine Pathway: Inhibition of kynureninase by this compound-induced PLP deficiency leads to an accumulation of upstream metabolites, such as kynurenine and xanthurenic acid, and a decrease in the production of downstream neuroprotective metabolites like kynurenic acid.[4] An imbalance in the kynurenine pathway is implicated in various neurodegenerative and psychiatric disorders.
4. Impairment of Krebs Cycle and Energy Metabolism: A proposed mechanism of this compound neurotoxicity involves the liberation of a reactive sulfhydryl (-SH) radical. This radical can inhibit -SH dependent enzymes within the Krebs cycle, leading to a disruption of cellular respiration and energy production, which can ultimately result in neuronal cell death.[2][5]
Data Presentation
The following tables summarize quantitative data related to the experimental use of penicillamine. It is crucial to note that much of the available quantitative data pertains to the D-isomer due to its clinical use. Data for the L-isomer is more limited and often focuses on its toxic effects.
| Parameter | Value | Species/Model System | Reference |
| In Vitro D-Penicillamine Concentrations | |||
| Neuroprotection (against glutamate) | 10 µg/mL | HT22 neuronal cells | [6] |
| Neuroprotection (against erastin) | 20 µg/mL | HT22 neuronal cells | [6] |
| Impaired proliferation | 0.12 - 0.49 mmol/L | H9, NC37, HL60 cells | [7] |
| In Vivo D-Penicillamine Dosing | |||
| Neuroprotection (seizure model) | 0.5 mg/kg (i.p.) | Mice | [8] |
| Oral administration | 125 mg | Humans | [9] |
| This compound Administration | |||
| Induction of Vitamin B6 deficiency | Diet containing this compound | Rats | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in neurobiology research.
Protocol 1: Induction of Vitamin B6 Deficiency in Rodents using this compound
Objective: To create an in vivo model of vitamin B6 deficiency to study its neurological consequences.
Materials:
-
Male Wistar rats (or other suitable rodent strain)
-
Standard rodent chow
-
This compound powder
-
Metabolic cages for urine collection
-
Tryptophan solution (for tryptophan load test)
-
Reagents for measuring xanthurenic acid and kynurenine in urine
-
Equipment for tissue harvesting and processing
Procedure:
-
Diet Preparation: Prepare a custom diet by incorporating this compound into standard rodent chow. The concentration will need to be optimized based on the desired severity of the deficiency, but starting points from historical literature suggest a significant dietary inclusion.[10]
-
Animal Housing and Diet Administration: House rats individually in metabolic cages to allow for accurate urine collection. Provide the this compound-containing diet and water ad libitum. A control group should receive the standard chow without this compound.
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, skin lesions, and neurological symptoms (e.g., ataxia, seizures).
-
Tryptophan Load Test: To confirm vitamin B6 deficiency, perform a tryptophan load test. Administer an oral dose of L-tryptophan (e.g., 5 g for humans, scaled down for rats) and collect urine for 24 hours.[4]
-
Biochemical Analysis: Analyze the urine for elevated levels of xanthurenic acid and kynurenine using HPLC or other suitable analytical methods. This indicates the inhibition of PLP-dependent kynureninase.
-
Tissue Collection: At the end of the experimental period, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex, striatum) for further analysis.
-
Downstream Analysis:
-
Measure PLP levels in brain tissue homogenates using enzymatic assays or HPLC.[11][12]
-
Assay the activity of PLP-dependent enzymes (e.g., AST, ALT, kynureninase) in tissue homogenates.
-
Analyze brain tissue for changes in neurotransmitter levels (e.g., dopamine, serotonin, GABA) using HPLC with electrochemical detection.
-
Perform histological analysis to assess for neuronal damage or death.
-
Protocol 2: In Vitro Neurotoxicity Assessment of this compound in Neuronal Cell Culture
Objective: To determine the neurotoxic effects of this compound on a neuronal cell line and to investigate its mechanisms of action.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
This compound
-
Pyridoxine hydrochloride (for rescue experiments)
-
Reagents for cell viability assays (e.g., MTT, LDH)
-
Reagents for measuring reactive oxygen species (ROS)
-
Reagents for western blotting and enzyme activity assays
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells or primary neurons according to standard protocols. Plate cells in multi-well plates at a suitable density for the planned assays.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to the desired final concentrations in the cell culture medium. Treat the cells with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours). A vehicle-treated group should be included as a control.
-
Rescue Experiment: To confirm the role of vitamin B6 antagonism, include a set of wells where cells are co-treated with this compound and an excess of pyridoxine.
-
Cell Viability Assays: At the end of the treatment period, assess cell viability using standard assays such as the MTT assay (for metabolic activity) or LDH assay (for membrane integrity).
-
ROS Measurement: To investigate the involvement of oxidative stress, measure intracellular ROS levels using fluorescent probes like H2-DCF-DA.
-
Biochemical Analysis of Cell Lysates:
-
Prepare cell lysates and measure the activity of PLP-dependent enzymes (e.g., kynureninase, AST, ALT).
-
Measure levels of kynurenine pathway metabolites in the cell culture medium or cell lysates using LC-MS/MS.
-
Perform western blot analysis to assess the expression levels of proteins involved in apoptosis or other relevant pathways.
-
-
Data Analysis: Analyze the data to determine the dose- and time-dependent effects of this compound on cell viability and other parameters. Compare the results from the this compound treated groups with the control and rescue groups.
Mandatory Visualizations
Caption: Mechanism of this compound induced neurotoxicity.
Caption: General experimental workflow for studying this compound.
References
- 1. acpjournals.org [acpjournals.org]
- 2. Penicillamine Neurotoxicity: An Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of penicillamine (a vitamin B6 antagonist) on pyridoxal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interruption of the tryptophan-nicotinic acid pathway by penicillamine-induced pyridoxine deficiency in patients with Wilson's disease and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penicillamine neurotoxicity: an hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of D-penicillamine on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-penicillamine metabolism in neurodegenerative diseases: an in vivo/in vitro sulphydryl methylation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An increased vitamin B6 requirement in the rat on a diet containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of plasma pyridoxal 5'-phosphate by combination of an enzymatic assay with high-performance liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Methods and their evaluation for the estimation of vitamin B6 levels in man. 5. Serum pyridoxal-5-phosphate determination: method and comparison of methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of L-Penicillamine for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of L-penicillamine for preclinical research. Due to the limited availability of data on the L-enantiomer, these protocols are based on the known physicochemical properties of this compound and general principles of preclinical formulation development. A significant emphasis is placed on the documented toxicity of this compound, and appropriate caution is advised.
Important Safety Information: Toxicity of this compound
This compound is the R-enantiomer of penicillamine and is known to be toxic.[1][2] Its primary mechanism of toxicity involves the inhibition of pyridoxine (vitamin B6) activity.[1][2][3] This interference can lead to a range of adverse effects. Unlike the D-enantiomer, which is used therapeutically, the L-form is not used clinically due to these toxic effects.[2] Researchers must exercise extreme caution when designing and conducting preclinical studies with this compound and should include robust safety and toxicity monitoring.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder.[4][] It is an amino acid derivative characterized by the presence of a thiol, an amine, and a carboxylic acid group.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C5H11NO2S | [] |
| Molecular Weight | 149.21 g/mol | [] |
| Appearance | White to off-white crystalline powder | [4][] |
| Melting Point | 191-194°C | [] |
| Solubility | Soluble in water and aqueous bases. | [][6] |
| Storage | Store at room temperature. | [] |
Preclinical Formulation Development Workflow
The development of a suitable formulation for preclinical studies is a critical step to ensure accurate and reproducible results. The following diagram outlines a general workflow for the formulation development of this compound.
Caption: Preclinical Formulation Workflow for this compound.
Experimental Protocols
Protocol for Solubility Determination of this compound
Objective: To determine the solubility of this compound in various preclinical vehicles.
Materials:
-
This compound powder
-
Selected vehicles (e.g., deionized water, saline, phosphate-buffered saline (PBS) pH 7.4)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column
Method:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each vehicle in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the respective vehicle.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL for each vehicle.
Protocol for Preparation of an Aqueous Formulation of this compound for Oral Administration
Objective: To prepare a simple aqueous solution of this compound for oral gavage in preclinical animal models.
Materials:
-
This compound powder
-
Sterile deionized water or saline
-
pH meter
-
Sterile containers
Method:
-
Based on the desired concentration for dosing, weigh the appropriate amount of this compound.
-
In a sterile container, add the weighed this compound to a portion of the total required volume of sterile water or saline.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until the powder is completely dissolved.
-
Adjust the pH of the solution if necessary, using a suitable buffer.
-
Add the remaining vehicle to reach the final desired volume and mix well.
-
Visually inspect the solution for any particulate matter.
-
Store the formulation under appropriate conditions (e.g., protected from light at 2-8°C) until use.
Example Formulation Compositions:
| Component | Concentration (for a 10 mg/mL solution) | Purpose |
| This compound | 10 mg | Active Pharmaceutical Ingredient |
| Sterile Saline | q.s. to 1 mL | Vehicle |
| Total Volume | 1 mL |
Protocol for Preliminary Stability Assessment of this compound Formulation
Objective: To assess the short-term stability of the prepared this compound formulation.
Materials:
-
Prepared this compound formulation
-
HPLC system with a suitable column
-
Incubators/refrigerators set at desired storage conditions (e.g., 4°C and 25°C)
Method:
-
Aliquot the prepared formulation into several vials.
-
Store the vials at different conditions (e.g., 4°C and 25°C, protected from light).
-
At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw a sample from each condition.
-
Analyze the samples by a validated HPLC method to determine the concentration of this compound.
-
Assess the appearance of the solution (color, clarity, precipitation) at each time point.
-
Compare the results to the initial concentration and appearance to evaluate stability.
Proposed Mechanism of this compound Toxicity
The primary toxic effect of this compound is its antagonism of pyridoxine (vitamin B6). The following diagram illustrates the proposed mechanism.
Caption: Proposed Toxicity Pathway of this compound.
By understanding the properties and potential toxicities of this compound, and by following systematic formulation development protocols, researchers can prepare suitable formulations for their preclinical investigations while ensuring the safety and ethical treatment of laboratory animals.
References
Application Notes and Protocols for the Analytical Separation of Penicillamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillamine, a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis, exists as two enantiomers: D-penicillamine and L-penicillamine. The therapeutic efficacy of penicillamine is primarily attributed to the D-enantiomer, while the L-enantiomer is associated with a higher incidence of toxic side effects. Consequently, the accurate separation and quantification of penicillamine enantiomers are of paramount importance in pharmaceutical quality control and clinical analysis to ensure the safety and efficacy of drug formulations.
This document provides detailed application notes and protocols for the analytical separation of penicillamine enantiomers using various techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC). The protocols are based on established scientific literature and are intended to guide researchers in the selection and implementation of appropriate analytical methods.
I. High-Performance Liquid Chromatography (HPLC) for Penicillamine Enantiomer Separation
HPLC is a widely used technique for the separation of enantiomers due to its high resolution and sensitivity.[1][2] Both direct and indirect methods can be employed for the chiral separation of penicillamine.
A. Indirect Method: Pre-column Derivatization with a Chiral Reagent
This approach involves the derivatization of the penicillamine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral stationary phase.
Logical Workflow for Indirect HPLC Separation
Caption: Workflow for indirect HPLC separation of penicillamine enantiomers.
Protocol: Separation using Marfey's Reagent
This protocol is based on the derivatization of penicillamine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by separation on a reversed-phase C18 column.
1. Materials and Reagents:
-
D/L-Penicillamine standard and sample solutions
-
Marfey's reagent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Mobile Phase A: 0.5% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Poroshell HPH C18 column
2. Derivatization Procedure:
-
Prepare a solution of penicillamine in a suitable buffer (e.g., sodium bicarbonate).
-
Add a solution of Marfey's reagent in acetone.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
Quench the reaction by adding an acid (e.g., hydrochloric acid).
-
Filter the resulting solution before injection into the HPLC system.
3. HPLC Conditions:
-
Column: Poroshell HPH C18
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Quantitative Data Summary (Indirect HPLC)
| Parameter | Value | Reference |
| Column | Achiral C18 | [4] |
| Mobile Phase | Copper(II)-L-proline complex in mobile phase | [4] |
| Detection Limit of this compound | < 0.1% | [4] |
| Run Time | ~16 minutes | [4] |
| Resolution (Rs) | 1.31 | [4] |
B. Direct Method: Chiral Stationary Phase (CSP)
Direct methods involve the use of a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Protocol: Separation on a Pirkle-type Chiral Stationary Phase
This protocol describes the separation of penicillamine enantiomers after derivatization with a fluorogenic reagent, N-[4-(6-dimethylamino-2-benzofuranil)phenyl]maleimide (DBPM), on a Pirkle-type CSP.
1. Materials and Reagents:
-
D/L-Penicillamine
-
N-[4-(6-dimethylamino-2-benzofuranil)phenyl]maleimide (DBPM)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Tetra-n-butylammonium bromide
-
Pirkle-type chiral stationary phase column
2. Derivatization Procedure:
-
React D- or this compound with DBPM to form fluorescent derivatives.
3. HPLC Conditions:
-
Column: Pirkle-type chiral stationary phase
-
Mobile Phase: 75% aqueous methanol solution containing 0.15 M CH3COONH4 and 0.05 M tetra-n-butylammonium bromide[5]
-
Detection: Fluorescence
-
Injection Volume: Appropriate for the system
Quantitative Data Summary (Direct HPLC with Derivatization)
| Parameter | Value | Reference |
| Retention Time (D1-DBPM) | 25 min | [5] |
| Retention Time (L1-DBPM) | 25.7 min | [5] |
| Retention Time (D2-DBPM) | 28 min | [5] |
| Retention Time (L2-DBPM) | 31.6 min | [5] |
| Detection Limit (D-penicillamine) | 290 fmol | [5] |
| Detection Limit (this compound) | 350 fmol | [5] |
II. Capillary Electrophoresis (CE) for Penicillamine Enantiomer Separation
Capillary electrophoresis offers high efficiency and low sample consumption for chiral separations.[6][7] The principle involves the differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.
Experimental Workflow for Capillary Electrophoresis
Caption: General workflow for chiral separation by Capillary Electrophoresis.
Protocol: CE with β-Cyclodextrin as Chiral Selector
This protocol details a method using β-cyclodextrin as a cost-effective chiral selector for the separation of derivatized penicillamine enantiomers.[8]
1. Materials and Reagents:
-
D/L-Penicillamine
-
1-chloro-2,4-dinitrobenzene (CDNB) for derivatization
-
Borate buffer
-
Sulfated-β-cyclodextrin (S-β-CD)
-
Fused-silica capillary
2. Derivatization Procedure:
-
Derivatize penicillamine enantiomers with CDNB.[9]
3. CE Conditions:
-
Capillary: Fused-silica
-
Background Electrolyte (BGE): 50 mM borate solution (pH 9.5) containing 25 mM S-β-CD[9]
-
Applied Voltage: 20 kV[9]
-
Temperature: 20°C[9]
-
Detection: UV at 202 nm[9]
Quantitative Data Summary (Capillary Electrophoresis)
| Parameter | Value (pH 9.7) | Value (pH 4.5) | Value (pH 7.4) | Reference |
| Linear Range (D/L-penicillamine) | 8.56 - 1.71 x 10³ µg/mL | 8.56 - 8.56 x 10² µg/mL | 8.56 - 1.71 x 10³ µg/mL | [8] |
| Correlation Coefficient | > 0.999 | > 0.999 | > 0.999 | [8] |
| Limit of Detection (S/N=3) | 1.41 µg/mL | 2.58 µg/mL | 2.58 µg/mL | [8] |
| Recovery | 93.1 - 105% | 93.1 - 105% | 93.1 - 105% | [8] |
| Resolution | Up to 3.7 | - | - | [9] |
| Analysis Time | < 14 minutes | - | - | [9] |
| Detection Limit of this compound | 0.3% in D-penicillamine | - | - | [9] |
III. Thin-Layer Chromatography (TLC) for Penicillamine Enantiomer Separation
TLC provides a simple and cost-effective method for the qualitative and semi-quantitative analysis of penicillamine enantiomers.
Protocol: TLC with Chiral Impregnating Reagent
This protocol utilizes L-tartaric acid as a chiral impregnating reagent for the separation of Dthis compound.[10]
1. Materials and Reagents:
-
Dthis compound
-
TLC plates (e.g., silica gel)
-
L-tartaric acid
-
Acetonitrile
-
Methanol
-
Water
-
Iodine vapor for visualization
2. Plate Preparation and Mobile Phase:
-
Impregnate TLC plates with a solution of L-tartaric acid.
-
Prepare the mobile phase: Acetonitrile-Methanol-Water (5:1:1, v/v).[10]
3. TLC Development and Visualization:
-
Spot the penicillamine sample on the impregnated TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots using iodine vapor.
Quantitative Data Summary (Thin-Layer Chromatography)
| Parameter | Value | Reference |
| Chiral Selector | L-tartaric acid (impregnating agent) | [10] |
| Mobile Phase | Acetonitrile-Methanol-Water (5:1:1, v/v) | [10] |
| Detection Limit | 0.12 µg per spot | [10] |
| Chiral Selector | (R)-mandelic acid (impregnating agent) | [10] |
| Mobile Phase | Ethyl acetate-Methanol-Water (3:1:1, v/v) | [10] |
| Detection Limit | 0.11 µg per spot | [10] |
Conclusion
The choice of analytical technique for the separation of penicillamine enantiomers depends on the specific requirements of the analysis, such as sensitivity, resolution, sample throughput, and available instrumentation. HPLC offers high resolution and is suitable for quantitative analysis in quality control. Capillary electrophoresis provides high efficiency and is ideal for methods requiring low sample volumes. TLC is a simple and cost-effective screening tool. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and implement robust analytical methods for the chiral separation of penicillamine.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine after spirocyclization with ninhydrin and by using copper(II)-L-proline complex as a chiral selector in the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic separation of penicillamine enantiomers labelled with N-[4-(6-dimethylamino-2-benzofuranyl)phenyl] maleimide on a chiral stationary phase. | Semantic Scholar [semanticscholar.org]
- 6. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation and determination of chiral composition in penicillamine tablets by capillary electrophoresis in a broad pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct enantiomeric TLC resolution of dthis compound using (R)-mandelic acid and l-tartaric acid as chiral impregnating reagents and as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in the Presence of L-penicillamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-penicillamine is a thiol-containing compound with diverse biological activities, including copper chelation and immunomodulatory effects.[1][2] Its L-enantiomer is known to be more toxic than its D-enantiomer.[1][3] When assessing the cytotoxic or cytostatic effects of this compound on cultured cells, the choice of cell viability assay is critical. As a reducing agent, this compound can directly interact with common assay reagents, leading to inaccurate results.[4][5] These application notes provide guidance on selecting and performing appropriate cell viability assays in the presence of this compound, ensuring reliable and reproducible data.
Challenges with Standard Viability Assays
Standard colorimetric and fluorometric cell viability assays, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin (alamarBlue), rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product.[6] However, the thiol group in this compound can directly reduce these substrates non-enzymatically, resulting in a false-positive signal that suggests higher cell viability than is actually present.[4][5] This interference can mask the true cytotoxic effects of the compound.
Recommended Assay: Lactate Dehydrogenase (LDH) Assay
The Lactate Dehydrogenase (LDH) assay is a highly recommended alternative for assessing cell viability in the presence of this compound. This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][8][9] As this assay is based on membrane integrity rather than metabolic activity, it is not susceptible to interference from the reducing properties of this compound.
Data Presentation: Effects of Penicillamine on Cell Viability
The following tables summarize the observed effects of penicillamine on various cell lines from published studies. Note that the majority of studies have been conducted with the D-enantiomer (D-penicillamine).
| Cell Line | Penicillamine Isomer | Concentration Range | Observed Effect | Reference |
| H9, NC37, HL60 | D-penicillamine | 0.12 - 0.49 mmol/L | Impaired cell viability | [10] |
| Raji, U937 | D-penicillamine | 0.03 - 0.97 mmol/L | No negative influence on viability | [10] |
| Rabbit Articular Chondrocytes, L809, Rabbit Fibroblasts, HeLa, L929 | D-penicillamine | 0.5 - 7.5 mmol/L | Inhibition of cell growth | [2] |
| A375, G361 (Metastatic Melanoma) | D-penicillamine | ≥ 1 mmol/L | Induction of caspase-dependent cell death | [11] |
| HT22 | D-penicillamine | 5 - 80 µg/mL | Protective against ferroptotic cell death at 20 µg/mL | [12] |
Signaling Pathways of D-penicillamine-Induced Cell Death
D-penicillamine has been shown to induce cell death in cancer cells through the activation of the Unfolded Protein Response (UPR) and the mitochondrial pathway of apoptosis.[1][11] This involves the upregulation of p53 and the modulation of Bcl-2 family proteins. Other proposed mechanisms of cytotoxicity include the generation of thiyl radicals leading to DNA damage and membrane damage via lipid peroxidation.[13]
Caption: this compound induced cell death pathway.
Experimental Workflow: Choosing the Right Assay
The following workflow outlines the decision-making process for selecting a suitable cell viability assay when working with this compound.
Caption: Workflow for selecting a viability assay.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted from standard LDH assay kits and is recommended for use with this compound.
Materials:
-
Cells and culture medium
-
This compound stock solution
-
96-well clear-bottom tissue culture plates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with the vehicle used to dissolve this compound.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in most kits) 1 hour before the end of the incubation.
-
Compound Control: this compound in cell-free medium to check for background absorbance.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[8][9]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 2: MTT Cell Viability Assay (with appropriate controls)
If the LDH assay is not available, the MTT assay can be used with caution and with the inclusion of critical controls to account for potential interference.
Materials:
-
Cells and culture medium
-
This compound stock solution
-
96-well clear-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[4][15]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells as described in the LDH assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with the vehicle for this compound.
-
Compound Interference Control: this compound in cell-free medium to measure direct MTT reduction by the compound.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm.
-
Data Analysis: Subtract the absorbance of the compound interference control from the absorbance of the treated wells. Express cell viability as a percentage of the untreated control.
Protocol 3: AlamarBlue (Resazurin) Cell Viability Assay (with appropriate controls)
Similar to the MTT assay, the alamarBlue assay should be used with caution and appropriate controls.
Materials:
-
Cells and culture medium
-
This compound stock solution
-
96-well black, clear-bottom tissue culture plates
-
AlamarBlue reagent
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with this compound, including the same controls as in the MTT assay (untreated, vehicle, and compound interference).
-
Incubation: Incubate for the desired duration.
-
AlamarBlue Addition: Add alamarBlue reagent (typically 10% of the well volume) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Subtract the fluorescence of the compound interference control from the treated wells and express viability as a percentage of the untreated control.
Conclusion
When investigating the effects of this compound on cell viability, it is crucial to select an assay that is not susceptible to interference from its reducing properties. The LDH assay is the most reliable method for this purpose. If metabolic assays such as MTT or alamarBlue are used, it is imperative to include appropriate controls to account for direct substrate reduction by this compound to avoid misinterpretation of the data. By following these guidelines and protocols, researchers can obtain accurate and reproducible results in their studies involving this compound.
References
- 1. D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of D-penicillamine in association with several heavy metals against cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma ATP7B Knockout Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of D-penicillamine on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cell lines ic50: Topics by Science.gov [science.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of L-penicillamine in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-penicillamine in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a trifunctional amino acid that is relatively stable in solid form when stored in a cool, dark, and dry place. However, in aqueous solutions, its stability is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents and metal ions. The primary degradation pathway in aqueous solution is oxidation of the thiol group, leading to the formation of this compound disulfide and other mixed disulfides.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-purity, deoxygenated water (e.g., Milli-Q water) or a suitable buffer.[1] It is recommended to prepare solutions fresh for each experiment. If a stock solution needs to be stored, it should be kept at 2-8°C for a short period, protected from light, and in a tightly sealed container to minimize oxidation.[2] For cell culture experiments, the final concentration of any solvent like DMSO, if used for initial solubilization, should be kept low (ideally ≤0.1%) to avoid cytotoxicity.[3]
Q3: What are the main degradation products of this compound in aqueous solutions?
A3: The principal degradation product of this compound in aqueous solution is this compound disulfide, formed through the oxidation of the thiol (-SH) groups of two this compound molecules. Other potential degradation products include mixed disulfides (e.g., with cysteine or glutathione if present in the medium), and under certain conditions, N-formylpenicillamine.[4]
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of penicillamine in aqueous solutions is pH-dependent. While specific kinetic data for this compound is limited, studies on related compounds like penicillin G suggest that maximum stability is achieved in neutral to slightly acidic conditions (around pH 6.5-7.0).[5][6] Both highly acidic and alkaline conditions can accelerate degradation.
Q5: What is the impact of temperature on the stability of this compound solutions?
A5: Elevated temperatures accelerate the degradation of this compound in aqueous solutions. For optimal stability, solutions should be stored at refrigerated temperatures (2-8°C). Long-term storage of aqueous solutions, even when frozen, is generally not recommended due to the potential for degradation during freeze-thaw cycles and the concentration of solutes.
Q6: Should this compound solutions be protected from light?
A6: Yes, it is recommended to protect this compound solutions from light.[7] Exposure to light, particularly UV radiation, can provide the energy to promote oxidative degradation reactions.[8] Amber vials or containers wrapped in aluminum foil should be used for storage and handling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the this compound solution upon storage. | - Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent or buffer, especially at lower temperatures. - pH Shift: A change in the pH of the solution can affect the solubility of this compound. | - Prepare fresh solutions before each experiment. - If a stock solution is necessary, consider using a small amount of a co-solvent like DMSO for initial dissolution before diluting with aqueous buffer. Ensure the final co-solvent concentration is compatible with your experimental system. - Ensure the buffer has sufficient capacity to maintain the desired pH. |
| The solution turns yellow or brown over time. | - Oxidation: This is a common sign of oxidation of the thiol group and the formation of degradation products. The presence of trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze this process.[9] | - Use high-purity, deoxygenated water or buffer for solution preparation. - Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon) to minimize contact with oxygen. - Consider adding a chelating agent like EDTA to the buffer to sequester trace metal ions that can catalyze oxidation. - Store the solution protected from light and at a low temperature (2-8°C). |
| Loss of biological activity or inconsistent experimental results. | - Degradation: this compound has likely degraded due to improper storage or handling (exposure to heat, light, oxygen, or inappropriate pH). - Interaction with Media Components: In cell culture, this compound can interact with components of the culture medium, such as cysteine, forming mixed disulfides. | - Always prepare this compound solutions fresh for critical experiments. - If using cell culture, be aware of the potential for interactions with media components. Perform control experiments to assess the stability and activity of this compound in your specific culture medium over the time course of your experiment. |
| Difficulty dissolving this compound powder. | - Solubility Limits: this compound has finite solubility in aqueous solutions. | - Gently warm the solution while stirring. Avoid excessive heat. - Use a buffer at a pH where this compound is more soluble (near its isoelectric point or as a salt). - For very high concentrations, initial dissolution in a minimal amount of a compatible organic solvent (e.g., DMSO) followed by dilution in the aqueous buffer may be necessary.[3] |
Quantitative Data on Stability
Note: Much of the available quantitative stability data is for D- or Dthis compound. The stability of this compound is expected to be very similar due to the identical chemical functional groups, but direct data for the L-enantiomer is scarce.
Table 1: Factors Influencing the Stability of Penicillamine in Aqueous Solutions
| Factor | Effect on Stability | Recommendations for Experimental Use |
| pH | Stability is generally highest in the neutral to slightly acidic range (pH 6.5-7.0).[5][6] Degradation is accelerated under strongly acidic or alkaline conditions. | Use a buffered solution to maintain a stable pH within the optimal range for your experiment. |
| Temperature | Higher temperatures increase the rate of degradation. | Prepare and store solutions at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles. |
| Light | Exposure to light, especially UV radiation, can promote oxidative degradation.[7][8] | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
| Oxygen | The presence of oxygen is a primary driver of oxidative degradation to the disulfide form. | Use deoxygenated solvents for solution preparation. Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon). |
| Metal Ions | Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of the thiol group.[9] | Use high-purity water and reagents. Consider the addition of a chelating agent like EDTA to the buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, sterile, deoxygenated water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. For a 10 mL of 10 mM stock solution, you will need 14.92 mg of this compound (Molecular Weight: 149.21 g/mol ).
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of the deoxygenated water or PBS (e.g., 5 mL) to the tube.
-
Gently vortex the tube until the powder is completely dissolved. If necessary, you can warm the solution slightly (to no more than 37°C) to aid dissolution.
-
Once dissolved, add the deoxygenated water or PBS to reach the final volume of 10 mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.
-
Store the aliquots at -20°C for short-term storage (up to a few weeks) or use immediately. For best results, prepare fresh solutions.
Protocol 2: Stability Testing of this compound by HPLC
Objective: To determine the concentration of this compound and its primary degradation product, this compound disulfide, over time under specific storage conditions.
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
This compound reference standard
-
This compound disulfide reference standard
-
Mobile phase components (e.g., phosphate buffer, acetonitrile)
-
Acid for pH adjustment (e.g., phosphoric acid)
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of known concentrations for both this compound and this compound disulfide in the mobile phase.
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase could be a mixture of a phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile. The exact ratio will need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 210-220 nm.
-
Injection Volume: 20 µL.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours) of storing the this compound solution under the desired conditions (e.g., specific temperature, pH, light exposure), take an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a concentration that falls within the linear range of your standard curve.
-
Inject the diluted sample onto the HPLC system.
-
-
Data Analysis:
-
Create a calibration curve for both this compound and this compound disulfide by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound and this compound disulfide in your samples at each time point by using the regression equation from the calibration curves.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Primary degradation pathway of this compound in aqueous solution.
References
- 1. Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex – Oriental Journal of Chemistry [orientjchem.org]
- 2. Determination of penicillamine in an unsegmented continuous flow analyzer [pharmacia.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. Penicillamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of L-penicillamine in In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of L-penicillamine oxidation in in vitro assays.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay results with this compound are inconsistent. Could oxidation be the cause?
A1: Yes, inconsistent results are a hallmark of this compound degradation. This compound is a thiol-containing compound susceptible to oxidation, primarily forming penicillamine disulfide. This oxidation is often catalyzed by trace metal ions, particularly copper (Cu²⁺), present in buffers and media.[1] The loss of the active thiol group can lead to a significant decrease in the compound's efficacy and, consequently, high variability in your experimental outcomes.
Q2: What is the primary mechanism of this compound oxidation in vitro?
A2: The primary mechanism is the oxidation of the sulfhydryl (-SH) group on two this compound molecules to form a disulfide bond (-S-S-), creating penicillamine disulfide. This process can be accelerated by several factors, including:
-
Metal Ion Catalysis: Trace metals, especially copper (Cu²⁺), can act as catalysts in the oxidation process.[1]
-
pH: The stability of this compound is pH-dependent. While it is relatively stable at an acidic pH, its oxidation rate can increase in neutral to alkaline conditions.
-
Presence of Oxidizing Agents: Reactive oxygen species (ROS) in the experimental system can also contribute to oxidation.
Q3: How can I visually detect if my this compound solution has oxidized?
A3: While the formation of penicillamine disulfide does not typically produce a visible color change, significant degradation may sometimes lead to a slight yellowing of the solution. However, the most reliable methods for detecting oxidation are analytical, such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify both this compound and its disulfide form.
Troubleshooting Common Issues
Issue 1: Rapid loss of this compound activity in my cell culture medium.
-
Potential Cause: Cell culture media often contain trace amounts of metal ions that can catalyze the oxidation of this compound. Components in fetal bovine serum (FBS) can also contribute to degradation.
-
Troubleshooting Steps:
-
Add a Chelating Agent: Supplement your media with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. A final concentration of 10-100 µM EDTA is a good starting point.
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment.
-
Use High-Purity Water: Prepare all buffers and media with high-purity, metal-free water.
-
Consider Serum-Free Media: If your experimental design allows, using a serum-free medium can reduce potential sources of catalytic metals and oxidative stress.
-
Issue 2: I observe high background or artifacts in my assay when using this compound.
-
Potential Cause: The oxidation of this compound can sometimes generate byproducts, such as hydrogen peroxide, especially in the presence of copper ions. These byproducts can interfere with assay readouts, particularly those sensitive to reactive oxygen species.
-
Troubleshooting Steps:
-
Incorporate a Chelating Agent: As with preventing activity loss, adding a chelating agent like EDTA is crucial to inhibit copper-catalyzed reactions that produce interfering byproducts.
-
Degas Solutions: To minimize dissolved oxygen, which can participate in oxidation reactions, consider degassing your buffers and media before adding this compound.
-
Include Controls: Run control experiments without this compound and with oxidized this compound (if available) to identify any artifacts caused by the compound or its degradation products.
-
Issue 3: My this compound stock solution appears to be degrading over time, even when stored frozen.
-
Potential Cause: While freezing slows down chemical reactions, oxidation can still occur in frozen aqueous solutions, especially if they contain dissolved oxygen or metal ion contaminants.
-
Troubleshooting Steps:
-
Use an Appropriate Solvent: For long-term storage, consider dissolving this compound in a deoxygenated, acidic buffer (e.g., pH 2-4) containing a chelating agent before freezing.
-
Aliquot for Single Use: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce more oxygen into the solution.
-
Store Under Inert Gas: For maximum stability, overlay the stock solution with an inert gas like nitrogen or argon before capping and freezing.
-
Quantitative Data on a Preventive Strategy
Direct comparative studies on the quantitative efficacy of various antioxidants for this compound are not extensively available in the literature. However, the critical role of metal ion chelation in preventing oxidation is well-documented. The following table summarizes the principles and provides semi-quantitative guidance on using a common chelating agent.
| Preventive Agent | Concentration Range (in vitro) | Mechanism of Action | Expected Efficacy in Preventing Oxidation | Reference |
| EDTA (Ethylenediaminetetraacetic acid) | 10 µM - 1 mM | Chelates divalent metal ions, particularly Cu²⁺, preventing their catalytic role in the oxidation of the thiol group. | High. The rate of this compound oxidation in albumin solutions (which contain bound copper) is significantly reduced when transitional metals are removed. Adding a chelator like EDTA effectively accomplishes this. | [1] |
Note: The optimal concentration of a chelating agent will depend on the level of metal ion contamination in the specific assay system. It is recommended to empirically determine the lowest effective concentration for your experiment.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution with enhanced stability for use in in vitro assays.
Materials:
-
This compound (powder form)
-
High-purity, sterile, deionized water (metal-free)
-
EDTA disodium salt
-
Hydrochloric acid (HCl), 1 M
-
Sterile, conical tubes (50 mL and 1.5 mL)
-
Sterile, 0.22 µm syringe filter
Procedure:
-
Prepare a 10 mM EDTA Stock Solution:
-
Dissolve 372.2 mg of EDTA disodium salt in 100 mL of high-purity water.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
-
Prepare the this compound Solvent:
-
In a 50 mL conical tube, add 49 mL of high-purity water.
-
Add 0.5 mL of the 10 mM EDTA stock solution to achieve a final EDTA concentration of 100 µM.
-
Adjust the pH of the water-EDTA mixture to approximately 3.0 by adding 1 M HCl dropwise while monitoring with a calibrated pH meter.
-
-
Dissolve this compound:
-
Weigh out 149.2 mg of this compound powder for a final concentration of 100 mM in 10 mL.
-
Add the this compound powder to 10 mL of the prepared acidic, EDTA-containing solvent.
-
Vortex gently until the this compound is completely dissolved.
-
-
Sterilization and Storage:
-
Sterilize the 100 mM this compound stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into single-use 1.5 mL microcentrifuge tubes.
-
For optimal stability, overlay the solution with nitrogen or argon gas before capping.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Protocol 2: Example of a Cell-Based Viability Assay Using Stabilized this compound
This protocol provides a general workflow for assessing the effect of this compound on cell viability, incorporating steps to minimize its oxidation.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear-bottom, black-walled tissue culture plates
-
Stabilized this compound stock solution (from Protocol 1)
-
Cell viability reagent (e.g., resazurin-based)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Culture the cells of interest to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Thaw an aliquot of the stabilized 100 mM this compound stock solution immediately before use.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. Important: To maintain stability, add the this compound to the medium just before adding it to the cells.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the freshly prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of the acidic EDTA solvent).
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the treatment period, add 10 µL of the resazurin-based cell viability reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission for resazurin).
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Visualizations
Caption: this compound oxidation pathway.
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Troubleshooting Assay Interference by L-Penicillamine
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering assay interference caused by L-penicillamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the impact of this compound on your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a chelating agent containing a thiol (-SH) group.[1][2] Its chemical structure, specifically the presence of amino, carboxyl, and sulfhydryl groups, makes it highly reactive.[1] This reactivity is the primary reason for its potential to interfere with various biochemical and cell-based assays. The main mechanisms of interference include:
-
Chelation of Metal Ions: this compound can bind to metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) that may be essential cofactors for enzymes or components of assay reagents.[1][3][4]
-
Redox Activity: The thiol group can undergo oxidation-reduction reactions, potentially interfering with assays that measure reactive oxygen species (ROS) or involve redox-sensitive reagents.[5][6][7][8] It can act as both an antioxidant and, under certain conditions, a pro-oxidant.[8]
-
Thiol Reactivity: The sulfhydryl group can react with other molecules, such as forming disulfide bonds with proteins, which can alter their function and lead to inaccurate measurements.[9]
Q2: Which types of assays are most susceptible to interference from this compound?
Assays that are particularly vulnerable to this compound interference include:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur if the assay relies on metal-dependent enzymes (like horseradish peroxidase, HRP) or if this compound cross-reacts with antibodies or other proteins in the assay.[10][11][12]
-
Cell-Based Assays: Assays measuring cell viability (e.g., MTT, XTT), cytotoxicity (e.g., LDH), or apoptosis can be affected due to the direct cytotoxic effects of this compound, especially at higher concentrations, and its ability to generate ROS.[7][13]
-
Spectrophotometric and Colorimetric Assays: this compound can interfere with assays that rely on colorimetric readouts, especially those involving metal ions or redox reactions.[3][15][16][17][18]
-
Assays Involving Thiol-Reactive Probes: Assays that use maleimides or other thiol-reactive chemicals will be directly affected by the presence of this compound.
Troubleshooting Guides
Issue 1: Unexpectedly low signal in my ELISA.
If you observe a lower-than-expected signal in your ELISA when this compound is present in your samples, it could be due to several factors.
Caption: Troubleshooting workflow for low ELISA signal.
| Analyte Concentration (ng/mL) | This compound Concentration (µM) | Measured Analyte Concentration (ng/mL) | Recovery (%) |
| 10 | 0 | 9.8 | 98 |
| 10 | 100 | 5.2 | 52 |
| 10 | 500 | 1.5 | 15 |
Issue 2: Inconsistent results in my cell-based viability/toxicity assay.
This compound can directly impact cell health and interfere with assay reagents.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
| Assay | This compound Concentration (µM) | Absorbance (OD) | % Interference |
| MTT | 0 | 1.2 | 0 |
| MTT | 100 | 0.8 | -33 |
| MTT | 500 | 0.3 | -75 |
| LDH | 0 | 0.1 | 0 |
| LDH | 100 | 0.12 | +20 |
| LDH | 500 | 0.25 | +150 |
Experimental Protocols
Protocol 1: Spike-and-Recovery for ELISA
Objective: To determine if this compound interferes with the quantification of a specific analyte in an ELISA.
Methodology:
-
Prepare your standard curve and quality control samples as per the ELISA kit protocol.
-
Create a set of samples containing a known concentration of your analyte (the "spike") in your sample matrix.
-
Prepare a parallel set of spiked samples, but also add this compound at various concentrations relevant to your experimental conditions.
-
Include a set of samples with this compound alone to assess its effect on the background signal.
-
Run the ELISA according to the manufacturer's instructions.
-
Calculate the recovery of the spiked analyte in the presence and absence of this compound using the following formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Protocol 2: Cell-Free Assay Interference Test
Objective: To assess whether this compound directly interacts with the reagents of a cell-based assay.
Methodology:
-
Prepare the assay reagents according to the manufacturer's protocol (e.g., MTT reagent, LDH reaction mixture).
-
In a cell-free microplate, add the same volume of culture medium as used in your cell-based experiments.
-
Add this compound to the wells at the same concentrations used in your cell-based assays.
-
Add the assay reagents to the wells.
-
Incubate the plate for the recommended time and read the signal (e.g., absorbance, fluorescence) as per the assay protocol.
-
Compare the signal in the wells with this compound to the control wells without this compound to determine the percentage of interference.
Signaling Pathway and Logical Relationship Diagrams
Mechanism of this compound Interference
Caption: Potential mechanisms of this compound assay interference.
By understanding the chemical properties of this compound and systematically troubleshooting, researchers can minimize its impact on their experimental results and ensure the validity of their data.
References
- 1. mdpi.com [mdpi.com]
- 2. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex – Oriental Journal of Chemistry [orientjchem.org]
- 4. D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant effects of penicillamine against in vitro-induced oxidative stress in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-penicillamine inhibits the action of reactive oxygen species in the pig pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular delivery of the reactive oxygen species generating agent D-penicillamine upon conjugation to poly-L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemia-medica.com [biochemia-medica.com]
- 13. A cell-based assay for aggregation inhibitors as therapeutics of polyglutamine-repeat disease and validation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Spectrophotometric Determination of Captopril and Penicillamine through the Use of Ligand Exchange Complexation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectrophotometric Determination of Penicillamine in Pharmaceutical Sample using Fe(III)-Tiron System | Atlantis Press [atlantis-press.com]
- 17. researchgate.net [researchgate.net]
- 18. sciepub.com [sciepub.com]
optimizing L-penicillamine dosage for specific research applications
Welcome to the technical support center for L-penicillamine and its isomers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with optimizing experimental design and overcoming common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of penicillamine in a research context.
Q1: What is the critical difference between this compound and D-penicillamine for research applications?
The primary difference is toxicity. The L-enantiomer of penicillamine is highly toxic and is known to interfere with pyridoxine (vitamin B6) metabolism.[1] For this reason, the racemic D,this compound mixture is no longer used clinically, and only the D-enantiomer (D-penicillamine) is recommended and used for therapeutic and most research purposes.[1] While this compound may be used in specific chemical syntheses, for any biological or therapeutic research, D-penicillamine should be considered the standard.
Q2: What are the primary mechanisms of action for D-penicillamine?
D-penicillamine has several well-documented mechanisms of action, making it a versatile tool for various research applications:
-
Chelation: Its most prominent action is the chelation of heavy metals, particularly copper.[2][3][4][5] It forms stable, soluble complexes with metals like copper, lead, iron, and mercury, which are then excreted in the urine.[1][2] This is the basis for its use in studies related to Wilson's disease.[4]
-
Immunomodulation: In the context of autoimmune research, such as models for rheumatoid arthritis, D-penicillamine has been shown to depress T-cell activity (but not B-cell activity), inhibit macrophage function, and lower levels of IgM rheumatoid factor.[5][6][7]
-
Antifibrotic Activity: It interferes with the formation of collagen cross-links, making collagen more susceptible to enzymatic degradation.[2][8] This property is relevant in studies of fibrosis and connective tissue disorders.
-
Disulfide Interchange: D-penicillamine can interact with cystine to form a more soluble penicillamine-cysteine disulfide compound.[9] This mechanism is key to its application in cystinuria research, as it helps prevent the formation of cystine stones.[9]
Q3: What are some common research applications for D-penicillamine?
Given its mechanisms, D-penicillamine is used in a variety of preclinical and basic research models:
-
Wilson's Disease Models: To study copper metabolism and test therapies by using it as a positive control for copper chelation.[5]
-
Rheumatoid Arthritis Research: As a disease-modifying antirheumatic drug (DMARD) to investigate immunomodulatory pathways and T-cell function.[1][6]
-
Fibrosis Studies: To explore mechanisms of collagen synthesis and degradation in models of systemic sclerosis or other fibrotic conditions.[2]
-
Heavy Metal Toxicity Studies: As a chelating agent to investigate the pathophysiology of lead or mercury poisoning.[1]
-
Cancer Research: Its anti-angiogenic properties, which may be linked to copper chelation, are an area of investigation.[2]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during experimentation.
Topic: Solubility and Stability
Q4: My D-penicillamine is not dissolving in my aqueous buffer. How can I properly prepare my stock solution?
D-penicillamine is a crystalline solid that can be sparingly soluble in aqueous buffers.[10] For optimal dissolution, especially for cell culture media or physiological buffers, a two-step process is recommended:
-
First, dissolve the D-penicillamine powder in an organic solvent like DMSO or DMF, where its solubility is significantly higher (approximately 30 mg/mL).[10]
-
Then, dilute this stock solution with the aqueous buffer of your choice to the final desired concentration.[10] Note: Always use an inert gas to purge the solvent of choice before preparing the stock solution.[10]
Q5: How stable are D-penicillamine solutions, and how should I store them?
Aqueous solutions of D-penicillamine are not recommended for long-term storage; they should ideally be prepared fresh for each experiment and not stored for more than one day.[10] The solid, crystalline form of D-penicillamine is stable for years when stored properly at -20°C.[10] In biological fluids like plasma, penicillamine can be lost in vitro, which is a critical consideration for pharmacokinetic studies.[11]
Topic: In Vitro Experiments & Cytotoxicity
Q6: I am observing unexpectedly high levels of cell death in my culture after treatment with D-penicillamine. What could be the cause?
There are several potential reasons for unexpected cytotoxicity:
-
Concentration-Dependent Toxicity: D-penicillamine can be cytotoxic at high concentrations. The inhibitory effect on cell growth has been shown to be dose-related.
-
Interaction with Metals in Media: When D-penicillamine is combined with certain metal salts (like CuSO₄) present in cell culture media, it can lead to the production of hydrogen peroxide (H₂O₂), which is highly toxic to cells.[12] This effect can be reversed by adding catalase.[12]
-
Incorrect Isomer: Ensure you are using D-penicillamine, not the more toxic this compound.[1]
Q7: How can I determine the optimal, non-toxic working concentration of D-penicillamine for my specific cell line?
The ideal concentration is cell-type dependent and must be determined empirically. A standard dose-response experiment is recommended:
-
Culture your cells and expose them to a range of D-penicillamine concentrations for a set period (e.g., 24, 48, or 72 hours).
-
Assess cell viability or cytotoxicity at each concentration. Common methods include:
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cell membranes.[13]
-
MTT or WST-1 Assays: Colorimetric assays that measure metabolic activity as an indicator of cell viability.[14]
-
ATP-based Assays: Luciferase-based assays that quantify ATP as a marker of viable cells.[14]
-
-
Plot the results to determine the concentration that achieves the desired biological effect without causing significant cell death.
Topic: In Vivo Experiments
Q8: My in vivo experimental results are inconsistent. What factors could be affecting the bioavailability of D-penicillamine?
Oral bioavailability of D-penicillamine can range from 40% to 70% and is influenced by several factors:[1][2]
-
Food: Administration with food can decrease absorption by approximately 50%.[1] For consistent results, administer D-penicillamine on an empty stomach (e.g., 1 hour before or 2 hours after feeding).[15]
-
Co-administration of Minerals or Antacids: Iron supplements and antacids significantly reduce its absorption.[2][7] Ensure that the animal's diet or other treatments do not contain high levels of these substances close to the time of D-penicillamine administration.
Q9: How can I monitor the efficacy and potential toxicity of D-penicillamine in my animal model?
Monitoring should be guided by the research application:
-
Efficacy Monitoring:
-
Chelation Studies: Measure 24-hour urinary copper excretion and free serum copper levels.[15] A significant increase in urinary copper indicates effective chelation.
-
Immunomodulation Studies: Monitor relevant biomarkers such as rheumatoid factor, inflammatory cytokines, or T-cell populations.
-
-
Toxicity Monitoring:
-
Hematological Effects: Perform regular complete blood counts (CBC) with differentials to monitor for leukopenia (low white blood cells) and thrombocytopenia (low platelets), which are known serious side effects.[7][16]
-
Renal Function: Monitor for proteinuria (protein in the urine) as an indicator of potential kidney damage.[17]
-
Section 3: Data and Protocols
Data Presentation
Table 1: Solubility of D-Penicillamine
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Water (H₂O) | 100 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [10] |
| Dimethylformamide (DMF) | ~30 mg/mL | [10] |
| Ethanol | ~5 mg/mL | [10] |
| PBS (pH 7.2) with 1:7 DMSO | ~0.12 mg/mL |[10] |
Table 2: Example In Vivo Dosage Ranges from Preclinical Studies
| Animal Model | Application | Dosage | Reference |
|---|---|---|---|
| Rat | Copper Overload | 0.67 mmol/kg per day | [10] |
| Rat (LEC) | Hepatitis / Copper Chelation | 100 mg/kg per day | [10] |
| Mouse | Convulsant Effects Study | 0.5 - 250 mg/kg | [10] |
| Children | Wilson's Disease (Low-Dose) | 8-10 mg/kg/day |[18] |
Experimental Protocols
Protocol 1: Preparation of D-Penicillamine Stock Solutions
Objective: To prepare a sterile, high-concentration stock solution of D-penicillamine for use in cell culture.
Materials:
-
D-penicillamine powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile tips
Methodology:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of D-penicillamine powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 30 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
(Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or buffer immediately before use.
Protocol 2: General Protocol for Determining Cytotoxicity using an LDH Assay
Objective: To determine the cytotoxic effects of a range of D-penicillamine concentrations on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
D-penicillamine stock solution (prepared as in Protocol 1)
-
Commercial LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of D-penicillamine in fresh culture medium. Include three control groups:
-
Vehicle Control: Medium with the same amount of DMSO used for the highest drug concentration.
-
Untreated Control: Cells in medium only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared D-penicillamine dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24 hours).
-
LDH Measurement: Following the kit manufacturer's protocol, transfer a portion of the supernatant from each well to a new 96-well plate. Add the reaction mixture from the kit and incubate as required.
-
Data Acquisition: Measure the absorbance at the specified wavelength using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the results to identify the concentration at which cytotoxicity becomes significant.
Section 4: Visualizations
Caption: D-Penicillamine's primary mechanisms of action and their biological outcomes.
Caption: Experimental workflow for optimizing an in vitro D-penicillamine dosage.
Caption: Troubleshooting logic for high cytotoxicity in D-penicillamine experiments.
References
- 1. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical basis for pharmacological and therapeutic actions of penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Penicillamine used for? [synapse.patsnap.com]
- 5. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 6. Penicillamine - Wikipedia [en.wikipedia.org]
- 7. DailyMed - CUPRIMINE- penicillamine capsule [dailymed.nlm.nih.gov]
- 8. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. The in vitro loss of penicillamine in plasma, albumin solutions, and whole blood: implications for pharmacokinetic studies of penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of D-penicillamine in association with several heavy metals against cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. You are being redirected... [nebiolab.com]
- 15. drugs.com [drugs.com]
- 16. A case report and focused literature review of d‐penicillamine and severe neutropenia: A serious toxicity from a seldom‐used drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factors affecting the development of penicillamine side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Managing L-Penicillamine-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-penicillamine-induced cytotoxicity in cell line experiments.
Troubleshooting Guides and FAQs
This section addresses common problems and questions arising during the use of this compound in cell culture.
Q1: I am observing higher-than-expected cytotoxicity in my cell line after this compound treatment. What are the possible causes?
A1: Several factors can contribute to increased cytotoxicity:
-
L-isomer Toxicity: Ensure you are using D-penicillamine, the clinically used isomer. The L-isomer is more toxic as it can interfere with pyridoxine (vitamin B6) metabolism.[1][2]
-
Concentration: The cytotoxic effects of penicillamine are dose-dependent. You may be using a concentration that is too high for your specific cell line.[3]
-
Presence of Metals: Penicillamine's cytotoxicity can be potentiated by the presence of heavy metals like copper, mercury, and lead in the culture medium.[4] The chelation of copper by D-penicillamine can generate cytotoxic reactive oxygen species (ROS), such as hydrogen peroxide.[4][5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to penicillamine.[3][6] For instance, some cancer cell lines are more susceptible to its cytotoxic effects.[7]
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not cytotoxic. Typically, DMSO concentrations should not exceed 0.5%.[8]
Q2: My cell viability assay results are inconsistent after this compound treatment. How can I improve reproducibility?
A2: Inconsistent results in viability assays can be addressed by:
-
Gentle Handling: Avoid excessive or forceful pipetting when seeding cells or adding reagents, as this can cause mechanical stress and cell damage.[9]
-
Homogeneous Cell Seeding: Ensure a uniform cell suspension before and during seeding to avoid variability in cell numbers across wells.[9]
-
Control for Bubbles: Check for and remove any air bubbles in the wells of your assay plates, as they can interfere with absorbance or fluorescence readings.[9]
-
Background Correction: Always include appropriate controls, such as medium-only wells (for background) and vehicle-treated cells (solvent control), to accurately normalize your data.[10]
-
Assay Choice: The choice of cytotoxicity assay can influence results. Consider using multiple assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH release) to get a more comprehensive understanding of cytotoxicity.[8][11]
Q3: What are the underlying mechanisms of this compound-induced cytotoxicity?
A3: this compound can induce cytotoxicity through several mechanisms:
-
Apoptosis Induction: It can trigger programmed cell death (apoptosis).[7] In some cancer cells, this is mediated by the unfolded protein response (UPR) and the mitochondrial pathway.[12]
-
Oxidative Stress: The interaction of penicillamine with metals, particularly copper, can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[5][7]
-
Metal Chelation: As a chelating agent, penicillamine can deplete essential metal co-factors from cellular enzymes, leading to cytotoxicity.[7]
-
Cell Cycle Arrest: D-penicillamine can inhibit cell growth by arresting the cell cycle. The specific phase of arrest (G0/1 or G2+M) can vary depending on the cell type.[3]
-
DNA Damage: It has been shown to induce sister-chromatid exchanges and chromosome aberrations in mammalian cells.[13]
Q4: How can I mitigate this compound-induced cytotoxicity in my experiments if I need to use it for non-cytotoxic purposes (e.g., as a chelator)?
A4: To minimize cytotoxicity while utilizing this compound's chelating properties:
-
Dose Titration: Perform a dose-response experiment to determine the highest concentration that does not significantly impact cell viability for your specific cell line and experimental duration.
-
Antioxidant Co-treatment: Since a major mechanism of toxicity is ROS generation, co-treatment with an antioxidant like catalase may help to mitigate the cytotoxic effects, especially when copper is present.[4]
-
Monitor Metal Content: Be aware of the basal metal concentration in your culture medium, as this can influence the degree of cytotoxicity.[4]
-
Use of L-cysteine: In some contexts, the effects of penicillamine are related to its structural similarity to L-cysteine.[14] Depending on the specific experimental question, exploring supplementation with L-cysteine could be considered, though this may also interfere with the intended effects of penicillamine.
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations of D-penicillamine in various cell lines as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions.
| Cell Line | Assay | Cytotoxic Concentration | Effect | Reference |
| Human T-lymphocytes (H9) | ³H-thymidine uptake | 0.12 - 0.49 mmol/L | Impaired proliferation | [6] |
| Human promyelocytic (HL60) | ³H-thymidine uptake | 0.12 - 0.49 mmol/L | Impaired proliferation | [6] |
| Human metastatic melanoma (A375, G361) | Not specified | Not specified | Induces caspase-dependent cell death | [12] |
| Rabbit articular chondrocytes | Cell proliferation | 5 x 10⁻⁴ M to 7.5 x 10⁻³ M | Growth inhibition and G0/1 arrest | [3] |
| HeLa, L929 | Cell proliferation | 5 x 10⁻⁴ M to 7.5 x 10⁻³ M | Growth inhibition and G2+M arrest | [3] |
| Human leukemia and breast cancer cells | Not specified | ≤ 400 µM (in the presence of 10 µM cupric sulfate) | Concentration-dependent cytotoxicity | [5] |
| Human blood cultures | Sister-chromatid exchange | ≥ 400 µg/mL | Induces SCEs and proliferative delay | [13] |
Experimental Protocols
Detailed methodologies for key experiments to assess cytotoxicity are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11]
Materials:
-
96-well cell culture plates
-
Test cell line
-
Complete growth medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with the same final concentration of DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay quantifies the amount of LDH released from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Materials:
-
Opaque-walled 96-well plates[10]
-
Test cell line
-
Complete growth medium
-
This compound stock solution
-
LDH assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis solution (to create a maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include the following controls:
-
No-cell control (medium only) for background.
-
Vehicle-treated control (spontaneous LDH release).
-
Maximum LDH release control (cells treated with lysis solution 30 minutes before the assay endpoint).[10]
-
-
Assay Plate Preparation: After the treatment period, carefully transfer a portion of the cell culture supernatant from each well to a new opaque-walled 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release from the experimental values and normalizing to the maximum LDH release control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound cytotoxicity.
Caption: Mechanisms of this compound-induced cytotoxicity.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. Penicillamine - Wikipedia [en.wikipedia.org]
- 2. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of D-penicillamine in association with several heavy metals against cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of D-penicillamine on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytogenetic effects of penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
L-Penicillamine Technical Support Center: The Impact of pH on Experimental Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical role of pH in experiments involving L-penicillamine. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
A Note on Stereoisomers: While this guide focuses on this compound, much of the available research has been conducted on D-penicillamine, the therapeutically used enantiomer. The L-isomer is generally considered toxic as it can interfere with pyridoxine (vitamin B6) metabolism. However, the fundamental effects of pH on the carboxyl, amino, and thiol functional groups are chemically similar for both enantiomers. Data specific to D-penicillamine is included where relevant and is noted as such.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: The stability of this compound is significantly pH-dependent. Aqueous solutions are most stable in acidic conditions, specifically between pH 2 and 4.[1] As the pH increases, particularly in neutral to alkaline conditions, the molecule becomes more susceptible to oxidation and degradation. For instance, penicillin G, a related compound, shows maximum stability around pH 7.0, with increased degradation in more acidic or alkaline environments.[2]
Q2: What is the impact of pH on the metal chelation activity of this compound?
A2: The metal chelation potency of penicillamine is pH-dependent. For example, the ability of D-penicillamine to chelate copper (Cu²⁺) is highest in neutral or slightly acidic conditions and decreases as the pH becomes more acidic.[3] This is because the protonation state of the key functional groups involved in chelation—the thiol, amino, and carboxyl groups—is dictated by the pH of the solution.
Q3: How does the structure of this compound change with pH?
A3: The overall charge and conformation of the this compound molecule are directly influenced by pH.[4] this compound has three ionizable groups: the carboxyl group (pKa ~1.8), the α-amino group (pKa ~7.9), and the β-thiol group (pKa ~10.5).[1] Consequently, it can exist as a cation at very low pH, a zwitterion (neutral overall charge) at intermediate pH, and an anion at high pH. These structural changes affect its solubility, reactivity, and interaction with other molecules.
Q4: Can pH influence the antioxidant or pro-oxidant effects of this compound?
A4: Yes, the redox activity of penicillamine can be pH-dependent, particularly in the presence of metal ions like copper. The copper-catalyzed oxidation of D-penicillamine, which can generate reactive oxygen species (ROS) such as hydrogen peroxide, has been studied as a function of pH.[5] This suggests that the local pH environment can determine whether penicillamine acts as a protective antioxidant or contributes to oxidative stress.
Q5: Why is my this compound solution turning a different color?
A5: Color changes in your this compound solution can be indicative of complex formation with metal ions or degradation. For example, the formation of a complex between penicillamine and Ruthenium (III) is pH-dependent and results in an orange-colored, stable complex.[6] In acidic conditions, this reaction shows low sensitivity, while in alkaline media, the metal ions may precipitate as hydroxides.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in metal chelation assays. | Fluctuation in buffer pH. | Ensure your buffer system is robust and maintains a stable pH throughout the experiment. The chelation efficiency of penicillamine is pH-sensitive.[3] Verify the final pH of your reaction mixture. |
| Loss of this compound activity in stock solutions. | Improper storage pH or degradation. | Prepare fresh stock solutions. For storage, use an acidic buffer (pH 2-4) where penicillamine is most stable.[1] Store aliquots at low temperatures (-20°C or -80°C) to minimize degradation. |
| Variable peak retention times and poor peak shape in HPLC analysis. | Inappropriate mobile phase pH. | The pH of the mobile phase is critical for reproducible separation of ionic compounds like this compound. Adjust the mobile phase pH to be at least one pH unit above or below the pKa values of the functional groups (1.8, 7.9, 10.5) to ensure a consistent ionization state.[1][7] |
| Precipitate formation in the experimental solution. | pH-induced solubility issues or precipitation of metal hydroxides. | Check the pH of your solution. Penicillamine solubility can be affected by pH. In experiments with metal ions, an alkaline pH can cause the precipitation of metal hydroxides, interfering with the experiment.[6] |
| Unexpected generation of reactive oxygen species (ROS). | Copper-catalyzed oxidation of this compound. | Be aware that in the presence of copper ions, penicillamine can generate H₂O₂.[5] This process is influenced by factors including pH.[5] If this is not the intended outcome, consider using a stronger chelator to sequester trace metal contaminants or adjusting the pH. |
Quantitative Data Summary
The ionization state of this compound is a critical factor in its experimental activity. The following table summarizes the pKa values for its functional groups.
Table 1: Dissociation Constants (pKa) of Dthis compound
| Functional Group | pKa Value |
|---|---|
| Carboxyl (-COOH) | ~1.8 |
| α-Amino (-NH₃⁺) | ~7.9 |
| β-Thiol (-SH) | ~10.5 |
(Data sourced from PubChem[1])
The performance of analytical methods for this compound is also pH-dependent, as shown by the following data from a validated HPLC method for quantifying D- and this compound.
Table 2: Performance of an HPLC Method for Penicillamine Quantification at Different pH Values
| pH | Linear Range (µg/mL) | Limit of Detection (S/N=3) (µg/mL) |
|---|---|---|
| 4.5 | 8.56 - 856 | 2.58 |
| 7.4 | 8.56 - 1710 | 2.58 |
| 9.7 | 8.56 - 1710 | 1.41 |
(Data adapted from a study on D- and this compound analysis[8])
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound by HPLC
This protocol provides a framework for determining the stability of this compound at different pH values.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer reagents (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
2. Procedure:
-
Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., 3.0, 5.0, 7.4, 9.0).
-
Sample Preparation: Dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solutions into sealed vials and incubate at a constant temperature (e.g., 25°C or 37°C). Protect from light if photosensitivity is a concern.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each pH condition.
-
HPLC Analysis:
-
Set up an isocratic or gradient HPLC method. A suitable starting mobile phase could be a mixture of a buffer (e.g., 0.05 M sodium acetate, pH 5.6) and an organic solvent (e.g., methanol)[4].
-
Inject the samples and a freshly prepared standard of this compound.
-
Monitor the elution at an appropriate wavelength (e.g., after derivatization if necessary).
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound at each time point.
-
Determine the percentage of this compound remaining relative to the amount at time zero.
-
Plot the percentage remaining versus time to determine the degradation kinetics at each pH.
-
Protocol 2: Evaluating the Effect of pH on Copper Chelation
This protocol uses a colorimetric assay to assess how pH affects the copper-chelating ability of this compound. It is based on a method using bathocuproinedisulfonic acid (BCS), which forms a colored complex with cuprous ions (Cu⁺).
1. Materials:
-
This compound
-
Cupric sulfate (CuSO₄)
-
Bathocuproinedisulfonic acid disodium salt (BCS)
-
Buffers of varying pH (e.g., 4.5, 6.0, 7.5)
-
Spectrophotometer
2. Procedure:
-
Reaction Setup: In a series of microplate wells or cuvettes, prepare reaction mixtures for each pH to be tested. Each reaction should contain:
-
The respective pH buffer.
-
A fixed concentration of CuSO₄.
-
A fixed concentration of BCS.
-
-
Initiation of Chelation: Add varying concentrations of this compound solution to the wells. Include a control with no this compound.
-
Incubation: Allow the reaction to proceed for a set amount of time at room temperature. This compound will reduce Cu²⁺ to Cu⁺ and chelate it. Any unchelated Cu⁺ will be bound by BCS.
-
Measurement: Measure the absorbance of the Cu(I)-BCS complex at the appropriate wavelength (typically around 483 nm).
-
Data Analysis:
-
A lower absorbance value indicates that more Cu⁺ has been chelated by this compound, preventing it from binding to BCS.
-
Compare the absorbance values across the different pH conditions. A lower absorbance signifies higher chelation activity.
-
Plot the absorbance versus this compound concentration for each pH to compare their relative chelation efficiencies.
-
Visualizations
The following diagrams illustrate key concepts related to the impact of pH on this compound.
Caption: Ionization states of this compound at different pH ranges.
Caption: Workflow for pH-dependent activity studies of this compound.
References
- 1. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Penicillamine in Research Models
Welcome to the technical support center for researchers utilizing L-penicillamine and its isomers in experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate off-target effects, ensuring the validity and reproducibility of your research.
A Note on this compound vs. D-penicillamine: While your interest may be in this compound, it is crucial to note that the L-enantiomer is known for its significant toxicity, primarily through its interference with pyridoxine (vitamin B6) metabolism, and is rarely used in research or clinical settings.[1] The therapeutically active and more commonly studied isomer is D-penicillamine. Therefore, this guide will focus on minimizing the off-target effects of D-penicillamine, which are more relevant to current research practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of D-penicillamine in research models?
A1: The most commonly reported off-target effects of D-penicillamine in animal models include:
-
Vitamin B6 (Pyridoxine) Deficiency: D-penicillamine can interfere with vitamin B6 metabolism, leading to a functional deficiency.[1][2]
-
Nephrotoxicity: D-penicillamine can induce kidney damage, most commonly presenting as membranous nephropathy.[3][4][5][6]
-
Dermatological Abnormalities: Long-term administration can lead to skin conditions such as elastosis perforans serpiginosa (EPS) and cutis laxa due to interference with collagen and elastin metabolism.
-
Hematological Toxicity: D-penicillamine can cause bone marrow suppression, leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count).[7][8][9]
Q2: How can I prevent vitamin B6 deficiency in my animal models treated with D-penicillamine?
A2: Co-administration of pyridoxine (vitamin B6) is essential. A common approach in rat models is to supplement the diet with pyridoxine hydrochloride. While a definitive universal protocol is not established, studies suggest that a dietary supplementation of 800 µg of pyridoxine hydrochloride per 10 g of diet can provide near-maximal protection against the vitamin B6-antagonistic effects of Dthis compound in rats.[10] For routine supplementation in clinical settings, a daily dose of 25-50 mg of pyridoxine is often recommended.[11]
Q3: What are the signs of nephrotoxicity, and how can I monitor for it?
A3: Signs of nephrotoxicity include proteinuria (excess protein in the urine), edema, and changes in urine output. For monitoring in a research setting:
-
Urinalysis: Regularly screen for proteinuria.
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Monitor blood levels of these markers of kidney function.
-
Histopathology: At the end of the study, or if nephrotoxicity is suspected, kidney tissue can be examined for signs of membranous nephropathy, including subepithelial deposits of IgG and C3.[3][4][5][6]
Q4: My animals are developing skin lesions. What could be the cause and what should I do?
A4: Skin lesions, such as papules arranged in a serpiginous pattern, may be indicative of elastosis perforans serpiginosa (EPS), a known off-target effect of D-penicillamine. This is thought to be caused by the inhibition of the copper-dependent enzyme lysyl oxidase, which is crucial for collagen and elastin cross-linking.[12] If you observe such lesions, it is advisable to:
-
Document the lesions: Take high-quality photographs and detailed notes on their appearance and location.
-
Consider dose reduction: If your experimental design allows, reducing the dose of D-penicillamine may alleviate the dermatological effects.
-
Histopathological confirmation: At the end of the study, skin biopsies can be stained with Verhoeff-Van Gieson (EVG) stain to confirm the presence of abnormal elastic fibers characteristic of EPS.[1]
Troubleshooting Guides
Problem 1: Increased mortality or failure to thrive in D-penicillamine treated animals.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Severe Vitamin B6 Deficiency | Ensure adequate pyridoxine supplementation in the diet or via injection. Monitor for signs of neuropathy or seizures. |
| Severe Nephrotoxicity | Implement a regular monitoring schedule for proteinuria and serum creatinine. If signs of severe kidney damage appear, consider dose reduction or discontinuation if the experimental protocol allows. |
| Hematological Toxicity | Perform periodic complete blood counts (CBCs) to monitor for leukopenia and thrombocytopenia. |
| Gastrointestinal Distress | D-penicillamine can cause nausea and vomiting.[7] Administering the drug with a small amount of food may help, but be aware that food can decrease its absorption by approximately 50%.[13] |
Problem 2: Unexpected results or high variability in experimental data.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Subclinical Off-Target Effects | Even in the absence of overt signs, off-target effects can influence experimental outcomes. Ensure all experimental groups are appropriately controlled, including a vehicle-only group and a D-penicillamine + pyridoxine group. |
| Drug Administration Variability | D-penicillamine absorption is affected by food.[13] Standardize the timing of administration relative to feeding to ensure consistent drug exposure. |
| Differential Cell Sensitivity | D-penicillamine can have varying effects on different cell types, with some cell lines showing growth inhibition at specific concentrations.[14] If using in vitro models, perform dose-response curves to determine the optimal concentration for your cell type of interest. |
Quantitative Data
Table 1: Effects of D-penicillamine on Vitamin B6 and Metal Ions in Rats (28-day study)
| D-penicillamine Dose (mg/kg, p.o.) | Change in Urinary Vitamin B6 Excretion | Change in Serum Vitamin B6 Levels | Change in Liver Vitamin B6 Levels | Change in Urinary Copper Excretion | Change in Urinary Zinc Excretion |
| 25 | Increased | Lowered | Slightly Lowered | Increased | Increased |
| 100 | Increased | Lowered | Slightly Lowered | Increased | Increased |
| 600 | Increased | Extensively Lowered | Slightly Lowered | Increased | Increased |
| (Data summarized from a study on the effects of D-penicillamine in rats)[2] |
Table 2: Incidence of Hematological Abnormalities with D-penicillamine
| Adverse Effect | Reported Incidence in Humans | Notes |
| Leukopenia | 2% | A confirmed white blood cell count below 3500/mm³ may necessitate discontinuation of therapy.[8] The reported rate in rheumatoid arthritis patients varies from 0% to 7%.[9] |
| Thrombocytopenia | 4% | Can be idiosyncratic and may be part of aplastic anemia.[8] |
| (Data from human clinical use, which can inform monitoring in animal models)[8][9] |
Experimental Protocols
Protocol 1: Monitoring for Vitamin B6 Deficiency in Rats
Objective: To assess the vitamin B6 status in rats treated with D-penicillamine.
Materials:
-
Metabolic cages for 24-hour urine collection.
-
Blood collection supplies (e.g., capillary tubes, centrifuge).
-
Reagents for measuring plasma pyridoxal 5'-phosphate (PLP) and urinary xanthurenic acid.
Procedure:
-
House rats in metabolic cages and collect 24-hour urine samples at baseline and at specified time points during D-penicillamine treatment.
-
At the same time points, collect blood samples via a suitable method (e.g., tail vein, saphenous vein).
-
Process blood samples to obtain plasma.
-
Analyze plasma for PLP concentration, which is a primary indicator of vitamin B6 status.
-
Analyze urine samples for xanthurenic acid excretion. Increased excretion is an indicator of a functional vitamin B6 deficiency.[15]
-
Compare the results from D-penicillamine-treated animals to control animals and animals receiving D-penicillamine with pyridoxine supplementation.
Protocol 2: Histological Staining for Elastosis Perforans Serpiginosa (EPS)
Objective: To identify the characteristic histopathological features of D-penicillamine-induced EPS in skin tissue.
Materials:
-
Formalin-fixed, paraffin-embedded skin biopsy sections.
-
Verhoeff's elastic stain.
-
Van Gieson's counterstain.
-
Microscope.
Procedure:
-
Deparaffinize and rehydrate the skin sections.
-
Stain with Verhoeff's elastic stain, which will stain elastic fibers black.
-
Counterstain with Van Gieson's stain, which will stain collagen red and other tissue elements yellow.
-
Dehydrate, clear, and mount the sections.
-
Examine under a microscope for the presence of abnormal, thick, and serrated ("lumpy-bumpy") elastic fibers being extruded through the epidermis.
Visualizations
Caption: Experimental workflow for a study involving D-penicillamine, incorporating mitigation and monitoring steps.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. [Effects of D-penicillamine on vitamin B6 and metal ions in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-penicillamine-induced membranous nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-penicillamine-induced membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-penicillamine induced membranous glomerulonephritis in a child with Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]
- 8. DailyMed - CUPRIMINE- penicillamine capsule [dailymed.nlm.nih.gov]
- 9. A case report and focused literature review of d‐penicillamine and severe neutropenia: A serious toxicity from a seldom‐used drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. droracle.ai [droracle.ai]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. D-penicillamine elastosis perforans serpiginosa: description of two cases and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Feeding experiments of pyridoxine derivatives as vitamin B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of L-penicillamine in experimental buffers
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-penicillamine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is the L-enantiomer of penicillamine, a trifunctional amino acid containing a thiol, an amine, and a carboxylic acid group.[1] It appears as a white to off-white crystalline powder.[2][3] Understanding its properties is crucial for proper handling in experiments. At physiological pH, it primarily exists in a zwitterionic form.[1] Note that the L-enantiomer is considered toxic as it can inhibit the action of pyridoxine (vitamin B6) and is typically used for research purposes, whereas the D-enantiomer is used therapeutically.[1][3]
Q2: Why is my this compound not dissolving in my buffer?
Several factors can hinder the solubility of this compound:
-
pH of the Buffer: this compound's solubility is highly dependent on pH due to its multiple ionizable groups (carboxyl, amino, and thiol). At its isoelectric point, where the net charge is zero, solubility is at its minimum.
-
High Concentration: Attempting to dissolve this compound at a concentration that exceeds its solubility limit in the specific buffer system will result in an incomplete dissolution.
-
Buffer Composition: Certain ions in the buffer might interact with this compound, potentially leading to precipitation. This compound is a known chelating agent for metals like copper, which could be a factor in buffers with trace metal contaminants.[4]
-
Temperature: While slight warming can sometimes aid dissolution, excessive heat can degrade the compound.
-
Solution Age: Aqueous solutions of penicillamine are not recommended for storage for more than one day, as stability can be an issue.[5] It is always best to prepare solutions fresh.
Q3: How does pH specifically affect the solubility of this compound?
The solubility of this compound is dictated by its ionization state, which is governed by the pH of the solution relative to its pKa values (see Table 1).
-
At low pH (below ~1.8): The carboxyl group is protonated, and the amino group is protonated, resulting in a net positive charge.
-
Between pH ~1.8 and ~7.9: The carboxyl group deprotonates (negative charge), while the amino group remains protonated (positive charge), forming a zwitterion with a net neutral charge. Solubility is often lowest in this range, near the isoelectric point.
-
Between pH ~7.9 and ~10.5: The amino group deprotonates (losing its positive charge), resulting in a net negative charge and generally increased solubility in aqueous media.
-
At high pH (above ~10.5): The thiol group also deprotonates, increasing the net negative charge. This compound is noted to be soluble in aqueous base.[]
To enhance solubility, adjusting the pH away from the isoelectric point is a key strategy.
Q4: What is the recommended method for storing this compound solutions?
Aqueous solutions of penicillamine should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day due to potential degradation.[5] If a stock solution must be prepared, consider sterile filtering and storing at 2-8°C for a very short period, though fresh preparation is strongly advised.
Q5: Are there any known incompatibilities with common experimental buffers?
While this compound is freely soluble in water, issues can arise in buffered solutions.[2][3] Buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺) or trace heavy metals could potentially lead to the formation of penicillamine complexes, which may have different solubility profiles. When troubleshooting, consider using a simple buffer system first (e.g., sodium phosphate) before moving to more complex media.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂S | [2][7] |
| Molecular Weight | 149.21 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2][] |
| pKa (carboxyl) | ~1.8 | [1][3] |
| pKa (α-amino) | ~7.9 | [1][3] |
| pKa (β-thiol) | ~10.5 | [1][3] |
| Melting Point | 191-194°C | [] |
Note: pKa values are for the closely related Dthis compound, which are expected to be nearly identical to the L-enantiomer.
Table 2: Solubility of Penicillamine in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | Freely Soluble (111 g/L at 20°C for D-form) | [2][3][8] |
| Aqueous Base | Soluble | [] |
| Ethanol | Slightly Soluble | [2][3] |
| DMSO | ~30 mg/mL (for D-form) | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL (for D-form) | [5] |
| Ether, Chloroform | Insoluble | [2][3] |
| 1:7 DMSO:PBS (pH 7.2) | ~0.12 mg/mL (for D-form) | [5] |
Note: Quantitative data for organic solvents and buffer systems are often reported for the D-enantiomer but serve as a strong guideline for the L-enantiomer due to identical chemical structures apart from stereochemistry.
Visualizations
Caption: Relationship between pH, pKa, and this compound's ionic state.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound, follow this systematic approach.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Aqueous Buffer
This protocol is suitable for lower concentrations where pH adjustment is sufficient.
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This compound is toxic.[1][3]
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Initial Dissolution: Add a portion (e.g., 80%) of the final volume of your desired experimental buffer. Stir the suspension at room temperature. Do not heat.
-
pH Measurement: Measure the pH of the suspension. It will likely be in the zwitterionic range where solubility is low.
-
pH Adjustment: Slowly add a small amount of a base (e.g., 1N NaOH) dropwise while stirring and monitoring the pH. As the pH increases above 8.0, the this compound should dissolve completely as it becomes anionic. Alternatively, for acidic buffers, adjust the pH to below 1.5 with an acid (e.g., 1N HCl).
-
Final Volume: Once the solid is fully dissolved, add the buffer to reach the final desired volume and mix thoroughly.
-
Final pH Check: Check the pH of the final solution and adjust if necessary.
-
Use Immediately: Use the freshly prepared solution for your experiment. Do not store.[5]
Protocol 2: Preparation of High-Concentration Stock Using a Co-Solvent (DMSO)
This method is adapted from protocols for D-penicillamine and is useful when high concentrations are needed or when pH adjustment is not desirable for the final application.[5]
-
Safety First: Wear appropriate PPE. Handle DMSO with care as it can facilitate the absorption of substances through the skin.
-
Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube or glass vial.
-
Co-Solvent Addition: Add a minimal amount of DMSO to the powder. Vortex or triturate gently to dissolve the solid completely. Penicillamine is soluble up to ~30 mg/mL in DMSO.[5]
-
Dilution: While vortexing, slowly add the concentrated DMSO stock solution into your final experimental buffer. The final concentration of DMSO should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.
-
Observation: Observe the solution carefully during dilution. If any precipitation occurs, the final concentration may be too high for that specific buffer, even with a co-solvent.
-
Use Immediately: Use the freshly prepared solution for your experiment. Do not store.
References
- 1. Penicillamine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex – Oriental Journal of Chemistry [orientjchem.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C5H11NO2S | CID 92863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
quality control measures for L-penicillamine in the laboratory
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-penicillamine. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for this compound in a laboratory setting?
A1: The critical quality attributes for this compound include its identity, purity (both chemical and enantiomeric), strength, and stability. This compound is the toxic enantiomer of penicillamine, so its presence as an impurity in D-penicillamine drug substances must be strictly controlled.[1][2][3] Key parameters to monitor are the presence of impurities, degradation products, and the correct stereoisomeric form.
Q2: Which analytical techniques are most suitable for the quality control of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most commonly employed techniques for the analysis of this compound.[4][5][6] HPLC is widely used for its robustness in separating this compound from its enantiomer and other related impurities, often involving derivatization to enhance detection.[4][5] CE offers high separation efficiency and is particularly useful for chiral separations.[6]
Q3: What are the common impurities associated with penicillamine?
A3: Common impurities include penicillamine disulfide, S-methythis compound, and various process-related impurities.[7] It is crucial to have certified reference standards for these impurities to ensure accurate identification and quantification during analysis.[7][8][9]
Troubleshooting Guides
HPLC Analysis
Q4: I am observing peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?
A4: Peak tailing in HPLC analysis of this compound can be caused by several factors. A common reason is the interaction of the amine groups in penicillamine with residual silanol groups on the silica-based column packing.[10][11]
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is low (around 2.5-3.5) to protonate the silanol groups and reduce secondary interactions.[10]
-
Column Choice: Using a highly deactivated (end-capped) column can minimize silanol interactions.[10][11]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[12][13]
-
Column Contamination: A contaminated guard or analytical column can also cause peak shape issues. Flush the column or replace it if necessary.[12]
Q5: My chiral separation of D- and this compound is not achieving baseline resolution. How can I improve it?
A5: Achieving good chiral resolution is critical. If you are facing issues, consider the following:
Troubleshooting Steps:
-
Derivatization: Derivatization with a chiral reagent (e.g., Marfey's reagent) can create diastereomers that are more easily separated on a standard C18 column.[4]
-
Chiral Selector in Mobile Phase: Incorporating a chiral selector, such as a copper(II)-L-proline complex, into the mobile phase can facilitate separation on an achiral column.[5]
-
Column Temperature: Optimize the column temperature, as it can significantly impact chiral recognition and resolution.
-
Mobile Phase Composition: Fine-tune the mobile phase composition, including the organic modifier and buffer concentration.
Capillary Electrophoresis (CE) Analysis
Q6: I am experiencing poor reproducibility of migration times in my CE analysis of this compound. What could be the cause?
A6: Poor reproducibility in CE is often related to issues with the capillary or the background electrolyte (BGE).
Troubleshooting Steps:
-
Capillary Conditioning: Ensure a consistent and thorough capillary conditioning protocol is followed between runs. This typically involves flushing with sodium hydroxide, water, and then the BGE.[14]
-
BGE Preparation: Prepare fresh BGE daily, as changes in pH or composition due to degradation or evaporation can affect migration times.[14]
-
Temperature Control: Maintain a constant capillary temperature, as viscosity and, consequently, electrophoretic mobility are temperature-dependent.[15]
-
Sample Matrix: High salt concentrations in the sample can affect the electric field and lead to inconsistent migration. Consider a sample cleanup step if necessary.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound using Pre-column Derivatization
This protocol is based on the derivatization of penicillamine with Marfey's reagent followed by reversed-phase HPLC analysis.[4]
1. Materials and Reagents:
-
This compound reference standard
-
D-Penicillamine sample
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Sodium bicarbonate
2. Sample Preparation (Derivatization):
-
Prepare a standard solution of this compound and a sample solution of D-penicillamine in a suitable buffer (e.g., sodium bicarbonate).
-
To a specific volume of the standard/sample solution, add a solution of Marfey's reagent in acetone.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
After incubation, neutralize the reaction with an acid (e.g., hydrochloric acid).
-
Dilute the derivatized solution to the final volume with the mobile phase.
3. HPLC Conditions:
-
Column: Poroshell HPH C18 (or equivalent)[4]
-
Mobile Phase A: 0.5% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.8 mL/min[4]
-
Column Temperature: 25°C[4]
-
Detection: UV at 340 nm[4]
4. Data Analysis:
-
Identify the peaks corresponding to the derivatized D- and this compound based on the retention time of the this compound standard.
-
Quantify the amount of this compound in the D-penicillamine sample using the peak area and a calibration curve.
Protocol 2: Capillary Electrophoresis for Chiral Separation of Penicillamine
This protocol describes the chiral separation of D- and this compound using a neutral cyclodextrin as a chiral selector.[6]
1. Materials and Reagents:
-
D/L-penicillamine standard mixture
-
β-cyclodextrin
-
Sodium phosphate buffer
-
Sodium hydroxide (for pH adjustment and capillary conditioning)
-
Hydrochloric acid (for pH adjustment)
2. Capillary Preparation and Conditioning:
-
Flush the new capillary with 1 M NaOH, followed by water, and then the background electrolyte (BGE).
-
Before each injection, pre-condition the capillary with a short flush of 0.1 M NaOH, water, and BGE to ensure a reproducible surface.
3. CE Conditions:
-
Capillary: Fused-silica capillary
-
Background Electrolyte (BGE): Sodium phosphate buffer containing β-cyclodextrin. The pH can be varied (e.g., 4.5, 7.4, or 9.7) to optimize separation.[6]
-
Voltage: Apply a constant voltage (e.g., 20 kV).
-
Temperature: Maintain a constant capillary temperature (e.g., 25°C).
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm).
4. Data Analysis:
-
The two enantiomers will migrate at different velocities, resulting in two separate peaks.
-
Identify the peaks based on the migration order of a known standard.
-
Quantify each enantiomer based on the peak area.
Quantitative Data Summary
| Method | Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| HPLC with Marfey's Reagent | This compound derivative | 0.03 - 0.30 | 0.01 | 0.03 | 90.7 | [4] |
| Capillary Electrophoresis (pH 4.5) | D/L-Penicillamine | 8.56 - 856 | 2.58 | - | 93.1 - 105 | [6][16] |
| Capillary Electrophoresis (pH 7.4 & 9.7) | D/L-Penicillamine | 8.56 - 1710 | 1.41 - 2.58 | - | 93.1 - 105 | [6][16] |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Strategies for chiral separation of penicillamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine after spirocyclization with ninhydrin and by using copper(II)-L-proline complex as a chiral selector in the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and determination of chiral composition in penicillamine tablets by capillary electrophoresis in a broad pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. [Penicillamine (200 mg)] - CAS [52-67-5] [store.usp.org]
- 9. Penicillamine USP Reference Standard CAS 52-67-5 Sigma-Aldrich [sigmaaldrich.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 14. agilent.com [agilent.com]
- 15. sciex.com [sciex.com]
- 16. This compound | CAS 1113-41-3 | LGC Standards [lgcstandards.com]
Technical Support Center: Interpreting Unexpected Results in L-penicillamine Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-penicillamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are we observing a paradoxical worsening of symptoms in our animal model of Wilson's disease after initiating this compound therapy?
A1: This phenomenon, known as paradoxical worsening, is a recognized complication in a subset of patients with Wilson's disease treated with D-penicillamine and has been observed in clinical studies.[1][2][3][4] While the exact mechanism is not fully understood, it is hypothesized that the initiation of chelation therapy can mobilize copper from tissues, leading to a transient increase in serum copper levels and subsequent worsening of neurological symptoms.[4] Studies have shown that up to 30.2% of human patients with neurologic Wilson's disease experience this deterioration upon starting penicillamine treatment.[1][2][3] Factors associated with a higher risk of deterioration include pre-existing chronic liver disease, leukopenia, and thrombocytopenia.[1][2]
Q2: Our in vitro experiments showed this compound to have a significant anti-proliferative effect on cancer cell lines, but this is not translating to our in vivo tumor models. Why the discrepancy?
A2: The discrepancy between in vitro and in vivo results with this compound in cancer studies can be attributed to several factors. In vitro, the combination of D-penicillamine and copper has been shown to generate hydrogen peroxide, which has an anti-proliferative effect on tumor cells.[5] However, this effect is neutralized by the presence of proteins, such as those found in fetal calf serum in culture media and, more importantly, in the physiological environment in vivo.[5] Therefore, for this compound to be effective as an antineoplastic agent in vivo, strategies to prevent its rapid neutralization by proteins would need to be developed.[5]
Q3: We are observing the development of autoimmune-like syndromes in our long-term animal studies with this compound. What is the underlying mechanism?
A3: this compound is a well-documented inducer of various autoimmune syndromes.[6][7][8] The proposed mechanisms are complex and not fully elucidated, but evidence suggests a few key pathways. One hypothesis is that penicillamine can bind to aldehydes on the surface of macrophages, leading to their activation and triggering an autoimmune response in susceptible individuals.[6] Additionally, studies suggest the involvement of Th17 cells in the pathogenesis of penicillamine-induced autoimmunity.[6] Penicillamine has been linked to the induction of specific conditions like drug-induced lupus and myasthenia gravis, where it is thought to initiate a new autoimmune response rather than enhancing a pre-existing one.[6][9]
Troubleshooting Guides
Issue 1: Unexpected Pro-oxidant Effects Observed
Symptoms: Increased markers of oxidative stress (e.g., lipid peroxidation, protein carbonylation) in your experimental system following this compound administration, contrary to its expected antioxidant properties.
Possible Causes and Solutions:
-
Dual Pro-oxidant/Antioxidant Role: this compound can exhibit both pro-oxidant and antioxidant effects depending on the experimental conditions. In the presence of transition metals like copper, it can participate in redox cycling and generate reactive oxygen species (ROS).[10][11]
-
Troubleshooting Step: Carefully control for and measure the concentration of transition metals in your experimental system. Consider co-administration with a specific metal chelator that does not participate in redox cycling to isolate the antioxidant effects of this compound.
-
-
Formation of Thiyl Radicals: The thiol group of penicillamine can be oxidized to form thiyl radicals, which can, in turn, react with other molecules to generate further ROS.[10][11]
-
Troubleshooting Step: Use spin trapping techniques in conjunction with electron paramagnetic resonance (EPR) spectroscopy to detect the presence of thiyl radicals and other ROS in your system.
-
Issue 2: High Variability in Drug Efficacy and Toxicity Between Subjects
Symptoms: Significant differences in therapeutic response or adverse effects among individual animals in the same treatment group.
Possible Causes and Solutions:
-
Genetic Predisposition: Susceptibility to penicillamine-induced adverse effects, particularly hypersensitivity reactions, has been linked to specific HLA haplotypes (e.g., HLA DR3).[7]
-
Troubleshooting Step: If feasible, genotype your animal models for relevant immune response genes to stratify your study population and identify potential genetic links to variability.
-
-
Metabolic Differences: Patients who are poor sulfoxidizers have shown an increased rate of immunologically mediated toxicity from penicillamine.[12]
-
Troubleshooting Step: Assess the sulfoxidation status of your experimental subjects, if possible, to correlate with observed toxicity.
-
-
Drug Interactions: The absorption and efficacy of penicillamine can be significantly affected by co-administration with other compounds. For example, minerals like iron, zinc, and magnesium can chelate penicillamine and reduce its absorption.[13]
-
Troubleshooting Step: Review all components of the diet and any co-administered drugs or supplements. Ensure a staggered administration schedule if co-administration with minerals is necessary, allowing at least a two-hour interval between penicillamine and the other substance.[13]
-
Quantitative Data Summary
Table 1: Incidence of Paradoxical Worsening in Wilson's Disease Patients Treated with Penicillamine
| Study Population | Number of Patients | Incidence of Worsening | Timing of Worsening | Associated Factors | Reference |
| Neurologic Wilson's Disease | 59 | 30.2% (19 patients) | 10 within 1 month, 7 in 1-3 months, 2 after 3 months | Chronic liver disease, leukopenia, thrombocytopenia | [1][2] |
| Neurologic Wilson's Disease | Not specified | Up to 50% | Early in treatment | Not specified | [2] |
Table 2: Effect of this compound on In Vitro Cancer Cell Proliferation
| Cell Line | Treatment | Effect | Neutralizing Factors | Reference |
| Murine J558L plasmacytoma | D-penicillamine + Copper Sulfate | Significant antiproliferative effect | Protein (e.g., fetal calf serum), catalase | [5] |
| Human acute myelogenous leukemia | D-penicillamine + Copper Sulfate | Highly sensitive, antiproliferative effect | Protein | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Pro-oxidant/Antioxidant Effects of this compound
This protocol is adapted from a study investigating the dual effects of D-penicillamine on hyaluronan degradation.[10][11]
Objective: To determine if this compound acts as a pro-oxidant or antioxidant in a specific experimental system.
Materials:
-
High-molar-mass hyaluronan
-
Ascorbic acid
-
Cupric ions (Cu(II))
-
This compound
-
Rotational viscometer
Methodology:
-
Prepare a solution of high-molar-mass hyaluronan.
-
Establish a degradative system by adding ascorbate and Cu(II) ions to the hyaluronan solution. This will generate hydroxyl radicals and cause hyaluronan degradation.
-
To test the effect of this compound, add it to the complete degradative system at the beginning of the reaction.
-
Monitor the degradation of hyaluronan over time by measuring the viscosity of the solution using a rotational viscometer.
-
A marked inhibition of the decrease in viscosity indicates an antioxidant effect of this compound (scavenging of hydroxyl radicals).
-
A faster decrease in viscosity compared to the control (hyaluronan + ascorbate + Cu(II)) suggests a pro-oxidant effect.
-
The study that inspired this protocol observed an initial inhibitory (antioxidant) effect that transitioned to a pro-oxidative one after approximately one hour.[10][11]
Visualizations
Caption: Hypothetical pathway of paradoxical worsening in Wilson's disease.
Caption: Proposed mechanisms of this compound-induced autoimmunity.
Caption: Workflow for assessing this compound's redox effects.
References
- 1. Worsening of Wilson disease following penicillamine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo interactions of D-penicillamine with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Penicillamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Induction of auto-immune syndromes by penicillamine therapy in rheumatoid arthritis and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pathophysiology of penicillamine-induced myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of pro- and anti-oxidative properties of D-penicillamine in a system comprising high-molar-mass hyaluronan, ascorbate, and cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. drugs.com [drugs.com]
Validation & Comparative
A Comparative Guide to the Chelating Efficacy of L-Penicillamine and D-Penicillamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chelating properties and clinical utility of the two stereoisomers of penicillamine: the L- and D-forms. While both molecules share the same chemical formula, their differing spatial arrangements result in profoundly different biological activities. This document synthesizes available data to highlight the superior therapeutic index of D-penicillamine and the toxicity concerns that preclude the use of L-penicillamine as a chelating agent.
Executive Summary
D-penicillamine is the exclusively used pharmaceutical form of penicillamine for chelation therapy, primarily in the management of Wilson's disease, a genetic disorder leading to copper accumulation.[1][2] It is also employed in cases of cystinuria and severe rheumatoid arthritis.[1] The L-isomer, this compound, is toxic and not used clinically due to its interference with pyridoxine (vitamin B6) metabolism.[1][3][4] This guide will delineate the available evidence comparing these two isomers.
Comparative Data: this compound vs. D-Penicillamine
The following table summarizes the key characteristics of L- and D-penicillamine based on established scientific literature.
| Feature | This compound | D-Penicillamine |
| Clinical Use | Not used clinically due to toxicity.[1][3][5] | FDA-approved for Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1] Off-label use for some heavy metal toxicities.[1] |
| Chelating Activity | Capable of chelation in vitro. | Effective in vivo chelator of copper, lead, mercury, and other heavy metals.[1][6] |
| Primary Toxicity | Potent inhibitor of pyridoxine (vitamin B6), leading to neurotoxicity.[4][5][7] | Potential for adverse effects including bone marrow suppression, nephropathy, and autoimmune syndromes.[4][8] |
| Mechanism of Toxicity | Forms a stable thiazolidine ring with pyridoxal-5-phosphate, inactivating this essential co-enzyme.[9] | Does not significantly interfere with pyridoxine metabolism.[9] |
| Therapeutic Index | Very low; considered toxic.[4] | Clinically acceptable for approved indications. |
Mechanism of Action and Toxicity
D-Penicillamine: A Clinically Effective Chelator
D-penicillamine functions as a chelating agent by forming stable, soluble complexes with heavy metals, particularly copper.[2][6] These complexes are then readily excreted in the urine, reducing the body's burden of the toxic metal.[1] The therapeutic efficacy of D-penicillamine in Wilson's disease is a direct result of this copper chelation and subsequent elimination.
This compound: A Pyridoxine Antagonist
The clinical use of this compound is precluded by its significant toxicity, which stems from its potent antagonism of pyridoxine (vitamin B6).[4][9] Pyridoxal-5-phosphate, the active form of vitamin B6, is a critical co-enzyme for a vast array of enzymatic reactions in the body, including transamination and decarboxylation reactions essential for amino acid metabolism and neurotransmitter synthesis.[9][10] this compound irreversibly inhibits these enzymes by forming a stable thiazolidine ring with pyridoxal-5-phosphate, effectively sequestering this vital co-enzyme.[9] This interference leads to a functional vitamin B6 deficiency, resulting in severe neurological and other systemic toxicities.[5]
Experimental Protocols
1. In Vivo Evaluation of Chelating Efficacy (Animal Model)
This protocol outlines a typical experiment to assess the efficacy of a chelating agent like D-penicillamine in reducing heavy metal burden in a rodent model.
-
Objective: To determine the effect of D-penicillamine on urinary excretion and tissue concentration of a target heavy metal (e.g., copper).
-
Animal Model: Male Wistar rats (n=8 per group).
-
Acclimatization: Animals are housed in standard conditions for 7 days prior to the experiment.
-
Induction of Metal Overload: Rats are administered a solution of the target metal salt (e.g., copper sulfate) via oral gavage or intraperitoneal injection for a specified period to induce a state of metal toxicosis.
-
Treatment Groups:
-
Group 1: Control (vehicle only)
-
Group 2: Metal-loaded + Vehicle
-
Group 3: Metal-loaded + D-penicillamine (at a therapeutic dose)
-
-
Administration: D-penicillamine is administered orally once daily for the duration of the treatment period (e.g., 7-14 days).
-
Sample Collection: 24-hour urine samples are collected using metabolic cages at baseline and at various time points during treatment. At the end of the study, animals are euthanized, and key organs (liver, kidneys, brain) are harvested.
-
Analysis:
-
The concentration of the target metal in urine and digested organ tissues is quantified using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
Biomarkers of organ damage (e.g., serum transaminases for liver, creatinine for kidney) are also assessed.
-
-
Outcome Measures:
-
A significant increase in urinary metal excretion in the D-penicillamine treated group compared to the metal-loaded control group.
-
A significant decrease in the metal concentration in the liver and kidneys of the D-penicillamine treated group.
-
2. In Vitro Assessment of Pyridoxal-5-Phosphate Inhibition
This protocol describes an in vitro experiment to demonstrate the inhibitory effect of this compound on a vitamin B6-dependent enzyme.
-
Objective: To compare the inhibitory effects of L- and D-penicillamine on the activity of a pyridoxal-5-phosphate dependent enzyme (e.g., alanine aminotransferase).
-
Materials:
-
Purified alanine aminotransferase (ALT) enzyme.
-
Substrates: L-alanine and α-ketoglutarate.
-
Co-enzyme: Pyridoxal-5-phosphate (PLP).
-
Inhibitors: this compound and D-penicillamine.
-
Spectrophotometer.
-
-
Methodology:
-
A reaction mixture containing the enzyme, substrates, and PLP is prepared in a suitable buffer.
-
The reaction is initiated, and the rate of product formation (pyruvate) is measured spectrophotometrically by coupling the reaction to lactate dehydrogenase and monitoring the oxidation of NADH.
-
The experiment is repeated with the addition of increasing concentrations of this compound or D-penicillamine to the reaction mixture.
-
-
Analysis:
-
The enzyme activity is calculated for each inhibitor concentration.
-
The IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined for both L- and D-penicillamine.
-
-
Expected Outcome: this compound will exhibit a significantly lower IC50 value compared to D-penicillamine, demonstrating its potent inhibitory effect on the PLP-dependent enzyme.
Visualizing the Mechanisms
The following diagrams illustrate the key molecular interactions of D-penicillamine and this compound.
Caption: D-Penicillamine chelates excess copper, forming a soluble complex that is excreted.
References
- 1. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 3. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Penicillamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Penicillamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
- 10. Effect of penicillamine (a vitamin B6 antagonist) on pyridoxal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Penicillamine vs. Trientine: A Comparative Guide to Copper Chelation in Research Models
For researchers investigating copper metabolism and related pathologies, the choice of a suitable copper chelator is critical. L-penicillamine and trientine are two of the most established chelating agents used in both clinical settings for conditions like Wilson's disease and in various research models to study the effects of copper overload and depletion. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Mechanism of Action and Efficacy
Both this compound and trientine function by binding to excess copper, forming a water-soluble complex that can be excreted from the body. However, their primary modes of action and efficacy exhibit notable differences.
This compound , a derivative of penicillin, primarily acts by chelating copper in the bloodstream and tissues, which is then excreted through the urine.[1][2] It contains a sulfhydryl group that binds to free copper, forming a soluble complex.[1]
Trientine (triethylenetetramine) also promotes urinary excretion of copper by forming a stable complex with it.[2][3] A key distinction in its mechanism is the significant inhibition of intestinal copper absorption.[1][4][5] This dual action of promoting excretion and preventing uptake contributes to its overall efficacy in reducing copper load.[1]
Biochemical studies have shown that trientine possesses a higher binding affinity for copper compared to this compound, which may contribute to its potent chelation effects.[6]
Quantitative Comparison of Performance
The following tables summarize quantitative data from various experimental models comparing the performance of this compound and trientine.
Table 1: In Vitro Efficacy in Preventing Copper-Induced Hemolysis
| Chelator | Concentration (mM) | % Hemolysis Reduction (Mean ± SD) | p-value | Research Model |
| Trientine | 0.5 | 75.3 ± 8.2 | <0.05 | Ovine Red Blood Cells |
| 1.0 | 85.1 ± 5.5 | <0.05 | Ovine Red Blood Cells | |
| 1.5 | 88.9 ± 4.1 | <0.05 | Ovine Red Blood Cells | |
| This compound | 0.5 | No significant protection | >0.05 | Ovine Red Blood Cells |
| 1.0 | 62.7 ± 10.4 | <0.05 | Ovine Red Blood Cells | |
| 1.5 | 70.1 ± 9.8 | <0.05 | Ovine Red Blood Cells |
Data adapted from an in vitro study on copper-induced hemolysis in ovine red blood cells.[7]
Table 2: Effect on Hepatic Copper Uptake in Healthy Human Volunteers
| Treatment (7 days) | Change in Hepatic 64Cu Activity (SUV, Mean ± SD) | Time Point | p-value | Research Model |
| Trientine | From 6.17 ± 4.73 to 1.47 ± 2.97 | 1 hour post-dose | <0.02 | Healthy Human Volunteers |
| From 14.24 ± 3.09 to 6.19 ± 3.43 | 15 hours post-dose | <0.02 | Healthy Human Volunteers | |
| This compound | No significant change | 1 hour post-dose | >0.05 | Healthy Human Volunteers |
| From 16.30 ± 5.63 to 12.17 ± 1.44 | 15 hours post-dose | <0.04 | Healthy Human Volunteers |
SUV: Standardized Uptake Value. Data from a mechanistic study using 64Cu PET/CT.[4][8]
Table 3: Effect on 24-hour Urinary Copper Excretion in Patients with Wilson's Disease (Maintenance Therapy)
| Treatment | Mean Urinary Copper Excretion (μ g/24h ) | Mean Difference (Trientine - Penicillamine) | Research Model |
| Trientine | Lower than Penicillamine | -237.5 | Patients with Wilson's Disease |
| This compound | Higher than Trientine | Patients with Wilson's Disease |
Data from a randomized, open-label, non-inferiority, phase 3 trial (CHELATE).[9]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols cited in this guide.
In Vitro Copper-Induced Hemolysis Assay
This assay evaluates the ability of chelators to protect red blood cells from copper-induced damage.
-
Blood Collection: Fresh ovine blood is collected in tubes containing an anticoagulant (e.g., heparin).[7]
-
Red Blood Cell Preparation: Red blood cells (RBCs) are isolated by centrifugation, washed multiple times with a buffered saline solution (e.g., PBS), and then resuspended to a specific concentration.[10][11]
-
Incubation: The RBC suspension is incubated with a solution of copper sulfate (CuSO₄) at a concentration known to induce approximately 50% hemolysis.[7]
-
Chelator Treatment: Different concentrations of this compound or trientine are added to the RBC and copper sulfate mixture.[7]
-
Incubation and Lysis: The samples are incubated for a set period (e.g., 14 hours) at a physiological temperature (e.g., 37°C).[7]
-
Quantification of Hemolysis: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).[10][12] The percentage of hemolysis is calculated relative to a positive control (100% hemolysis induced by a lysing agent like Triton X-100) and a negative control (spontaneous hemolysis in the absence of copper).[11][12]
In Vivo Assessment of Intestinal Copper Absorption using 64Cu PET/CT
This technique allows for the non-invasive quantification of intestinal copper absorption and its subsequent distribution.
-
Animal/Human Subject Preparation: Subjects (e.g., healthy human volunteers or rodents) are fasted overnight.[4][13]
-
Administration of 64Cu: A solution of 64CuCl₂ is administered orally.[4][13]
-
PET/CT Imaging: Positron Emission Tomography (PET) combined with Computed Tomography (CT) scans are performed at specific time points after 64Cu administration (e.g., 1 and 15 hours).[4]
-
Image Analysis: The uptake of 64Cu in various organs, particularly the liver, is quantified from the PET images. The data is often expressed as the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration to the injected dose and the subject's body weight.[4][8]
-
Chelator Treatment Protocol: To assess the effect of chelators, subjects are treated with this compound or trientine for a specific period (e.g., 7 days) before the 64Cu administration and PET/CT imaging are repeated.[4][8] The changes in hepatic 64Cu uptake before and after treatment indicate the effect of the chelator on intestinal absorption.[4]
Measurement of 24-hour Urinary Copper Excretion
This is a standard method to assess the efficacy of copper chelators in promoting copper elimination.
-
Urine Collection: Subjects are provided with a special container for collecting all urine produced over a 24-hour period.[14][15]
-
Sample Preparation: The total volume of the 24-hour urine collection is measured, and a well-mixed aliquot is taken for analysis.
-
Copper Analysis: The copper concentration in the urine sample is determined using atomic absorption spectrometry.[14]
-
Calculation: The total 24-hour urinary copper excretion is calculated by multiplying the copper concentration by the total urine volume. The results are typically expressed in micrograms (µg) or micromoles (µmol) of copper per 24 hours.[16]
Signaling Pathways and Cellular Mechanisms
The following diagrams illustrate the key signaling pathways involved in copper homeostasis and the mechanisms of action of this compound and trientine.
References
- 1. Safety of penicillamine and trientine in the treatment of Wilson’s disease: An analysis of the FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of triethylenetetramine dihydrochloride on copper metabolism in Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trientine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Evaluation of the efficacy of d-penicillamine and trientine as copper chelators using an in vitro technique involving ovine red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64 Cu PET/CT study in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nucro-technics.com [nucro-technics.com]
- 11. rsc.org [rsc.org]
- 12. evotec.com [evotec.com]
- 13. Absorption of copper 64 from gastrointestinal tract of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of urinary copper excretion after 48-h d-penicillamine cessation as a compliance assessment in Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of urinary copper excretion after 48-h d-penicillamine cessation as a compliance assessment in Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current anti-copper therapies in management of Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]
L-Penicillamine's Impact on Copper Transport Proteins: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-penicillamine's effects on copper transport proteins, primarily ATP7A and ATP7B, with alternative copper-chelating agents. The information is supported by experimental data to aid in research and drug development.
Introduction to this compound and Copper Homeostasis
This compound is a chelating agent historically used in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation due to mutations in the ATP7B gene.[1][2] The primary function of the ATP7B protein is to transport copper into the bile for excretion. A related protein, ATP7A, is also involved in cellular copper efflux. This compound's therapeutic effect stems from its ability to bind to excess copper, forming a complex that is then excreted in the urine.[1][3] This guide delves into the validation of this effect and compares its performance with other treatments.
Comparative Data on Therapeutic Efficacy
The following tables summarize quantitative data from various studies, comparing the effects of this compound with other copper chelators, namely trientine and zinc salts, on key biomarkers of copper metabolism.
Table 1: Effect of this compound and Trientine on Urinary Copper Excretion
| Treatment Group | Baseline 24-hr Urinary Copper Excretion (μ g/24h ) | Post-treatment 24-hr Urinary Copper Excretion (μ g/24h ) | Study Population |
| This compound | >100 (in Wilson's Disease patients) | 200 - 500 | Patients with Wilson's Disease |
| Trientine | >100 (in Wilson's Disease patients) | Lower than Penicillamine | Patients with Wilson's Disease |
Source: Data synthesized from clinical trial information.
Table 2: Comparative Efficacy of this compound and Trientine on Non-Ceruloplasmin-Bound Copper (NCC)
| Treatment Group | Mean Change in NCC from Baseline (μg/L) | Duration of Treatment | Study Design |
| This compound | -9.1 | 24 weeks | Randomized, open-label, non-inferiority trial |
| Trientine | Not significantly different from Penicillamine | 24 weeks | Randomized, open-label, non-inferiority trial |
Source: Data from a phase 3 clinical trial comparing penicillamine and trientine tetrahydrochloride.[4][5]
Table 3: Effect of D-Penicillamine and Zinc on Cell Viability in an ATP7B Knockout Cell Line
| Treatment | Cell Viability (%) at 1.0 mM Copper |
| No Treatment | <10 |
| D-Penicillamine | ~13 |
| Zinc | <20 |
| D-Penicillamine + Zinc | ~60 |
Source: In vitro study on a human hepatoma cell line with ATP7B knockout.[3][6]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.
Measurement of Intracellular Copper Levels
Objective: To quantify the intracellular copper concentration following treatment with this compound or other chelators.
Protocol:
-
Cell Culture: Culture relevant cell lines (e.g., HepG2, fibroblasts) in standard media. For studies on Wilson's disease, cell lines with ATP7B mutations or knockout models are utilized.[6]
-
Treatment: Treat cells with desired concentrations of this compound, trientine, or zinc salts for a specified duration.
-
Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer.
-
Copper Measurement: Determine the copper concentration in the cell lysates using atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Normalization: Normalize the copper concentration to the total protein content of the lysate, determined by a standard protein assay (e.g., BCA assay).
Western Blot Analysis for ATP7A and ATP7B Expression
Objective: To determine the effect of this compound on the protein expression levels of ATP7A and ATP7B.
Protocol:
-
Cell Culture and Treatment: As described in section 3.1.
-
Protein Extraction: Lyse the treated cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibodies specific for ATP7A and ATP7B.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for Cellular Localization of Copper Transporters
Objective: To visualize the subcellular localization of ATP7A and ATP7B in response to this compound treatment.
Protocol:
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish.
-
Treatment: Treat the cells with this compound or other compounds.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with primary antibodies against ATP7A and ATP7B.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Microscopy: Visualize the protein localization using a confocal microscope.
Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of ATP7A and ATP7B following this compound treatment.
Protocol:
-
Cell Culture and Treatment: As described in section 3.1.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for ATP7A, ATP7B, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[2]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed.
Caption: Mechanism of this compound in copper chelation and excretion.
Caption: General experimental workflow for validating the effects of copper chelators.
Caption: Putative signaling pathway affected by this compound-mediated copper reduction.
Conclusion
This compound remains a relevant therapeutic agent for copper overload disorders, primarily through its chelation properties. The provided data and protocols offer a framework for researchers to further investigate its effects on copper transport proteins and to compare its efficacy with emerging alternatives. The visualization of its mechanism and experimental workflows aims to facilitate a clearer understanding of its role in cellular copper homeostasis. Further research is warranted to elucidate the precise regulatory effects of this compound on the expression and trafficking of ATP7A and ATP7B.
References
- 1. sketchviz.com [sketchviz.com]
- 2. CRISPR/Cas9-mediated correction of mutated copper transporter ATP7B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma ATP7B Knockout Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. DOT Language | Graphviz [graphviz.org]
A Comparative Analysis of L-Penicillamine and Other Thiol-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of L-penicillamine with other prominent thiol-based drugs, including Bucillamine, Tiopronin, and N-acetylcysteine (NAC). The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, therapeutic applications, and relative performance supported by experimental data.
Overview of Thiol-Based Drugs
Thiol-based drugs are a class of compounds characterized by the presence of a sulfhydryl (-SH) group. This functional group is key to their diverse pharmacological activities, which include chelation of heavy metals, antioxidant effects, and modulation of inflammatory and immunological pathways. This compound, a derivative of the amino acid penicillin, is a well-established thiol drug with a long history of clinical use. However, newer thiol-containing compounds have been developed with potentially improved efficacy and safety profiles.
Comparative Data of Thiol-Based Drugs
The following tables summarize the key characteristics and clinical data for this compound and its comparators.
Table 1: General Characteristics of Selected Thiol-Based Drugs
| Feature | This compound | Bucillamine | Tiopronin | N-acetylcysteine (NAC) |
| Chemical Structure | β,β-dimethylcysteine | N-(2-mercapto-2-methylpropionyl)-L-cysteine | N-(2-mercaptopropionyl)glycine | N-acetyl derivative of L-cysteine |
| Number of Thiol Groups | One | Two | One | One |
| Primary Mechanism(s) | Metal chelation, immunomodulation, disulfide exchange | Thiol donation, antioxidant, anti-inflammatory, immunomodulation | Disulfide exchange with cystine | Glutathione precursor, antioxidant, mucolytic |
| Primary Clinical Uses | Wilson's disease, cystinuria, rheumatoid arthritis[1][2] | Rheumatoid arthritis (in Asia)[3] | Cystinuria[4] | Acetaminophen overdose, mucolytic agent, antioxidant[5] |
| Common Formulations | Oral tablets/capsules | Oral tablets | Oral tablets | Oral and intravenous solutions, effervescent tablets |
Table 2: Comparative Efficacy in Clinical Applications
| Indication | This compound | Bucillamine | Tiopronin | N-acetylcysteine (NAC) |
| Rheumatoid Arthritis | Effective, but often limited by side effects.[1] | At least as effective as this compound, with some studies suggesting superiority in improving certain clinical parameters like tender joint count and C-reactive protein.[6] | Not a primary treatment. | Adjuvant therapy may improve some symptoms and reduce inflammatory markers, but does not significantly affect overall disease activity scores.[1][7][8] |
| Cystinuria | Reduces urinary cystine levels and stone formation.[4] | Not a primary treatment. | Considered first-line therapy due to a more favorable side-effect profile compared to this compound.[9] Equally effective in reducing cystine excretion.[4] | Not a primary treatment. |
| Antioxidant Potency | Possesses antioxidant properties. | Reported to be approximately 16-fold more potent as a thiol donor than NAC in vivo.[3][10] | Possesses antioxidant properties. | Well-established antioxidant that acts as a precursor to glutathione.[5] |
Table 3: Comparative Safety and Adverse Effect Profile
| Adverse Effect Profile | This compound | Bucillamine | Tiopronin | N-acetylcysteine (NAC) |
| Common Side Effects | Rash, fever, proteinuria, gastrointestinal distress, taste disturbance.[1][11] | Rash, gastrointestinal distress, proteinuria. Generally considered to have a lower frequency of side effects than this compound.[6] | Nausea, diarrhea, rash, fatigue, fever. Generally better tolerated than this compound.[12] | Nausea, vomiting, diarrhea (oral); anaphylactoid reactions (intravenous). |
| Serious Adverse Events | Nephrotic syndrome, bone marrow suppression, autoimmune disorders (e.g., myasthenia gravis, pemphigus).[1][9] | Less data available on long-term serious adverse events compared to this compound. | Nephrotic syndrome (rare), bone marrow suppression (rare).[9][11] | Rare, but can include severe anaphylactoid reactions with intravenous administration. |
| Discontinuation Rate | High, with some studies reporting up to 30% of patients discontinuing due to adverse effects.[1] | Tended to be lower than that of this compound in a comparative trial for rheumatoid arthritis.[6] | Lower than this compound.[12] | Generally low for oral formulations; higher for intravenous due to immediate reactions. |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these thiol-based drugs are mediated through their interaction with various biological pathways.
Chelation and Disulfide Exchange
This compound's efficacy in Wilson's disease stems from its ability to chelate excess copper, facilitating its urinary excretion. In cystinuria, both this compound and Tiopronin act via thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide that is readily excreted in the urine, thereby preventing the formation of cystine stones.[4]
Antioxidant and Anti-inflammatory Pathways
Thiol-based drugs, particularly Bucillamine and NAC, exert potent antioxidant effects. They can directly scavenge reactive oxygen species (ROS) and replenish intracellular glutathione (GSH), a critical endogenous antioxidant.[13][14] Bucillamine has been shown to be a more potent thiol donor than NAC.[10]
A key anti-inflammatory mechanism of Bucillamine involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[14] NF-κB is a transcription factor that plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines and adhesion molecules.
References
- 1. examine.com [examine.com]
- 2. researchgate.net [researchgate.net]
- 3. Bucillamine - Wikipedia [en.wikipedia.org]
- 4. cystinuria.org [cystinuria.org]
- 5. N-Acetyl-L-cysteine in human rheumatoid arthritis and its effects on nitric oxide (NO) and malondialdehyde (MDA): analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison between bucillamine and D-penicillamine in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of N-Acetylcysteine as an Adjuvant Therapy for Rheumatoid Arthritis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcomes of Tiopronin and D-Penicillamine Therapy in Pediatric Cystinuria: A Clinical Comparison of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bucillamine: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Assessment of health-related quality of life in patients with cystinuria on tiopronin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Bucillamine used for? [synapse.patsnap.com]
- 14. What is the mechanism of Bucillamine? [synapse.patsnap.com]
Assessing the Cross-Reactivity of L-Penicillamine in Immunological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of L-penicillamine in immunological assays. Given the potential for penicillamine to induce autoimmune responses, understanding its cross-reactivity with structurally related compounds is crucial for the development of specific immunoassays and for ensuring the safety and efficacy of therapeutic agents. This document outlines the experimental protocols, presents illustrative data for comparison, and visualizes key pathways and workflows.
Introduction
This compound is a chiral pharmaceutical agent employed in the treatment of various conditions, including Wilson's disease and rheumatoid arthritis. As a hapten, this compound can bind to endogenous proteins, forming immunogenic conjugates that may trigger an immune response, leading to the production of antibodies. These antibodies can potentially cross-react with other structurally similar molecules, which can have significant implications in diagnostic immunoassays and may contribute to adverse drug reactions. Therefore, a thorough assessment of this compound's cross-reactivity is a critical step in both preclinical drug development and the validation of analytical methods.
Data Presentation: A Comparative Analysis of Cross-Reactivity
The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (cELISA). In this assay, the ability of various compounds (analytes) to inhibit the binding of a specific antibody to a coated antigen (this compound-protein conjugate) is measured. The concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) is determined, and the cross-reactivity is calculated relative to this compound.
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (S)-2-amino-3-methyl-3-sulfhydrylbutanoic acid | 100 | 100 |
| D-Penicillamine | (R)-2-amino-3-methyl-3-sulfhydrylbutanoic acid | 500 | 20 |
| L-Cysteine | (R)-2-amino-3-sulfhydrylpropanoic acid | 1000 | 10 |
| Penicillin G | Contains a β-lactam ring and a thiazolidine ring | > 10,000 | < 1 |
| Cephalexin | Contains a β-lactam ring and a dihydrothiazine ring | > 10,000 | < 1 |
| L-Valine | (S)-2-amino-3-methylbutanoic acid | > 10,000 | < 1 |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings. Actual cross-reactivity values would need to be determined experimentally.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible cross-reactivity data. The following is a standard protocol for a competitive ELISA to assess this compound cross-reactivity.
1. Preparation of this compound-Protein Conjugate (Coating Antigen)
-
Objective: To create an immunogen for antibody production and a coating antigen for the ELISA plate.
-
Procedure:
-
Dissolve this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
Activate the carboxyl group of this compound using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).
-
Mix the activated this compound with the BSA solution and allow it to react to form a stable amide bond.
-
Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted this compound and coupling agents.
-
Characterize the conjugate to determine the hapten-to-protein ratio.
-
2. Antibody Production (Polyclonal or Monoclonal)
-
Objective: To generate antibodies specific to this compound.
-
Procedure (for polyclonal antibodies):
-
Immunize animals (e.g., rabbits) with the this compound-protein conjugate emulsified in an adjuvant (e.g., Freund's adjuvant).
-
Administer booster injections at regular intervals to enhance the immune response.
-
Collect blood samples and separate the serum containing the polyclonal antibodies.
-
Purify the antibodies using affinity chromatography with the this compound conjugate immobilized on a solid support.
-
3. Competitive ELISA Protocol
-
Objective: To determine the IC50 values and cross-reactivity of related compounds.
-
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare serial dilutions of this compound (standard) and the test compounds in assay buffer.
-
In separate tubes, pre-incubate the diluted standards or test compounds with a constant, limited concentration of the anti-L-penicillamine antibody for a defined period.
-
Add the pre-incubated mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody (e.g., goat anti-rabbit HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB). Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2 M sulfuric acid) to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the this compound concentration. Determine the IC50 value for this compound and each test compound. Calculate the cross-reactivity as described above.
-
Mandatory Visualizations
Experimental Workflow for Assessing this compound Cross-Reactivity
Caption: Workflow for assessing this compound cross-reactivity using competitive ELISA.
Signaling Pathway in Penicillamine-Induced Autoimmunity
The immunological response to penicillamine is complex and can involve the activation of various immune cells. The following diagram illustrates a simplified signaling pathway that may be involved in penicillamine-induced autoimmunity.
Caption: Simplified signaling pathway of penicillamine-induced antibody production.
Conclusion
The assessment of this compound's cross-reactivity in immunological assays is a critical component of drug development and diagnostic assay validation. By employing a robust competitive ELISA protocol, researchers can quantify the specificity of anti-L-penicillamine antibodies and identify potential cross-reactants. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers in this field. Understanding the immunological pathways involved in penicillamine-induced responses further aids in the interpretation of cross-reactivity data and the overall safety assessment of this compound.
A Comparative Guide to L-Penicillamine and Zinc Salts in Copper Metabolism Regulation
For researchers, scientists, and professionals in drug development navigating the complexities of copper metabolism disorders, particularly Wilson's Disease, the choice of therapeutic intervention is critical. This guide provides an objective comparison of two primary treatments: the chelating agent L-penicillamine and copper absorption-blocking zinc salts. The following analysis is based on available experimental data to delineate their respective efficacy, mechanisms of action, and safety profiles.
Mechanisms of Action: A Tale of Two Strategies
The therapeutic approaches of this compound and zinc salts in managing copper overload are fundamentally different, targeting distinct pathways in copper metabolism.[1]
This compound: The Chelator
This compound, specifically the D-isomer (D-penicillamine), functions as a chelating agent.[2] Its primary mechanism involves binding to excess copper in the bloodstream and tissues to form a stable, water-soluble complex.[1] This complex is then readily excreted through the urine, thereby promoting the removal of copper from the body and reducing the overall copper burden.[1][2] It is believed that two molecules of penicillamine bind to one atom of copper to form this excretable complex.[1]
Zinc Salts: The Intestinal Blockade
In contrast, zinc salts, such as zinc acetate and zinc sulfate, work by inhibiting the absorption of dietary copper in the gastrointestinal tract.[1][2] When administered, zinc induces the synthesis of metallothionein, a protein with a high affinity for copper, within the intestinal cells (enterocytes).[1] This metallothionein sequesters dietary copper, preventing its absorption into the bloodstream.[1] The copper-metallothionein complex is subsequently eliminated from the body through the natural shedding of intestinal cells in the feces.[1]
Comparative Efficacy in Clinical Studies
Multiple studies and meta-analyses have compared the effectiveness of D-penicillamine and zinc salts in treating Wilson's Disease, with results varying based on the patient's primary symptoms (hepatic vs. neurological).
A meta-analysis of sixteen studies indicated that for symptomatic hepatic Wilson's Disease patients, there was no significant difference in the treatment efficiency of D-penicillamine and zinc salts.[3][4] However, for patients with neurological symptoms, the pooled improvement rate was 56.3% for those treated with D-penicillamine, compared to 80.2% for those receiving zinc salts.[3][4][5] Despite this, another analysis within the same study found no statistically significant difference in the overall improvement rate between the two treatments for neurological patients when comparing relative risk.[4]
Another study found that patients treated with D-penicillamine or zinc sulphate did not show significant differences in copper metabolism parameters.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from comparative studies.
Table 1: Clinical Improvement Rates
| Patient Population | D-Penicillamine Improvement Rate (95% CI) | Zinc Salts Improvement Rate (95% CI) | Relative Risk (RR) (95% CI) | p-value | Source |
| All Symptomatic WD Patients | - | - | 1.07 (0.99–1.15) | 0.069 | [3][4] |
| Symptomatic Hepatic WD Patients | - | - | 0.98 (0.86–1.12) | 0.765 | [3][4][5] |
| Neurological WD Patients (Pooled Rate) | 56.3% (37.5%–75.1%) | 80.2% (67.2%–93.2%) | - | - | [3][4][5] |
| Neurological WD Patients (Relative Risk) | - | - | 0.83 (0.40–1.75) | 0.632 | [4] |
Table 2: Adverse Effects and Neurological Deterioration
| Outcome | D-Penicillamine | Zinc Salts | Relative Risk (RR) (95% CI) | p-value | Source |
| Incidence of Adverse Effects | Higher | Lower | 2.42 (1.20–4.88) | 0.014 | [3][5][7] |
| Incidence of Neurological Deterioration | Higher | Lower | 1.96 (1.31–2.93) | 0.001 | [3][5][7] |
Table 3: Impact on Copper and Zinc Levels
| Parameter | Treatment Group | Baseline | Post-treatment | Change | Source |
| Urinary Copper Excretion | Penicillamine | Increased at diagnosis | Significantly increased | Promotes excretion | [8][9] |
| Urinary Copper Excretion | Zinc Salts | Increased at diagnosis | - | Blocks absorption | [10] |
| Serum Copper | Penicillamine | Elevated | Significantly decreased | - | [8][9] |
| Serum Copper | Zinc Salts | Elevated | Significantly decreased | - | [8][9] |
| Serum Zinc | Zinc Salts | Normal | Significantly increased | - | [8][9] |
| Urinary Zinc Excretion | Zinc Salts | Normal | Significantly increased | - | [8][9] |
Experimental Protocols
The following outlines the general methodologies for key experiments cited in the comparative studies.
24-Hour Urinary Copper Excretion
-
Objective: To measure the total amount of copper excreted in the urine over a 24-hour period, which is a key indicator of copper overload and response to chelation therapy.[1]
-
Methodology:
-
Patients are provided with a special acid-washed, metal-free container for urine collection.[1]
-
On day one, the first-morning void is discarded.[1]
-
All subsequent urine for the next 24 hours is collected in the provided container.[1]
-
On day two, the first-morning void is collected, marking the end of the 24-hour collection period.[1]
-
For patients on chelation therapy like D-penicillamine, a washout period of 48 hours after interrupting the therapy is sometimes employed to assess baseline copper excretion and compliance.[11]
-
Serum Copper and Ceruloplasmin Measurement
-
Objective: To determine the levels of total copper and the copper-carrying protein ceruloplasmin in the blood. Low ceruloplasmin and high non-ceruloplasmin-bound copper are characteristic of Wilson's Disease.
-
Methodology:
-
Blood samples are collected from patients.
-
Standard laboratory techniques are used to measure serum copper and ceruloplasmin concentrations.
-
Visualizing the Mechanisms and Workflow
Mechanism of Action: this compound vs. Zinc Salts
Caption: Mechanisms of D-Penicillamine and Zinc Salts.
Comparative Logic in Treatment Selection
Caption: Treatment selection logic for Wilson's Disease.
Conclusion
Both D-penicillamine and zinc salts are effective therapies for managing copper overload in Wilson's Disease, but they operate through distinct mechanisms.[10] While their efficacy appears comparable for patients with hepatic symptoms, zinc salts may offer an advantage for those with neurological manifestations, primarily due to a more favorable side-effect profile and a lower risk of neurological deterioration.[3][5] The choice of therapy should be individualized based on the patient's clinical presentation, tolerance, and a thorough risk-benefit assessment. Further research is needed to delineate the long-term outcomes and comparative effectiveness of these treatments more definitively.
References
- 1. benchchem.com [benchchem.com]
- 2. Treatment with d-penicillamine or zinc sulphate affects copper metabolism and improves but not normalizes antioxidant capacity parameters in Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta‐Analysis [frontiersin.org]
- 5. Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with D-penicillamine or zinc sulphate affects copper metabolism and improves but not normalizes antioxidant capacity parameters in Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper and zinc in the serum, urine, and hair of patients with Wilson's disease treated with penicillamine and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of urinary copper excretion after 48-h d-penicillamine cessation as a compliance assessment in Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
validating the inhibitory effect of L-penicillamine on specific enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of L-penicillamine on specific enzymes, presenting available experimental data and comparing its performance with alternative inhibitors. The information is intended to aid in the selection and application of enzyme inhibitors in research and drug development.
Introduction to this compound
This compound is the L-stereoisomer of penicillamine, a chelating agent. While its D-isomer, D-penicillamine, is used therapeutically for conditions like Wilson's disease and rheumatoid arthritis, this compound is known to be toxic. This toxicity is largely attributed to its interaction with and inhibition of certain enzymes, particularly those dependent on pyridoxal-5'-phosphate (PLP), a form of vitamin B6. This guide delves into the specifics of this compound's inhibitory actions on key enzymes.
Validated Inhibitory Effect of this compound on Leukotriene D4 Dipeptidase
Recent studies have provided quantitative evidence for the inhibitory effect of this compound on Leukotriene D4 (LTD4) dipeptidase. This enzyme is involved in the metabolism of leukotrienes, which are inflammatory mediators.
Quantitative Comparison of Inhibitory Effects on LTD4 Dipeptidase
The following table summarizes the apparent inhibition constants (Ki) for this compound and its D-isomer against LTD4 dipeptidase. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Apparent K_i_ (mM) |
| This compound | 0.21 [1] |
| D-Penicillamine | 0.46[1] |
This data indicates that this compound is a more potent inhibitor of LTD4 dipeptidase than its D-isomer.
Signaling Pathway Involving Leukotriene D4
LTD4 exerts its effects by binding to its receptor, CysLT1R, which initiates a signaling cascade leading to inflammatory responses. The breakdown of LTD4 by enzymes like LTD4 dipeptidase is a crucial step in terminating this signaling.
Leukotriene D4 signaling pathway and the inhibitory action of this compound.
Investigated Inhibitory Effects on Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes
Serine Palmitoyltransferase (SPT)
SPT is a key PLP-dependent enzyme in the de novo sphingolipid biosynthesis pathway. This compound has been identified as a mechanism-based inhibitor of SPT.
This pathway is crucial for the production of essential cellular components like ceramides and sphingomyelins.
Simplified de novo sphingolipid biosynthesis pathway showing this compound's target.
Alanine Aminotransferase (ALT)
ALT is another PLP-dependent enzyme that plays a crucial role in amino acid metabolism. Literature indicates that this compound inhibits ALT activity, though quantitative inhibitory constants are not specified.
Potential for Matrix Metalloproteinase (MMP) Inhibition
Some studies have suggested that penicillamine may have an inhibitory effect on matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. However, there is a lack of specific quantitative data to validate the direct inhibitory effect of this compound on any particular MMP.
Experimental Protocols
Protocol 1: LTD4 Dipeptidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against LTD4 dipeptidase.
Objective: To measure the Ki of this compound for LTD4 dipeptidase.
Materials:
-
Purified LTD4 dipeptidase
-
Leukotriene D4 (LTD4) substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
HPLC system for product detection
Procedure:
-
Enzyme Reaction: Prepare reaction mixtures containing assay buffer, varying concentrations of the substrate (LTD4), and a fixed concentration of the inhibitor (this compound).
-
Initiation: Start the reaction by adding the purified LTD4 dipeptidase to the reaction mixtures.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction, for example, by adding a quenching solution like methanol.
-
Analysis: Analyze the reaction mixtures using HPLC to separate and quantify the product (Leukotriene E4) and the remaining substrate (LTD4).
-
Data Analysis: Determine the initial reaction velocities at each substrate concentration. Plot the data using a Lineweaver-Burk or other suitable plot to determine the type of inhibition and calculate the apparent Ki value.
Protocol 2: Serine Palmitoyltransferase (SPT) Activity Assay (Radiolabeled)
This protocol describes a common method for measuring SPT activity using a radiolabeled substrate.
Objective: To determine the inhibitory effect of this compound on SPT activity.
Materials:
-
Cell lysates or microsomal fractions containing SPT
-
L-[³H]serine (radiolabeled substrate)
-
Palmitoyl-CoA (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
This compound
-
Reaction buffer (e.g., HEPES buffer, pH 8.0)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: Prepare reaction tubes containing the reaction buffer, PLP, L-[³H]serine, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixtures to allow the inhibitor to interact with the enzyme.
-
Initiation: Start the reaction by adding palmitoyl-CoA.
-
Incubation: Incubate the tubes at 37°C for a set time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution like ammonium hydroxide.
-
Extraction: Extract the radiolabeled lipid products (e.g., 3-ketodihydrosphingosine) using an organic solvent mixture (e.g., chloroform/methanol).
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Data Analysis: Calculate the SPT activity (e.g., in pmol/min/mg protein) and determine the percentage of inhibition at each this compound concentration to estimate the IC50 value.
References
A Comparative Toxicogenomics Guide to Penicillamine Isomers: D-Penicillamine vs. L-Penicillamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicogenomics of D-penicillamine and its L-isomer, offering insights into their distinct molecular mechanisms of toxicity. The information presented is supported by available experimental data and established toxicological principles.
Introduction
Penicillamine, a chelating agent and a metabolite of penicillin, exists as two stereoisomers: D-penicillamine and L-penicillamine. While D-penicillamine is a widely used therapeutic agent for conditions such as Wilson's disease and rheumatoid arthritis, this compound is known to be toxic.[1][2] This guide delves into the comparative toxicogenomics of these isomers to elucidate the genomic and molecular underpinnings of their differential effects.
Comparative Toxicological Profile
The two isomers of penicillamine exhibit markedly different toxicological profiles. D-penicillamine's therapeutic applications are accompanied by a range of adverse effects, whereas this compound's toxicity precludes its clinical use.
| Feature | D-Penicillamine | This compound |
| Primary Use | Therapeutic agent for Wilson's disease, cystinuria, and rheumatoid arthritis.[2] | Not used clinically due to high toxicity.[2] |
| Primary Mechanism of Toxicity | Induction of autoimmune responses, effects on collagen synthesis, and generation of reactive oxygen species.[3][4][5] | Inhibition of pyridoxine (vitamin B6)-dependent enzymes.[2][6] |
| Key Adverse Effects | Autoimmunity, rash, bone marrow suppression, proteinuria, gastrointestinal issues.[7] | Neurotoxicity, convulsions, and other symptoms of severe vitamin B6 deficiency.[6] |
| Affected Molecular Pathways | Immune signaling pathways (macrophage activation), stress response, energy metabolism, inflammatory pathways, collagen metabolism.[3][4][8] | Pathways dependent on pyridoxal 5'-phosphate (PLP), including amino acid metabolism.[6] |
Toxicogenomic Insights
While direct comparative toxicogenomic studies profiling the gene expression changes induced by both D- and this compound are limited, inferences can be drawn from existing data on their individual effects.
D-Penicillamine: A Focus on Immune Modulation and Cellular Stress
Studies on D-penicillamine reveal a complex genomic response primarily centered on the immune system and cellular stress.
A study on a Brown Norway rat model of D-penicillamine-induced autoimmunity identified significant alterations in hepatic gene expression. The differentially expressed genes were predominantly involved in:
-
Stress Response: Genes related to cellular stress were upregulated, indicating the induction of a protective mechanism against drug-induced damage.[3]
-
Energy Metabolism: Changes in the expression of genes involved in energy metabolism suggest a metabolic reprogramming in response to the drug.[3]
-
Acute Phase Response and Inflammation: Upregulation of genes associated with the acute phase response and inflammation highlights the pro-inflammatory potential of D-penicillamine.[3]
Further research has shown that D-penicillamine can directly activate macrophages, leading to the increased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-23.[8] This activation is hypothesized to be a key event in the initiation of D-penicillamine-induced autoimmunity.
This compound: A Presumed Toxicogenomic Profile of Metabolic Disruption
The toxicity of this compound is primarily attributed to its potent inhibition of pyridoxine (vitamin B6).[2][6] Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for a multitude of enzymes, primarily involved in amino acid metabolism.
Based on this mechanism, the toxicogenomic profile of this compound is predicted to involve widespread changes in the expression of genes related to:
-
Amino Acid Metabolism: Inhibition of PLP-dependent enzymes would lead to a feedback dysregulation of genes encoding these enzymes and others in related pathways.
-
Neurotransmitter Synthesis: The synthesis of several neurotransmitters, including GABA, serotonin, and dopamine, is dependent on PLP-dependent enzymes. Disruption of these pathways at the genomic level is expected.
-
Heme Synthesis: δ-aminolevulinate synthase, a key enzyme in heme biosynthesis, is PLP-dependent. Altered gene expression in this pathway is a likely consequence of this compound exposure.
Experimental Protocols
To definitively characterize the comparative toxicogenomics of penicillamine isomers, a comprehensive in vitro study is proposed.
Objective: To compare the global gene expression profiles of human liver cells (e.g., HepG2) exposed to D-penicillamine and this compound.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells will be cultured under standard conditions (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells will be seeded in 6-well plates and allowed to attach for 24 hours. Subsequently, the cells will be treated with equimolar concentrations of D-penicillamine, this compound, or a vehicle control (e.g., sterile water or saline) for 24 hours. A range of concentrations will be tested to assess dose-dependent effects.
-
RNA Extraction: Total RNA will be isolated from the cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity will be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation and RNA Sequencing (RNA-Seq): RNA-Seq libraries will be prepared from the extracted RNA using a standard commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). The libraries will be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: The quality of the raw sequencing reads will be assessed using tools like FastQC.
-
Alignment: Reads will be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Differential Gene Expression Analysis: Differential gene expression between the treatment groups and the control group will be determined using software packages like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) will be performed on the lists of differentially expressed genes using tools like DAVID or Metascape to identify the biological processes and pathways affected by each isomer.
-
Visualizing Molecular Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams illustrate key pathways and the proposed experimental workflow.
Caption: Proposed experimental workflow for comparative toxicogenomics of penicillamine isomers.
Caption: Known signaling pathway of D-penicillamine-induced macrophage activation.
Caption: Presumed toxic pathway of this compound via pyridoxine inhibition.
Conclusion
The toxicogenomic profiles of D- and this compound are distinctly different, reflecting their unique mechanisms of action and toxicity. D-penicillamine's effects are largely immune-mediated, characterized by the activation of inflammatory pathways and cellular stress responses. In contrast, this compound's toxicity is rooted in its interference with a fundamental metabolic cofactor, pyridoxine, leading to widespread metabolic disruption. Further comparative toxicogenomic research, as outlined in the proposed experimental protocol, is crucial for a more comprehensive understanding of the molecular basis of their differential toxicities, which can inform drug development and safety assessment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gene expression profiling in a model of D-penicillamine-induced autoimmunity in the Brown Norway rat: predictive value of early signs of danger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversibility of D-penicillamine induced collagen alterations in rat skin and granulation tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penicillamine Neurotoxicity: An Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. D-penicillamine-induced autoimmunity: relationship to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of L-Penicillamine as a Copper Chelator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of L-penicillamine's specificity as a copper chelator, comparing its performance against other prominent copper-chelating agents. By presenting experimental data, detailed methodologies, and mechanistic pathways, this document aims to be an objective resource for researchers and professionals in drug development.
Introduction to Copper Chelation Therapy
Copper is an essential trace element vital for numerous physiological processes. However, an excess of free copper ions can lead to significant cellular damage through the generation of reactive oxygen species. Copper chelation therapy is the primary treatment for conditions characterized by copper overload, most notably Wilson's disease. An ideal copper chelator should exhibit high affinity and specificity for copper ions, thereby minimizing the depletion of other essential metal ions and reducing off-target effects. This compound, a derivative of penicillin, has historically been a cornerstone of this therapy. This guide will delve into its specificity and compare it with alternative treatments.
Comparative Analysis of Copper Chelators
This section details the mechanisms of action and specificity of this compound and its main alternatives.
This compound (D-enantiomer)
D-penicillamine, the clinically used enantiomer, functions by forming a stable complex with copper, which is then excreted in the urine.[1][2] Its chelating action is primarily attributed to its sulfhydryl group.[1] While effective in promoting copper excretion, D-penicillamine is known to chelate other divalent metals and can be associated with a range of adverse effects.[3]
Trientine (Triethylenetetramine)
Trientine is another chelating agent that promotes the urinary excretion of copper.[4] It is often employed as a second-line therapy for patients who are intolerant to penicillamine.[5] Trientine also demonstrates a dual mechanism of action by inhibiting intestinal copper absorption.[6]
Tetrathiomolybdate (TM)
Tetrathiomolybdate is a highly potent copper chelator that forms a stable tripartite complex with copper and proteins like albumin.[7][8] This complex is not readily absorbed by cells and is primarily cleared through the bile.[8] TM is noted for its high affinity and the formation of stable sulfur-bridged copper-molybdenum clusters.[9]
Zinc Salts
Unlike direct chelators, zinc salts (e.g., zinc acetate, zinc sulfate) act by inhibiting the intestinal absorption of dietary copper.[3][10] Zinc induces the synthesis of metallothionein, a cysteine-rich protein in enterocytes that has a high affinity for copper.[11] Copper binds to metallothionein, and is subsequently sloughed off with the intestinal cells.[11] Metallothionein binds copper more tightly than zinc.[12][13]
Quantitative Comparison of Chelator Specificity
The specificity of a chelator is quantitatively assessed by comparing the stability constants (log K) of its complexes with different metal ions. A higher log K value indicates a more stable complex. The parameter pM (-log[M]free) at a specific pH (typically 7.4) is also used to compare the chelating power under physiological conditions.
| Chelator | Metal Ion | Stability Constant (log K) | pM | Reference |
| D-Penicillamine | Cu(II) | 5.28 | - | [5] |
| Fe(II) | 5.06 | - | [5] | |
| Co(II) | 5.16 | - | [5] | |
| Ni(II) | 2.704 | - | [14] | |
| Zn(II) | 3.710 | - | [14] | |
| Trientine | Cu(II) | - | 18.1 | [15] |
| Zn(II) | - | 10.9 | [15] |
Note: Directly comparable stability constant data for tetrathiomolybdate is limited due to the formation of complex clusters. However, studies consistently report its exceptionally high affinity for copper.[9][16]
Mechanisms of Action and Experimental Workflows
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms by which each chelator reduces copper levels.
Caption: Mechanisms of Action of Different Copper Chelators.
Experimental Workflow for Evaluating Chelator Specificity
This diagram outlines a general workflow for determining the stability constants of a chelator with various metal ions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of stability constants of Fe(II), Co(II) and Cu(II)-nitrilotriacetate-penicillamine mixed complexes by electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid dissociation and metal complex formation constants of penicillamine, cysteine, and antiarthritic gold complexes at simulated biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. airo.co.in [airo.co.in]
- 7. Tetrathiomolybdate Inhibits Copper Trafficking Proteins Through Metal Cluster Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. curresweb.com [curresweb.com]
- 10. benthamopenarchives.com [benthamopenarchives.com]
- 11. metrohm.com [metrohm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Extraordinary stability of copper(I)-tetrathiomolybdate complexes: possible implications for aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Copper chelators: chemical properties and bio-medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Determination of L-Penicillamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of L-penicillamine, a crucial pharmaceutical compound used in the treatment of Wilson's disease and rheumatoid arthritis. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. This document outlines the experimental protocols and performance characteristics of several key analytical techniques, offering a valuable resource for method selection and development.
Overview of Analytical Methods
The analytical methods for this compound determination are diverse, each with its own set of advantages and limitations. The primary techniques covered in this guide include High-Performance Liquid Chromatography (HPLC), Spectrophotometry, Capillary Electrophoresis (CE), and Gas Chromatography (GC). These methods differ in their principles of separation and detection, leading to variations in sensitivity, selectivity, and sample throughput.
Quantitative Data Comparison
The performance of different analytical methods for this compound is summarized in the table below, providing a clear comparison of their key quantitative parameters.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| HPLC-UV with Derivatization | 0.1 - 10.0 mg/L[1] | 1 µmol/L[1] | 0.1 mg/L[1] | > 60%[1] |
| Spectrophotometry (NBD-Cl) | 1 - 15 µg/mL | 0.11 µg/mL | 0.38 µg/mL | - |
| Spectrophotometry (Ru(III) complex) | 0.099 - 1.399 ppm[2] | - | - | 101.66%[2] |
| Kinetic Spectrophotometry | 6.0 × 10⁻⁷ - 6.0 × 10⁻⁵ mol/L[3] | 1.4 × 10⁻⁷ mol/L[3] | - | 98.6 - 102.8%[3] |
| Capillary Electrophoresis (Acidic/Neutral) | 8.56 - 856 µg/mL[4] | 2.58 µg/mL[4] | - | 93.1 - 105%[4] |
| Capillary Electrophoresis (Basic) | 8.56 - 1710 µg/mL[4] | 1.41 µg/mL[4] | - | 93.1 - 105%[4] |
| Gas Chromatography (with derivatization) | - | - | - | - |
| Electrochemical Sensor (MWCNT-Co3O4/BF/ILCPE) | 0.05 - 100.0 µM[5] | 0.015 µM[5] | - | - |
| Electrochemical Sensor (p-DPA@ERGO/GC) | 1.4 - 541 µM[6] | 0.10 µM[6] | - | 97.5 - 101.0%[6] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed in this guide.
High-Performance Liquid Chromatography (HPLC-UV) with Pre-column Derivatization
This method involves the derivatization of this compound to enhance its UV absorbance for sensitive detection.
Sample Preparation: Plasma samples are derivatized with 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB). The mixture is vortexed and incubated at room temperature for 5 minutes. Proteins are then precipitated by adding 10% perchloric acid. The resulting supernatant is collected for HPLC analysis.[1]
Chromatographic Conditions:
-
Column: Shimadzu VP-ODS C18 (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Methanol - 0.05 mol/L sodium acetate solution (12:88, v/v)[1]
-
Flow Rate: 1 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 320 nm[1]
-
Injection Volume: 20 µL[1]
HPLC-UV analysis workflow for this compound.
Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques.
Method 1: Reaction with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
-
Reaction: this compound reacts with NBD-Cl in an alkaline medium (pH 10.5) to form a colored adduct.
-
Procedure: To a standard or sample solution, a buffer solution (pH 10.5) and a 0.3% NBD-Cl solution are added. The mixture is diluted with water and allowed to react for 30 minutes.
-
Measurement: The absorbance of the resulting solution is measured at 468 nm against a reagent blank.
Method 2: Complexation with Ruthenium(III)
-
Reaction: this compound forms a stable orange-colored complex with Ru(III).[2]
-
Procedure: A solution of this compound is mixed with a Ru(III) solution and allowed to react for 20 minutes at room temperature.[2]
-
Measurement: The absorbance is measured at 545 nm against a reagent blank.[2]
Spectrophotometric analysis workflows for this compound.
Capillary Electrophoresis (CE)
CE is a powerful technique for the separation of chiral compounds like this compound from its D-enantiomer.
Chiral Separation Protocol:
-
Derivatization: this compound enantiomers are derivatized with 1-chloro-2,4-dinitrobenzene (CDNB).
-
Running Buffer: 50 mM borate solution (pH 9.5) containing 25 mM sulfated-β-cyclodextrin (S-β-CD) as a chiral selector.
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 20°C.
-
Detection: Direct UV detection at 202 nm.
Capillary electrophoresis workflow for chiral separation.
Gas Chromatography (GC)
GC analysis of this compound typically requires a derivatization step to increase its volatility.
Derivatization and Analysis:
-
Derivatization: this compound can be derivatized in a single step using diazomethane-acetone.[4]
-
Detector: A nitrogen-phosphorus detector (NPD) is employed for sensitive and selective detection.[4]
-
Application: This method has been used for the analysis of D-penicillamine in animal feed and aqueous solutions.[4]
Gas chromatography workflow for this compound analysis.
Conclusion
The choice of an analytical method for this compound determination depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus pharmacokinetic studies). HPLC and CE methods offer high selectivity and are particularly suitable for enantiomeric purity testing. Spectrophotometric methods provide a simple and rapid approach for routine analysis in quality control laboratories. GC, while requiring derivatization, can be a valuable tool for specific applications. Electrochemical sensors represent a promising area of development, offering high sensitivity and the potential for portable, real-time analysis. This guide provides the foundational information to assist researchers and professionals in making an informed decision for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. ajpaonline.com [ajpaonline.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Analysis of D-penicillamine by gas chromatography utilizing nitrogen--phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of penicillamine in an unsegmented continuous flow analyzer [pharmacia.pensoft.net]
- 6. nist.gov [nist.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for L-Penicillamine
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as L-Penicillamine, is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Considerations
This compound, a chelating agent and a thiol (mercaptan), is classified as a hazardous substance.[1][2] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work with this compound powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][3]
Step-by-Step Disposal Protocol for this compound
Given its hazardous nature, this compound and its containers must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[4] Direct disposal into standard trash or down the drain is strictly prohibited.
1. Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with "Hazardous Waste" and the full chemical name.
-
Segregate this compound waste from other laboratory waste streams to prevent incompatible chemical reactions. It should not be mixed with oxidizing agents.[1][5]
2. On-Site Neutralization of Small Quantities:
For small quantities of this compound waste generated during experimental procedures, a chemical neutralization step can be performed to reduce its hazard before collection by environmental health and safety (EHS) personnel. This compound is a thiol, and thiols can be oxidized to less odorous and less hazardous sulfonic acids using sodium hypochlorite (common bleach).[6][7]
-
Experimental Protocol for Thiol Oxidation:
-
Work within a certified chemical fume hood.
-
For every 0.1 mole of this compound to be neutralized, prepare a solution of 5.25% sodium hypochlorite. A 25% excess of the hypochlorite solution is recommended.
-
Slowly and with constant stirring, add the this compound waste to the sodium hypochlorite solution. The reaction is exothermic, so addition should be gradual to control the temperature.
-
Continue stirring the mixture for at least two hours to ensure the oxidation is complete.
-
After the reaction, the resulting solution can be collected as aqueous hazardous waste. Although the primary hazard of the thiol group has been neutralized, the resulting solution should still be disposed of as hazardous waste through your institution's EHS program.
-
3. Container Management:
-
Collect all this compound waste, including any neutralized solutions, in a designated, leak-proof, and chemically compatible container.
-
Empty containers that held this compound should also be treated as hazardous waste and should not be triple-rinsed into the sewer system.[8] These containers should be collected for disposal by your institution's EHS office.
4. Disposal of Expired this compound:
-
Expired, unopened containers of this compound must be disposed of as hazardous waste.
-
Do not use expired this compound for any experimental work.
-
Arrange for pickup of the expired chemical through your institution's hazardous waste disposal program.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are determined by local regulations, the following table summarizes key hazard and disposal information.
| Parameter | Value/Information | Source |
| Hazard Classification | Hazardous Substance | [1][2] |
| Primary Hazards | Harmful if swallowed, skin/eye/respiratory irritant | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents | [1][5] |
| Recommended Disposal | As hazardous waste through an approved disposal facility | [4] |
| On-site Treatment | Oxidation of thiol group with sodium hypochlorite for small quantities | [6][7] |
| Empty Container Disposal | Manage as hazardous waste; do not rinse into sewer | [8] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby contributing to a secure and responsible research environment. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Penicillamine
Essential safety protocols and logistical plans for the operational handling and disposal of L-Penicillamine are critical for ensuring a secure laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this compound.
This compound, a chelating agent, is classified as hazardous and can cause skin and serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child.[2] Therefore, strict adherence to safety protocols is paramount. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe use of this compound in a laboratory setting.
Engineering Controls and Personal Protective Equipment
To minimize the risk of exposure to this compound, a combination of engineering controls and personal protective equipment should be employed. Engineering controls, such as fume hoods and proper ventilation, are the first line of defense. PPE provides an additional layer of protection.
| Control Measure | Specification | Rationale |
| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation or process enclosure may be necessary. | To control airborne levels and prevent respiratory exposure. |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | To prevent eye contact and serious eye irritation.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or protective clothing. | To prevent skin irritation and absorption.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation occurs. | To protect against inhalation of dust or aerosols.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Some sources recommend refrigeration.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
2. Preparation and Handling:
-
Always handle this compound within a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid generating dust.[3] For powdered forms, use techniques that minimize aerosolization.
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
3. Spill Management:
-
In case of a spill, evacuate the area and alert personnel.
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3]
-
Use appropriate PPE during cleanup.[3]
4. Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean and decontaminate all work surfaces and equipment used.
-
Remove and wash contaminated clothing before reuse.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential harm.
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.[3]
-
Place waste material in a clearly labeled, sealed container.
-
Do not dispose of this compound down the drain or in regular trash.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the necessary procedures, the following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
